Methyltetrazine-PEG8-DBCO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C44H54N6O10 |
|---|---|
Molecular Weight |
826.9 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C44H54N6O10/c1-35-46-48-44(49-47-35)38-12-14-40(15-13-38)60-33-32-59-31-30-58-29-28-57-27-26-56-25-24-55-23-22-54-21-20-53-19-18-45-42(51)16-17-43(52)50-34-39-8-3-2-6-36(39)10-11-37-7-4-5-9-41(37)50/h2-9,12-15H,16-34H2,1H3,(H,45,51) |
InChI Key |
UPIVBEJTWNIMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methyltetrazine-PEG8-DBCO: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyltetrazine-PEG8-DBCO, a key reagent in the field of bioconjugation and drug development. We will delve into its chemical structure, core properties, and its applications in creating precisely engineered biomolecules, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This guide also offers detailed experimental protocols and presents key data in a clear, accessible format.
Core Concepts: Understanding this compound
This compound is a heterobifunctional crosslinker that plays a crucial role in modern "click chemistry," a set of biocompatible reactions that enable the specific and efficient joining of molecular components. This linker is comprised of three key functional units:
-
Methyltetrazine (MTz): This moiety is at the forefront of bioorthogonal chemistry, reacting with exceptional speed and selectivity with a trans-cyclooctene (TCO) group through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is known for its rapid kinetics, allowing for efficient labeling even at low concentrations.
-
Polyethylene Glycol (PEG8): The eight-unit polyethylene glycol chain is a hydrophilic spacer. Its primary functions are to enhance the solubility of the molecule in aqueous buffers, a critical feature for biological experiments, and to provide spatial separation between the conjugated molecules, which can help to preserve their individual functions.
-
Dibenzocyclooctyne (DBCO): As a strained alkyne, DBCO is highly reactive towards azide groups in a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is also bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native cellular processes.
The dual reactivity of this compound allows for a two-step, sequential or orthogonal labeling strategy, providing researchers with a powerful tool for constructing complex biomolecular architectures.
Chemical Structure
The chemical structure of this compound is illustrated below:
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Formula | C44H54N6O10 | [1][2][3] |
| Molecular Weight | ~827 g/mol | [1][2][3][4] |
| Purity | Typically ≥95% | [1][2][3][4] |
| Property | Description | Source |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile, and water. | [5][6] |
| Storage | Store at -20°C for long-term stability. Can be shipped at ambient temperature. | [2][5][7] |
| Appearance | Red foam or solid. | [5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a common application of this compound: the creation of an antibody-drug conjugate (ADC) using a two-step click chemistry approach.
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates the overall workflow for synthesizing an ADC using this compound.
Caption: Workflow for ADC synthesis using this compound.
Detailed Protocol for ADC Synthesis
Materials:
-
Antibody of interest (in a buffer free of primary amines, such as PBS)
-
Azide-PEG4-NHS ester
-
This compound
-
TCO-modified cytotoxic drug
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Amicon® Ultra centrifugal filter units
-
Analytical equipment: SDS-PAGE system, Mass Spectrometer (optional)
Procedure:
Step 1: Preparation of Azide-Modified Antibody
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified. Dialyze the antibody against PBS overnight at 4°C or use a desalting column. Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
NHS Ester Reaction:
-
Prepare a 10 mM stock solution of Azide-PEG4-NHS ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the Azide-PEG4-NHS ester stock solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Remove excess, unreacted azide linker by using a desalting column equilibrated with PBS.
-
Step 2: Conjugation with this compound
-
SPAAC Reaction:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 3- to 5-fold molar excess of the this compound stock solution to the azide-modified antibody.
-
Incubate the reaction for 4-12 hours at 4°C with gentle mixing.
-
-
Purification:
-
Purify the resulting DBCO-antibody with a terminal methyltetrazine group using a desalting column or dialysis to remove the excess linker.
-
Step 3: Conjugation of the TCO-Modified Drug
-
iEDDA Reaction:
-
Prepare a 10 mM stock solution of the TCO-modified cytotoxic drug in anhydrous DMSO.
-
Add a 3- to 5-fold molar excess of the TCO-drug stock solution to the purified antibody from Step 2.
-
Incubate the reaction for 1-2 hours at room temperature. The reaction is typically very fast.
-
-
Final Purification:
-
Purify the final ADC using a desalting column or size-exclusion chromatography (SEC) to remove any unreacted drug and other small molecules.
-
Concentrate the final ADC product using a centrifugal filter unit if necessary.
-
Step 4: Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR): The DAR can be determined using UV-Vis spectroscopy (if the drug has a distinct absorbance) or mass spectrometry.
-
Purity and Aggregation: Analyze the purity of the ADC and the presence of aggregates using SDS-PAGE (under reducing and non-reducing conditions) and SEC.
-
Binding Affinity: The antigen-binding affinity of the ADC should be assessed using methods such as ELISA or surface plasmon resonance (SPR) to ensure that the conjugation process has not compromised the antibody's function.
Signaling Pathways and Logical Relationships
The utility of this compound extends to the construction of PROTACs, which are designed to induce the degradation of specific target proteins. The following diagram illustrates the mechanism of action of a PROTAC.
Caption: Mechanism of action for a PROTAC.
In the synthesis of a PROTAC, this compound can serve as the versatile linker connecting the target protein binder to the E3 ligase ligand. For instance, a target protein binder functionalized with an azide or TCO group can be conjugated to an E3 ligase ligand bearing a TCO or azide group, respectively, using this heterobifunctional linker.
Conclusion
This compound is a highly valuable and versatile tool for researchers in the life sciences. Its well-defined structure, characterized by two distinct bioorthogonal reactive handles and a hydrophilic spacer, enables the precise and efficient construction of complex bioconjugates. The applications of this linker are extensive, ranging from the development of next-generation antibody-drug conjugates for targeted cancer therapy to the synthesis of innovative PROTACs for targeted protein degradation. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
- 1. glycomindsynth.com [glycomindsynth.com]
- 2. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 3. glycomindsynth.com [glycomindsynth.com]
- 4. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
- 5. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Methyltetrazine-PEG8-acid, 2183440-33-5 | BroadPharm [broadpharm.com]
- 7. medkoo.com [medkoo.com]
An In-depth Technical Guide to the Mechanisms of Action of Methyltetrazine-PEG8-DBCO in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dual bioorthogonal reactivities of Methyltetrazine-PEG8-DBCO, a heterobifunctional linker increasingly utilized in bioconjugation, drug delivery, and molecular imaging. This document details the mechanisms of action, quantitative kinetic data, and experimental protocols for the two distinct "click" chemistry reactions facilitated by this reagent: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction.
Introduction to this compound
This compound is a versatile chemical tool that enables the covalent linkage of two different molecular entities with high efficiency and specificity under biocompatible conditions. Its structure comprises three key components:
-
A Methyltetrazine Moiety: An electron-deficient diene that rapidly reacts with strained alkenes, most notably trans-cyclooctene (TCO), via an iEDDA reaction.
-
A Dibenzocyclooctyne (DBCO) Moiety: A strained alkyne that undergoes a catalyst-free SPAAC reaction with azide-functionalized molecules.[1]
-
A Polyethylene Glycol (PEG8) Spacer: A hydrophilic 8-unit PEG linker that enhances aqueous solubility, reduces aggregation, and provides spatial separation between the conjugated molecules.[2]
This dual functionality allows for two independent and mutually orthogonal conjugation strategies, making it a powerful tool for constructing complex biomolecular architectures.
Mechanism I: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of the DBCO Moiety
The DBCO end of the linker participates in a SPAAC reaction, a cornerstone of copper-free click chemistry. This reaction is prized for its bioorthogonality, meaning it proceeds within biological systems without interfering with native biochemical processes.[3][4]
The SPAAC Reaction Mechanism
The SPAAC reaction between DBCO and an azide is a type of Huisgen 1,3-dipolar cycloaddition.[5] The reaction is driven by the high ring strain of the cyclooctyne ring in the DBCO moiety.[3] This strain significantly lowers the activation energy of the cycloaddition, obviating the need for a cytotoxic copper catalyst.[6]
The mechanism is a concerted [3+2] cycloaddition, where the 1,3-dipole (the azide) reacts with the dipolarophile (the DBCO alkyne) to form a stable triazole linkage in a single transition state.[3][5]
References
The Strategic Role of the PEG8 Spacer in Methyltetrazine-DBCO Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical role of the polyethylene glycol (PEG) spacer, specifically an eight-unit PEG (PEG8), in the functionality of Methyltetrazine-Dibenzocyclooctyne (DBCO) linkers. These linkers are at the forefront of bioconjugation strategies, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). The inclusion of a PEG8 spacer is not a trivial modification but a strategic choice that significantly enhances the physicochemical properties and in vivo performance of the resulting bioconjugates.
Core Principles of Methyltetrazine-DBCO Linkers in Bioorthogonal Chemistry
Methyltetrazine-DBCO linkers are bifunctional reagents that enable the covalent attachment of two molecules with high specificity and efficiency through a bioorthogonal reaction. This "click chemistry" reaction, specifically the inverse-electron demand Diels-Alder (IEDDA) reaction, occurs rapidly and selectively between the methyltetrazine and DBCO moieties, even in complex biological environments, without the need for a catalyst. This makes them ideal for applications such as live-cell labeling, drug delivery, and the construction of complex biomolecules.[1][2]
The primary function of these linkers is to connect a targeting moiety, such as an antibody, to a payload, which could be a cytotoxic drug, a fluorescent dye, or another biologically active molecule. The stability and properties of this linker are paramount to the efficacy and safety of the final conjugate.
The Pivotal Role of the PEG8 Spacer
The incorporation of a PEG8 spacer between the methyltetrazine and DBCO reactive groups addresses several key challenges in bioconjugation, particularly when dealing with hydrophobic payloads.
Enhanced Hydrophilicity and Solubility
Many potent cytotoxic drugs used in ADCs are highly hydrophobic.[3] This inherent hydrophobicity can lead to aggregation of the drug-linker conjugate and the final ADC, reducing its efficacy and potentially increasing its toxicity and immunogenicity.[] The PEG8 spacer, being a hydrophilic polymer, effectively increases the overall water solubility of the linker-payload complex.[][5][6] This enhanced solubility allows for bioconjugation reactions to be performed in aqueous buffers with minimal to no need for organic co-solvents, which can be detrimental to the stability and function of biomolecules like antibodies.[6]
Improved Stability and Reduced Aggregation
By increasing the hydrophilicity of the conjugate, the PEG8 spacer helps to prevent the aggregation that is often associated with hydrophobic molecules in aqueous environments.[5] This leads to more stable and homogenous ADC preparations, which is a critical quality attribute for therapeutic agents.[6][7]
Enhanced Pharmacokinetics and Therapeutic Index
The PEG spacer can create a "hydration shell" around the ADC, which can shield it from proteolytic degradation and reduce non-specific clearance by the reticuloendothelial system. This often leads to a longer circulation half-life and improved pharmacokinetic (PK) profile of the ADC.[5][8] Studies have shown that PEGylated linkers can lead to slower plasma clearance and increased exposure of the ADC to the target tissue.[] By reducing off-target toxicity associated with non-specific uptake of hydrophobic ADCs, the PEG8 spacer can contribute to a wider therapeutic index.[9][10]
Optimization of Drug-to-Antibody Ratio (DAR)
The use of hydrophilic PEG linkers can enable higher drug-to-antibody ratios (DARs) without causing aggregation and rapid clearance of the ADC. While high DARs are desirable for delivering a potent cytotoxic effect, they can also increase the hydrophobicity and clearance of the ADC. The PEG8 spacer helps to mitigate these effects, allowing for the development of ADCs with an optimal balance of potency and pharmacokinetic properties.
Quantitative Data on the Impact of PEGylation
Table 1: Physicochemical Properties of Methyltetrazine-DBCO Linkers with and without a PEG8 Spacer
| Property | Methyltetrazine-DBCO (without PEG) | Methyltetrazine-PEG8-DBCO | Rationale / Reference |
| Hydrophilicity | Lower | Significantly Higher | The eight ethylene glycol units of the PEG8 spacer are highly hydrophilic.[][5][6] |
| Aqueous Solubility | Limited, may require organic co-solvents for conjugation | High, enables conjugation in aqueous buffers | PEG chains increase the solubility of hydrophobic molecules.[6] |
| Aggregation Tendency | Higher, especially with hydrophobic payloads | Lower | The hydrophilic PEG spacer reduces intermolecular hydrophobic interactions.[5] |
| Stability in Aqueous Solution | Potentially lower due to aggregation | Higher | Reduced aggregation leads to improved physical stability.[6][7] |
Table 2: Impact of PEG8 Spacer on Antibody-Drug Conjugate (ADC) Properties
| Property | ADC with Methyltetrazine-DBCO Linker | ADC with this compound Linker | Rationale / Reference |
| Drug-to-Antibody Ratio (DAR) | May be limited by hydrophobicity-induced aggregation | Can potentially achieve higher DARs without aggregation | PEGylation helps to solubilize hydrophobic payloads, allowing for higher loading. |
| Pharmacokinetics (Half-life) | Shorter | Longer | The PEG spacer can shield the ADC from clearance mechanisms.[] |
| Therapeutic Index | Narrower | Wider | Improved PK and reduced off-target toxicity contribute to a better therapeutic window.[8][9] |
| Immunogenicity | Potentially higher | Lower | The PEG spacer can mask immunogenic epitopes.[] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, bioconjugation, and characterization of antibody-drug conjugates using a this compound linker.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound from basic starting materials is proprietary to chemical suppliers. However, the general approach involves the coupling of a methyltetrazine derivative, a PEG8 spacer, and a DBCO moiety through standard organic chemistry reactions. Researchers typically procure the pre-synthesized this compound linker from commercial vendors.
Protocol for Antibody-Drug Conjugation using this compound
This protocol outlines the site-specific conjugation of a payload to an antibody that has been engineered to contain an azide group.
Materials:
-
Antibody with a site-specifically introduced azide group (e.g., via unnatural amino acid incorporation or enzymatic modification)
-
This compound-Payload conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amicon Ultra centrifugal filter units (for buffer exchange and concentration)
-
Incubator
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange of the antibody solution into PBS, pH 7.4, using an appropriate molecular weight cutoff centrifugal filter unit to remove any interfering substances.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Linker-Payload Preparation:
-
Dissolve the this compound-Payload conjugate in a compatible solvent (e.g., DMSO) to create a stock solution (typically 10 mM).
-
-
Conjugation Reaction:
-
Add a 3- to 10-fold molar excess of the this compound-Payload stock solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to maintain antibody integrity.
-
Gently mix the reaction mixture by pipetting or slow vortexing.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours, or overnight at 4°C. The optimal time and temperature should be determined empirically for each specific antibody and payload.
-
-
Purification of the ADC:
-
Remove the excess, unreacted linker-payload by size-exclusion chromatography (SEC) or by repeated buffer exchange using centrifugal filter units.
-
-
Characterization of the ADC:
-
Determine the final concentration of the ADC using a protein concentration assay (e.g., BCA assay or UV-Vis spectroscopy at 280 nm).
-
Analyze the drug-to-antibody ratio (DAR) and purity of the ADC using the methods described in the following section.
-
Characterization of the Antibody-Drug Conjugate
4.3.1. Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is a powerful technique to determine the DAR and the distribution of drug-conjugated species.[7] The principle is based on the separation of proteins according to their surface hydrophobicity. As the number of hydrophobic drug-linker molecules attached to the antibody increases, the retention time on the HIC column also increases.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Gradient: A linear gradient from high to low salt concentration.
-
Detection: UV absorbance at 280 nm.
The resulting chromatogram will show peaks corresponding to the unconjugated antibody and the antibody with different numbers of conjugated drugs (DAR 2, 4, 6, 8, etc.). The average DAR can be calculated from the peak areas.
4.3.2. Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the ADC and to verify the covalent attachment of the drug-linker.[11] The analysis can be performed on the intact ADC or on its subunits (e.g., light and heavy chains after reduction). The mass difference between the unconjugated and conjugated species will correspond to the mass of the attached drug-linker molecules.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound linkers.
Caption: The PEG8 spacer increases the hydrophilicity of the linker-payload, creating a hydration shell that can shield the hydrophobic drug.
Caption: A typical workflow for producing and analyzing an antibody-drug conjugate using a this compound linker.
Caption: The bioorthogonal reaction between methyltetrazine and DBCO proceeds via an IEDDA cycloaddition to form a stable covalent linkage.
Conclusion
The inclusion of a PEG8 spacer in Methyltetrazine-DBCO linkers is a critical design element that imparts numerous advantageous properties to the resulting bioconjugates. By enhancing hydrophilicity, improving stability, and favorably modulating pharmacokinetic properties, the PEG8 spacer plays a pivotal role in the development of effective and safe targeted therapies. For researchers and drug development professionals, a thorough understanding of the role of such spacers is essential for the rational design and optimization of next-generation bioconjugates.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 2. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 5. adcreview.com [adcreview.com]
- 6. The Use of Uniform PEG Compounds in the Design of ADCs | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fractionated Dosing Improves Preclinical Therapeutic Index of Pyrrolobenzodiazepine-Containing Antibody Drug Conjugates | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Methyltetrazine-PEG8-DBCO: Properties, Solubility, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, solubility, and applications of Methyltetrazine-PEG8-Dibenzocyclooctyne (DBCO), a heterobifunctional linker critical in the field of bioconjugation and targeted therapeutics. This document details the core functionalities of the methyltetrazine and DBCO moieties, offers structured data on its physicochemical properties, and presents detailed experimental protocols for its use in creating antibody-drug conjugates (ADCs).
Core Chemical and Physical Properties
Methyltetrazine-PEG8-DBCO is a versatile crosslinker that combines the advantages of two distinct bioorthogonal "click" chemistry reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction. The polyethylene glycol (PEG) linker, composed of eight ethylene glycol units, enhances the hydrophilicity of the molecule, which can improve the solubility and pharmacokinetic properties of the resulting bioconjugate.[1][2]
The key reactive groups are:
-
Methyltetrazine: This moiety reacts with high efficiency and selectivity with strained alkenes and alkynes, most notably trans-cyclooctene (TCO), through an iEDDA reaction. This reaction is known for its exceptionally fast kinetics.
-
Dibenzocyclooctyne (DBCO): As a cyclooctyne, DBCO readily participates in SPAAC reactions with azide-functionalized molecules. This copper-free click chemistry reaction is highly bioorthogonal, meaning it proceeds efficiently within biological systems without interfering with native biochemical processes.
The structural combination of these two reactive handles allows for the sequential or orthogonal labeling of biomolecules, making it a valuable tool in the construction of complex bioconjugates such as ADCs and PROTACs (PROteolysis TArgeting Chimeras).
Data Presentation: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C44H54N6O10 | [3] |
| Molecular Weight | 827.0 g/mol | [3] |
| Purity | ≥95% | [3] |
| Appearance | Red oil or solid | [4] |
| Storage Conditions | -20°C for long-term storage | [3] |
Solubility Profile
Data Presentation: Qualitative Solubility
| Solvent | Solubility | Inferred From |
| Water | Soluble (Enhanced by PEG linker) | [5][8] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4][7] |
| Dimethylformamide (DMF) | Soluble | [4][7] |
| Dichloromethane (DCM) | Soluble | [4] |
| Chloroform | Soluble | [5] |
| Methanol, Ethanol | Soluble | [7] |
Note: For quantitative applications, it is recommended to determine the solubility of a specific batch in the desired solvent empirically.
Reaction Mechanisms and Signaling Pathways
The utility of this compound is rooted in the principles of bioorthogonal chemistry. The two key reactions, SPAAC and iEDDA, are highly specific and do not cross-react with functional groups typically found in biological systems.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO group reacts with an azide-functionalized molecule to form a stable triazole linkage. This reaction is driven by the ring strain of the cyclooctyne and does not require a cytotoxic copper catalyst, making it ideal for use with sensitive biological samples.
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The methyltetrazine moiety undergoes a rapid cycloaddition with a strained alkene, such as TCO. This reaction is characterized by its extremely fast kinetics, allowing for efficient labeling even at low concentrations.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the preparation of an antibody-drug conjugate. Optimization of reaction conditions (e.g., molar ratios, incubation times, and temperature) is often necessary for specific antibodies and payloads.
Protocol 1: Conjugation of a Payload to this compound via SPAAC
This protocol describes the attachment of an azide-functionalized payload to the DBCO moiety of the linker.
Materials:
-
This compound
-
Azide-functionalized payload (e.g., cytotoxic drug)
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Dissolve the azide-functionalized payload in a compatible solvent.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the azide-functionalized payload with a 1.5 to 5-fold molar excess of the this compound solution.
-
The reaction can be performed in an organic solvent or in an aqueous buffer with a co-solvent (e.g., up to 20% DMSO) to ensure solubility of the reactants.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the resulting Methyltetrazine-PEG8-Payload conjugate from excess unreacted linker and payload using an appropriate chromatography method (e.g., reverse-phase HPLC).
-
Characterize the purified conjugate by mass spectrometry to confirm the desired product.
-
Protocol 2: Conjugation of the Linker-Payload to a TCO-Modified Antibody via iEDDA
This protocol outlines the attachment of the Methyltetrazine-PEG8-Payload to a trans-cyclooctene (TCO)-modified antibody.
Materials:
-
TCO-modified antibody
-
Purified Methyltetrazine-PEG8-Payload
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (optional, e.g., excess TCO-containing small molecule)
-
Purification system (e.g., size-exclusion chromatography, protein A chromatography)
Procedure:
-
Antibody Preparation:
-
Ensure the TCO-modified antibody is in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 3 to 10-fold molar excess of the purified Methyltetrazine-PEG8-Payload to the TCO-modified antibody solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or 4°C. The reaction is typically very fast.
-
-
Quenching (Optional):
-
To remove any unreacted TCO groups on the antibody, a quenching reagent can be added.
-
-
Purification:
-
Remove excess linker-payload and other small molecules from the antibody-drug conjugate using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.
-
Further purification can be achieved using affinity chromatography (e.g., Protein A) if necessary.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) of the final ADC using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).
-
Application Workflow: Pretargeted Antibody-Drug Conjugate Therapy
This compound is well-suited for pretargeted therapy, a strategy designed to improve the therapeutic index of ADCs. In this approach, the antibody and the cytotoxic drug are administered separately.
This multi-step approach offers several advantages:
-
Reduced Systemic Toxicity: The highly potent cytotoxic payload is administered in a small, rapidly clearing form, minimizing its exposure to healthy tissues.
-
Improved Tumor Penetration: The smaller size of the drug-linker molecule may allow for better penetration into solid tumors compared to a large, pre-formed ADC.
-
Dosage Flexibility: The dose of the cytotoxic agent can be adjusted independently of the antibody dose.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its dual bioorthogonal reactivity, coupled with the beneficial properties of the PEG linker, enables the construction of sophisticated and effective bioconjugates. The detailed information and protocols provided in this guide are intended to facilitate the successful application of this technology in the development of next-generation targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. PEG 4000 - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis and Characterization of Methyltetrazine-PEG8-DBCO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyltetrazine-PEG8-DBCO, a bifunctional linker molecule integral to the advancement of bioconjugation and targeted drug delivery systems. This molecule incorporates a methyltetrazine moiety for bioorthogonal reactions with strained alkenes and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with azides, connected by a hydrophilic eight-unit polyethylene glycol (PEG8) spacer.
Overview and Significance
This compound is a key player in the field of "click chemistry," a set of powerful, specific, and biocompatible reactions. The methyltetrazine group participates in inverse electron demand Diels-Alder (iEDDA) reactions with trans-cyclooctene (TCO) dienophiles, a reaction known for its exceptionally fast kinetics.[1][2][3] Simultaneously, the DBCO group allows for strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, a cornerstone of copper-free click chemistry.[4][5] The PEG8 spacer enhances aqueous solubility and provides a flexible linker to minimize steric hindrance between conjugated molecules.
This dual functionality makes this compound an invaluable tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise linking of a cytotoxic payload to a targeting antibody is crucial.[4][6]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C44H54N6O10 | BroadPharm |
| Molecular Weight | 827.0 g/mol | BroadPharm |
| Purity | ≥95% | BroadPharm |
| Appearance | Lyophilized powder or solid | Generic |
| Solubility | Soluble in DMSO, DMF, DCM | [7] |
| Storage | -20°C, desiccated | [4] |
Synthesis Workflow
The synthesis of this compound is a multi-step process that involves the synthesis of the reactive moieties, the functionalization of the PEG linker, and the final conjugation steps. The overall workflow is depicted in the diagram below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key synthetic steps. These protocols are based on established chemical principles and published procedures for similar molecules.
Synthesis of Amine-Reactive Methyltetrazine (e.g., Methyltetrazine-NHS Ester)
The synthesis of an amine-reactive methyltetrazine typically involves the creation of a methyltetrazine core followed by functionalization with a group amenable to conjugation, such as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Appropriate starting materials for tetrazine synthesis (e.g., a nitrile and hydrazine)
-
Activating agents for NHS ester formation (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
Procedure:
-
Synthesis of Methyltetrazine Acid: Synthesize the methyltetrazine core with a carboxylic acid functionality according to established literature procedures. This often involves the reaction of a nitrile with hydrazine followed by oxidative cyclization.
-
Activation of Carboxylic Acid: Dissolve the methyltetrazine acid in anhydrous DMF.
-
Add N-hydroxysuccinimide (1.2 equivalents) and DCC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate containing the Methyltetrazine-NHS ester is then purified by column chromatography on silica gel.
Synthesis of Amine-PEG8-DBCO
This part of the synthesis involves the sequential conjugation of the DBCO moiety and the methyltetrazine moiety to the PEG8 linker.
Step 1: Synthesis of Boc-Amine-PEG8-OH
-
Materials: Boc-amino-PEG8-alcohol, appropriate protecting groups if necessary.
-
Procedure: This starting material is often commercially available or can be synthesized by reacting a mono-Boc-protected diamine with a PEG8-ditosylate.
Step 2: Conjugation of DBCO to Boc-Amine-PEG8-OH
-
Materials: Boc-Amine-PEG8-OH, DBCO-acid, coupling agents (e.g., HATU, DIPEA).
-
Procedure:
-
Dissolve Boc-Amine-PEG8-OH and DBCO-acid (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product, Boc-Amine-PEG8-DBCO, is purified by column chromatography.
-
Step 3: Deprotection of the Boc Group
-
Materials: Boc-Amine-PEG8-DBCO, Trifluoroacetic acid (TFA), DCM.
-
Procedure:
-
Dissolve the Boc-protected intermediate in a solution of 20% TFA in DCM.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield Amine-PEG8-DBCO.
-
Final Conjugation to Yield this compound
-
Materials: Amine-PEG8-DBCO, Methyltetrazine-NHS ester, DIPEA.
-
Procedure:
-
Dissolve Amine-PEG8-DBCO and Methyltetrazine-NHS ester (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Purification: The final product, this compound, is purified by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization
Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized this compound.
Characterization Techniques and Expected Results
| Technique | Purpose | Expected Results |
| 1H NMR | Structural confirmation | Presence of characteristic peaks for the methyltetrazine, PEG, and DBCO protons. The integration of these peaks should correspond to the expected proton ratios. For example, the PEG protons will appear as a complex multiplet around 3.6 ppm. |
| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | A major peak corresponding to the calculated molecular weight of this compound (827.0 g/mol ) [M+H]+ or other adducts. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak in the chromatogram, indicating a high degree of purity (typically >95%). |
Logical Diagram for Characterization Workflow
Caption: Workflow for the purification and characterization of the final product.
Signaling and Reaction Pathways
This compound is a versatile linker that enables dual bioorthogonal conjugations. The signaling pathways below illustrate its utility in a hypothetical antibody-drug conjugate scenario.
Caption: Dual conjugation strategy using this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The methodologies and characterization data presented herein serve as a valuable resource for researchers and professionals in the fields of chemical biology, drug development, and materials science. The unique dual-functional nature of this molecule, combined with the favorable properties of the PEG linker, positions it as a critical tool for the construction of complex and highly specific bioconjugates for a wide range of applications.
References
- 1. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Methyltetrazine-PEG5-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DBCO-amine synthesis - chemicalbook [chemicalbook.com]
- 7. Methyltetrazine-PEG3-DBCO, 2698339-24-9 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Bioorthogonal Reactivity of Methyltetrazine-PEG8-DBCO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioorthogonal reactivity of Methyltetrazine-PEG8-Dibenzocyclooctyne (DBCO), a heterobifunctional linker enabling dual, sequential, or simultaneous labeling of biomolecules. This document details the underlying chemical principles, reaction kinetics, stability, and experimental considerations for the effective use of this versatile reagent in bioconjugation, cellular imaging, and drug delivery applications.
Core Principles: Two Orthogonal Bioorthogonal Reactions
Methyltetrazine-PEG8-DBCO is a powerful tool in chemical biology due to its incorporation of two distinct and mutually orthogonal bioorthogonal reactive handles: a methyltetrazine group and a dibenzocyclooctyne (DBCO) group. This unique structure allows for two independent and highly specific conjugation reactions to be performed on a target biomolecule.
-
The Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The methyltetrazine moiety reacts with strained alkenes, most notably trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder [4+2] cycloaddition. This reaction is exceptionally fast and proceeds without the need for a catalyst, forming a stable dihydropyridazine linkage with the release of nitrogen gas.[1][2] The reaction is highly specific and does not cross-react with other functional groups found in biological systems.[1][3]
-
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide-functionalized molecules via a strain-promoted [3+2] cycloaddition, often referred to as "copper-free click chemistry." This reaction is also highly specific, biocompatible, and forms a stable triazole linkage without the need for a cytotoxic copper catalyst.[4][5]
The polyethylene glycol (PEG8) linker enhances the solubility of the molecule in aqueous buffers, a critical feature for biological applications, and can help to reduce steric hindrance during conjugation.[6][7]
Quantitative Data: Reaction Kinetics and Stability
The efficiency of bioorthogonal reactions is paramount for their application in complex biological environments. The following tables summarize the key quantitative parameters for the methyltetrazine-TCO and DBCO-azide reactions.
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| Methyltetrazine-TCO Ligation | Methyltetrazine | 1,000 - 30,000 | Aqueous buffer, 37°C | [8] |
| DBCO-Azide Cycloaddition | DBCO | 0.1 - 1.0 | Aqueous buffer, 37°C | [9] |
Table 1: Comparative Reaction Kinetics. The inverse-electron-demand Diels-Alder reaction between methyltetrazine and TCO is significantly faster than the strain-promoted alkyne-azide cycloaddition of DBCO and azide, a key consideration for sequential labeling strategies.
| Functional Group | Conditions | Stability | Considerations | Reference |
| Methyltetrazine | Aqueous buffer (pH 7.4), 37°C | Half-life of several days | More electron-rich tetrazines exhibit greater stability. Avoid prolonged exposure to strong nucleophiles. | [3][10] |
| DBCO | Aqueous buffer (pH 7.4), 4°C or -20°C | 3-5% loss of reactivity over 4 weeks | Avoid buffers containing azides or thiols for long-term storage. | [11] |
Table 2: Stability of Reactive Moieties. Both the methyltetrazine and DBCO groups exhibit good stability under typical physiological conditions, making them suitable for multi-step labeling procedures and in vivo applications.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Reaction Mechanisms
The following diagrams illustrate the chemical transformations underlying the bioorthogonal reactivity of this compound.
Experimental Workflow: Dual Labeling of an Antibody
The following diagram outlines a typical workflow for the dual labeling of an antibody with two different molecules using this compound.
Experimental Protocols
The following protocols provide a general framework for the use of this compound. Optimization may be required for specific applications.
Protocol for Dual Labeling of an Antibody
This protocol describes the sequential labeling of an antibody, first with an azide-containing molecule via the DBCO group, and then with a TCO-containing molecule via the methyltetrazine group.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Azide-functionalized molecule (e.g., Azide-PEG4-NHS ester for introducing azides onto the antibody, or a pre-azidated cargo molecule)
-
TCO-functionalized molecule (e.g., TCO-NHS ester or a pre-functionalized TCO-fluorophore)
-
Anhydrous DMSO
-
Spin desalting columns
-
Reaction tubes
Procedure:
-
Introduction of Azide Groups onto the Antibody (if necessary):
-
Prepare a 10 mM stock solution of Azide-PEG4-NHS ester in anhydrous DMSO.
-
Add a 10-20 fold molar excess of the Azide-PEG4-NHS ester to the antibody solution. The final DMSO concentration should be below 10%.
-
Incubate the reaction for 1 hour at room temperature.
-
Remove excess, unreacted NHS ester using a spin desalting column equilibrated with PBS.
-
-
Conjugation with this compound:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 5-10 fold molar excess of the this compound solution to the azide-modified antibody.
-
Incubate the reaction for 4-12 hours at 4°C or 2 hours at room temperature.
-
Remove excess, unreacted this compound using a spin desalting column.
-
-
Ligation with a TCO-Functionalized Molecule:
-
Prepare a stock solution of the TCO-functionalized molecule in a suitable solvent.
-
Add a 2-5 fold molar excess of the TCO-functionalized molecule to the dual-functionalized antibody.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
The final dual-labeled antibody can be purified from excess TCO-reagent by spin desalting or other chromatographic methods if necessary.
-
Protocol for Live Cell Dual Labeling
This protocol outlines a general procedure for sequentially labeling two different cellular targets using the orthogonal reactivity of this compound.
Materials:
-
Cells expressing the targets of interest
-
Targeting ligands (e.g., antibodies, small molecules) functionalized with either an azide or a TCO group
-
This compound conjugated to a targeting ligand for one target
-
A fluorescently labeled azide or TCO probe for the second target
-
Cell culture medium
-
Imaging buffer (e.g., HBSS)
Procedure:
-
First Labeling Step (e.g., TCO-tetrazine ligation):
-
Incubate the cells with the TCO-functionalized targeting ligand in cell culture medium for a time sufficient for binding to the target.
-
Wash the cells to remove the unbound ligand.
-
Incubate the cells with the this compound conjugated to a fluorescent probe or the second targeting ligand. The reaction is typically complete within 15-30 minutes.
-
Wash the cells to remove the unbound tetrazine reagent.
-
-
Second Labeling Step (DBCO-azide ligation):
-
Incubate the cells with the azide-functionalized targeting ligand for the second target.
-
Wash the cells to remove the unbound ligand.
-
Incubate the cells with a DBCO-functionalized fluorescent probe. This reaction may require a longer incubation time (e.g., 1-2 hours) compared to the tetrazine ligation.
-
Wash the cells to remove the unbound DBCO probe.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Factors Affecting Reactivity and Troubleshooting
-
Reaction Kinetics: The IEDDA reaction is significantly influenced by the electronic properties of both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO will accelerate the reaction.[12][13] Ring strain in the dienophile is also a major factor, with more strained systems like TCO reacting much faster than less strained alkenes.[13]
-
Stability: While generally stable, methyltetrazines can degrade over time in aqueous solutions, especially in the presence of strong nucleophiles.[10] DBCO can also lose reactivity over extended periods, particularly if exposed to oxidizing agents or thiols.[11][14][15] It is recommended to use freshly prepared solutions of these reagents whenever possible.
-
Solubility: The PEG8 linker significantly improves the aqueous solubility of the this compound construct.[6] However, if conjugating to a particularly hydrophobic biomolecule, the addition of a small amount of a biocompatible organic co-solvent (e.g., DMSO, up to 10%) may be necessary.
-
Troubleshooting:
-
Low conjugation efficiency: Increase the molar excess of the labeling reagent, increase the reaction time or temperature, or check the quality and reactivity of the reagents. Ensure that the buffer conditions are optimal (typically pH 7-8.5 for NHS ester reactions).
-
Non-specific binding: Ensure adequate purification steps are performed to remove excess, unreacted labeling reagents. The use of blocking agents may be necessary for cellular imaging experiments.
-
Precipitation of biomolecules: This can occur if the concentration of the organic co-solvent is too high or if the biomolecule is not stable under the reaction conditions. Optimize the buffer composition and minimize the amount of organic solvent used.
-
Conclusion
This compound is a highly versatile and powerful tool for researchers in the life sciences. Its ability to facilitate two independent, rapid, and specific bioorthogonal reactions opens up a wide range of applications in dual labeling, the construction of complex bioconjugates, and the development of sophisticated drug delivery and diagnostic systems. By understanding the core principles of its reactivity and carefully considering the experimental parameters, scientists can effectively harness the capabilities of this advanced chemical biology reagent.
References
- 1. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Methyltetrazine-PEG8-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. interchim.fr [interchim.fr]
- 12. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 13. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 14. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Methyltetrazine-PEG8-DBCO: A Versatile Tool for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyltetrazine-PEG8-DBCO, a heterobifunctional linker at the forefront of bioconjugation chemistry. We will delve into its core features, significant advantages, and detailed experimental applications, with a focus on its utility in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Features of this compound
This compound is a sophisticated chemical tool engineered with three key components, each contributing to its overall functionality and efficacy in bioconjugation:
-
Methyltetrazine: This moiety is an electron-rich diene that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, a cornerstone of bioorthogonal chemistry. The methyl group enhances the stability of the tetrazine ring compared to its unsubstituted counterparts.[1][2]
-
PEG8 (Polyethylene Glycol, 8 units): The eight-unit polyethylene glycol spacer is a hydrophilic and flexible chain. Its inclusion in the linker design is crucial for improving the solubility and biocompatibility of the resulting conjugate.[3] PEG linkers are known to reduce aggregation and can improve the pharmacokinetic properties of therapeutic molecules.[3]
-
DBCO (Dibenzocyclooctyne): As a strained alkyne, DBCO is the reactive partner for the methyltetrazine moiety in the iEDDA reaction. This reaction is a type of "click chemistry" that proceeds rapidly and with high specificity under mild, aqueous conditions, making it ideal for biological applications.
Key Advantages in Bioconjugation and Drug Development
The unique combination of a methyltetrazine, a PEG8 spacer, and a DBCO group confers several advantages, making this linker a preferred choice for many researchers.
-
Biocompatibility and Enhanced Solubility: The hydrophilic PEG8 spacer significantly increases the aqueous solubility of the linker and the resulting bioconjugate, which is particularly beneficial when working with hydrophobic drug payloads.[3] This improved solubility helps to prevent aggregation, a common challenge in protein modification.
-
Rapid and Specific Bioorthogonal Reaction: The reaction between methyltetrazine and DBCO is characterized by its high speed and selectivity. This bioorthogonal nature ensures that the conjugation reaction proceeds efficiently in complex biological mixtures without cross-reactivity with other functional groups found in proteins, cells, or in vivo systems.
-
Improved Pharmacokinetics: The inclusion of a PEG spacer can increase the hydrodynamic radius of the conjugated molecule, which can lead to a longer circulation half-life by reducing renal clearance. This is a significant advantage in the design of therapeutic agents.
-
Versatility in Application: this compound is a versatile tool that can be employed in a wide range of applications, including the development of ADCs, PROTACs, fluorescent imaging probes, and for the surface modification of nanoparticles.
Quantitative Data
While precise quantitative data for this compound can be limited in publicly available literature, the following table summarizes typical values for its constituent parts and related compounds, providing a useful reference for experimental design.
| Parameter | Value | Notes |
| Molecular Weight | ~827 g/mol | Specific molecular weight can vary slightly between suppliers. |
| Purity | >95% | Typically determined by HPLC and/or NMR. |
| Solubility | Soluble in water and many organic solvents. | PEG-8 is a colorless liquid that dissolves well in water.[4][5] The entire construct is soluble in common organic solvents like DMSO, DMF, and DCM. |
| Reaction Kinetics (Tetrazine-Strained Alkyne) | k₂ ≈ 0.06 L·mol⁻¹·s⁻¹ (for a similar tetrazine-DBCO reaction) | The reaction between tetrazines and DBCO is generally slower than with more strained alkynes like TCO.[6] However, it is still highly efficient for bioconjugation. The specific rate for methyltetrazine with DBCO may vary. |
| Stability | Methyltetrazine is one of the more stable tetrazines. | The methyl group provides increased stability over unsubstituted tetrazines.[1][2] Tz-ADC conjugates have shown excellent stability in PBS at 4°C for over a year.[7] |
Experimental Protocols
General Protocol for Antibody Conjugation
This protocol outlines a general procedure for conjugating a DBCO-functionalized molecule (e.g., a drug-linker construct) to a methyltetrazine-modified antibody.
Materials:
-
Methyltetrazine-activated antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
DBCO-functionalized molecule of interest, dissolved in an organic solvent (e.g., DMSO).
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC)).
Procedure:
-
Antibody Preparation: Ensure the methyltetrazine-activated antibody is at a known concentration in the reaction buffer.
-
Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule in DMSO.
-
Conjugation Reaction:
-
Add the desired molar excess of the DBCO-functionalized molecule to the antibody solution. The final concentration of the organic solvent should typically be kept below 10% to avoid denaturation of the antibody.
-
Incubate the reaction mixture at room temperature or 4°C with gentle mixing. Reaction times can vary from 1 to 24 hours depending on the specific reactants and their concentrations.
-
-
Purification:
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC is a powerful technique to separate ADC species based on the number of conjugated hydrophobic drugs.
Typical HIC-HPLC Setup:
-
Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7, with 20% isopropanol).
-
Gradient: A linear gradient from high salt to low salt to elute the ADC species. Unconjugated antibody elutes first, followed by species with increasing DAR.
-
Detection: UV absorbance at 280 nm.
The relative peak areas of the different species can be used to calculate the average DAR of the ADC preparation.
Visualizations
Reaction Mechanism
Caption: Inverse-electron-demand Diels-Alder reaction.
Experimental Workflow for ADC Preparation and Analysis
References
- 1. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]
- 2. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. PEG-8 - PCC Group Product Portal [products.pcc.eu]
- 5. PEG-8 - Ataman Kimya [atamanchemicals.com]
- 6. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Nexus of Bioorthogonal Chemistry: A Technical Guide to Methyltetrazine-PEG8-DBCO in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted therapeutics and advanced molecular imaging, the demand for precise and efficient biomolecule modification has never been greater. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a cornerstone of modern biomedical research. Central to this field are specialized linker molecules that bridge biological targeting agents with potent payloads or imaging agents.
This technical guide focuses on a particularly versatile heterobifunctional linker, Methyltetrazine-PEG8-DBCO . This molecule incorporates three key components:
-
Methyltetrazine (Tz): An electron-deficient diene that serves as the reactive partner in the exceptionally rapid inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This "click" reaction, often called the tetrazine ligation, is known for its extraordinary speed and selectivity, proceeding without the need for a catalyst.[3][4]
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC).[5] This provides a second, independent bioorthogonal handle for conjugation.
-
Polyethylene Glycol (PEG8): An eight-unit PEG spacer that enhances the linker's hydrophilicity, improving solubility and potentially reducing non-specific interactions of the final conjugate in aqueous biological environments.
The dual reactivity of this compound allows for the modular and sequential assembly of complex bioconjugates, making it an invaluable tool in the development of antibody-drug conjugates (ADCs), pretargeted imaging agents, and other advanced biotherapeutics.
The Core Reaction: Inverse-Electron-Demand Diels-Alder (IEDDA)
The primary utility of the methyltetrazine moiety stems from its participation in the IEDDA reaction, most commonly with a strained alkene like trans-cyclooctene (TCO).[1] This [4+2] cycloaddition is the fastest known bioorthogonal reaction, characterized by second-order rate constants that can exceed 100,000 M⁻¹s⁻¹.[6][7] The reaction is irreversible, forming a stable dihydropyridazine product and releasing nitrogen gas (N₂) as the sole byproduct.[1] This combination of speed, selectivity, and biocompatibility makes it ideal for in vivo applications where reactants are present at very low concentrations.
Key Applications in Biomedical Research
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker plays a critical role in ADC design. The this compound linker can be used to construct ADCs in a modular fashion, for example, by first attaching the DBCO end to an azide-modified drug and then "clicking" the methyltetrazine end to a TCO-modified antibody.
This approach is central to "click-to-release" strategies, where the IEDDA reaction itself can trigger the cleavage of a payload from the TCO-containing linker, allowing for controlled drug release at the target site.[3]
Pretargeted Radionuclide Imaging and Therapy
Pretargeting is a multi-step strategy that decouples the slow kinetics of antibody tumor targeting from the rapid decay of radionuclides used in PET or SPECT imaging.[6][8] This approach significantly reduces the radiation dose to healthy tissues and allows for the use of short-lived isotopes like Fluorine-18.[1]
The workflow involves:
-
Step 1: Administering an antibody modified with a bioorthogonal handle (e.g., TCO). The antibody is allowed to accumulate at the tumor and clear from the bloodstream over 24-72 hours.[9][10]
-
Step 2: Administering a small, radiolabeled molecule containing the complementary handle (e.g., a radiolabeled methyltetrazine). This molecule rapidly distributes throughout the body, "clicks" to the pre-accumulated antibody at the tumor site, and any excess is quickly cleared through the kidneys.[6][9] The result is a high-contrast image of the tumor with minimal background signal.[1]
Quantitative Data Summary
The performance of bioorthogonal systems is defined by their kinetics and in vivo efficacy. The tables below summarize key quantitative data from the literature.
Table 1: Reaction Kinetics of Tetrazine-TCO IEDDA Reaction
| Tetrazine Derivative | Reaction Partner | Solvent | Second-Order Rate Constant (k₂) | Reference(s) |
|---|---|---|---|---|
| Dipyridal Tetrazine | TCO | 9:1 Methanol/Water | 2000 ± 400 M⁻¹s⁻¹ | [7] |
| 6-Methyl-Tetrazine | TCO | Aqueous Media | ~1000 M⁻¹s⁻¹ | [4] |
| 6-Hydrogen-Tetrazine | TCO | Aqueous Media | Up to 30,000 M⁻¹s⁻¹ | [4] |
| Various Tetrazines | TCO | PBS (37 °C) | 200 - 30,000 M⁻¹s⁻¹ | [11] |
| TCO-CC49 Antibody | Tetrazine | PBS Buffer | 13,090 M⁻¹s⁻¹ |[3] |
Note: High rate constants (>50,000 M⁻¹s⁻¹) are considered strong indicators for successful in vivo pretargeting.[3]
Table 2: In Vivo Tumor Uptake in Pretargeted Imaging Studies
| Targeting Antibody (TCO-modified) | Radiotracer (Tetrazine-modified) | Tumor Model | Time Post-Tracer Injection | Tumor Uptake (%ID/g) | Reference(s) |
|---|---|---|---|---|---|
| Anti-CA19.9 5B1 | Al[¹⁸F]NOTA-Tz | BxPC3 Pancreatic | 4 h | Up to 6.4 | [1][10] |
| Anti-huA33 | ⁶⁸Ga-Tz | LS174T Colorectal | 1 h | 3.9 ± 1.8 | [10] |
| Anti-TAG72 CC49 | ¹¹¹In-Tz | LS174T Colorectal | 3 h | 4.2 | [10] |
| Anti-CD44v6 U36 | ⁸⁹Zr-DFO-PEG5-Tz | HNSCC | 72 h | 1.5 ± 0.2 |[9] |
%ID/g = Percentage of Injected Dose per gram of tissue.
Experimental Protocols
Protocol 1: Antibody Modification with a DBCO-NHS Ester
This protocol describes the initial step of modifying a targeting antibody with a DBCO moiety, preparing it for conjugation with an azide-functionalized payload or for use in SPAAC reactions.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS).
-
DBCO-PEG-NHS Ester (e.g., DBCO-PEG4-NHS Ester).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification tools: Zeba Spin Desalting Columns (7K MWCO) or size-exclusion chromatography system.
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is free of amine-containing stabilizers like BSA, glycine, or Tris. If present, perform a buffer exchange into PBS using a centrifugal filter unit (e.g., Amicon Ultra, 10K MWCO).[5]
-
Adjust the antibody concentration to 1-2 mg/mL in PBS, pH 8.0-8.5.
-
-
DBCO-NHS Ester Preparation:
-
Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO to create a 10 mM stock solution.[5]
-
-
Conjugation Reaction:
-
Quenching:
-
Purification:
-
Remove excess, unreacted DBCO linker and quenching buffer using a desalting column or size-exclusion chromatography.[12]
-
-
Characterization (Optional but Recommended):
-
Determine the average number of DBCO molecules per antibody, known as the Drug-to-Antibody Ratio (DAR) for ADCs, using UV-Vis spectroscopy or LC/MS.[13][]
-
Protocol 2: In Vivo Pretargeted PET Imaging in a Mouse Model
This protocol provides a general framework for a pretargeted imaging experiment using a TCO-modified antibody and a radiolabeled tetrazine probe.
Materials:
-
Tumor-xenograft mouse model (e.g., subcutaneous BxPC3 xenografts in nude mice).
-
TCO-modified monoclonal antibody (e.g., TCO-5B1).
-
Radiolabeled tetrazine probe (e.g., Al[¹⁸F]NOTA-Tz), sterile and quality controlled.
-
Sterile 0.9% saline for injections.
-
PET/CT scanner suitable for small animals.
Procedure:
-
Antibody Administration (Pretargeting):
-
Radiotracer Administration:
-
PET/CT Imaging:
-
Biodistribution Analysis (Ex Vivo):
-
At the final imaging time point, euthanize the mice.
-
Dissect key organs (tumor, blood, liver, kidneys, muscle, etc.).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the uptake in each organ and express the results as the percentage of the injected dose per gram of tissue (%ID/g).[1]
-
Conclusion
The this compound linker is a powerful and versatile tool for biomedical research, embodying the principles of modularity and efficiency central to click chemistry. Its dual bioorthogonal functionalities enable the precise construction of complex biomolecular architectures like ADCs and facilitate advanced in vivo applications such as pretargeted imaging. The exceptionally fast kinetics of the tetrazine-TCO IEDDA reaction, combined with the reliability of the DBCO-azide SPAAC reaction, provides researchers with a robust platform to develop next-generation diagnostics and therapeutics. As research continues to push the boundaries of targeted medicine, the strategic application of such sophisticated linkers will undoubtedly play a pivotal role in translating chemical innovation into clinical impact.
References
- 1. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Detection [iris-biotech.de]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
Navigating the Click Chemistry Frontier: A Technical Guide to the Safe Handling of Methyltetrazine-PEG8-DBCO
For Researchers, Scientists, and Drug Development Professionals
Methyltetrazine-PEG8-DBCO stands as a pivotal tool in the realm of bioconjugation and drug development, enabling the precise linkage of molecules through "click chemistry." Its heterobifunctional nature, featuring a methyltetrazine moiety for reaction with trans-cyclooctenes (TCO) and a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), offers a versatile platform for creating complex biomolecular architectures. This guide provides an in-depth overview of the safety and handling guidelines for this compound, compiled from available safety data for its constituent functional groups and related molecules, to ensure its safe and effective use in the laboratory.
Section 1: Compound Profile and Hazard Identification
Product Information:
| Property | Value |
| Molecular Formula | C44H54N6O10[1] |
| Molecular Weight | 827 g/mol [1][2][3] |
| Appearance | Red solid[4] |
| Purity | Typically ≥95%[1][2][3] |
| Solubility | Soluble in DMSO, DMF[4] |
Hazard Identification:
Based on the available data for related compounds, this compound should be handled as a substance with the following potential hazards:
-
Acute Oral Toxicity: Related tetrazine compounds are classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[5]
-
Skin Corrosion/Irritation: May cause skin irritation (Category 2).[6][7]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation (Category 2A).[6][7]
-
Respiratory Tract Irritation: May cause respiratory irritation.[6][8]
-
Aquatic Toxicity: Related compounds are very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1).[5]
GHS Hazard Statements for Related Compounds:
| Statement | Description |
| H302 | Harmful if swallowed.[5][6] |
| H315 | Causes skin irritation.[6][7][8] |
| H319 | Causes serious eye irritation.[6][7][8] |
| H335 | May cause respiratory irritation.[6][8] |
| H410 | Very toxic to aquatic life with long lasting effects.[5] |
Section 2: Safe Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is essential when working with this reagent.
Caption: Recommended Personal Protective Equipment for handling this compound.
Handling Procedures:
-
Avoid contact: Prevent contact with skin, eyes, and clothing.[5]
-
Avoid inhalation: Do not breathe dust or aerosols.[5]
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Good laboratory practices: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[5]
Storage Conditions:
Proper storage is crucial for maintaining the stability and reactivity of this compound.
| Parameter | Recommendation |
| Temperature | Store at -20°C for long-term storage.[2][4] |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). |
| Moisture | Keep container tightly sealed and desiccated to prevent moisture contamination.[9] |
| Light | Protect from light. |
Section 3: First Aid and Emergency Procedures
In the event of exposure or accident, prompt and appropriate action is necessary.
Caption: First aid procedures for exposure to this compound.
Fire-Fighting Measures:
-
Suitable extinguishing media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[5]
-
Hazardous combustion products: May emit toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.[5]
-
Protective equipment: Wear self-contained breathing apparatus and full protective gear.[5]
Accidental Release Measures:
-
Personal precautions: Wear appropriate PPE. Evacuate personnel to a safe area.
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[10]
-
Methods for cleaning up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid generating dust.
Section 4: Experimental Protocol - General Bioconjugation
This compound is primarily used in bioconjugation reactions. The following is a general protocol for a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
Materials:
-
Azide-modified biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (amine-free, e.g., PBS)
Procedure:
-
Prepare Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Reaction Setup:
-
To your azide-modified biomolecule in the reaction buffer, add the desired molar excess of the this compound stock solution.
-
The final concentration of the organic solvent (DMSO or DMF) should be kept low (typically <10%) to avoid denaturation of the biomolecule.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary from 1 to 12 hours depending on the concentration of reactants and the specific biomolecule.
-
-
Purification:
-
Remove excess, unreacted this compound using standard techniques such as size exclusion chromatography (e.g., desalting column), dialysis, or tangential flow filtration.
-
Caption: General workflow for a bioconjugation reaction using this compound.
Section 5: Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[5]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[5]
-
Hazardous Reactions: No hazardous reactions have been reported under normal conditions.
Conclusion
This compound is a powerful tool for advancing research and development in bioconjugation and drug delivery. A thorough understanding of its handling requirements, potential hazards, and emergency procedures is paramount for its safe and successful implementation in the laboratory. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely leverage the capabilities of this versatile molecule.
References
- 1. glycomindsynth.com [glycomindsynth.com]
- 2. Methyltetrazine-DBCO, CAS 1802238-48-7 | AxisPharm [axispharm.com]
- 3. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Methyltetrazine-DBCO|MSDS [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. chemicalbook.com [chemicalbook.com]
Unlocking Proteomic Insights: A Technical Guide to Dual Labeling with Methyltetrazine-PEG8-DBCO
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biology and therapeutic development, the ability to simultaneously track multiple molecular entities provides a powerful lens for understanding complex biological systems. The heterobifunctional linker, Methyltetrazine-PEG8-DBCO, has emerged as a pivotal tool in this endeavor, enabling precise and efficient dual labeling of biomolecules. This guide provides an in-depth exploration of the core principles, experimental considerations, and practical applications of this innovative reagent.
The Principle of Orthogonal Bio-conjugation
This compound is a molecule meticulously designed to facilitate two independent and highly specific chemical reactions. Its power lies in the concept of bio-orthogonality, where two chemical reactions proceed in the same pot without interfering with one another. This is achieved through the distinct reactivity of its two terminal functional groups: a methyltetrazine and a dibenzocyclooctyne (DBCO) moiety, connected by a hydrophilic polyethylene glycol (PEG8) spacer.
The dual labeling capacity of this compound is realized through two distinct "click chemistry" reactions:
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The methyltetrazine group reacts with exceptional speed and specificity with a trans-cyclooctene (TCO) tagged molecule. This reaction is one of the fastest bioorthogonal reactions known.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group undergoes a highly selective reaction with an azide-functionalized molecule. This copper-free click reaction is prized for its biocompatibility.
The PEG8 linker enhances the aqueous solubility of the molecule, which is crucial for working in biological buffers.
The chemical structure of this compound is as follows:
Molecular Formula: C₄₄H₅₄N₆O₁₀ Molecular Weight: 827 g/mol
Quantitative Analysis of Bio-orthogonal Reactions
The efficiency and orthogonality of the IEDDA and SPAAC reactions are paramount for successful dual labeling. The following tables summarize the key quantitative data for these reactions.
| Reaction | Reactants | Second-Order Rate Constant (k₂) | Key Characteristics |
| IEDDA | Methyltetrazine + TCO | 800 - 30,000 M⁻¹s⁻¹ | Extremely fast kinetics, ideal for in vivo imaging and labeling of low-abundance targets. |
| SPAAC | DBCO + Azide | ~1 - 2 M⁻¹s⁻¹ | Copper-free, highly biocompatible, and specific. |
| Cross-Reactivity Analysis | Reactants | Second-Order Rate Constant (k₂) | Conclusion |
| Methyltetrazine + Azide | Methyltetrazine + Azide | Negligible | The two reactions are highly orthogonal with minimal cross-reactivity.[1] |
| DBCO + TCO | DBCO + TCO | Negligible | The two reactions are highly orthogonal with minimal cross-reactivity. |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in a dual-labeling experiment, such as the simultaneous labeling of two different cell surface receptors on distinct cell populations.
Conjugation of this compound to a Targeting Moiety (e.g., an Antibody)
This protocol describes the conjugation of the heterobifunctional linker to an antibody via its primary amines (lysine residues).
Materials:
-
Antibody of interest in phosphate-buffered saline (PBS), pH 7.4
-
This compound-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS.
-
Linker Preparation: Dissolve the this compound-NHS ester in DMF or DMSO to a final concentration of 10 mM immediately before use.
-
Conjugation Reaction:
-
Add the reaction buffer to the antibody solution to achieve a final bicarbonate concentration of 50 mM.
-
Add a 10-20 fold molar excess of the dissolved linker to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted linker by passing the reaction mixture through a spin desalting column equilibrated with PBS.
-
Collect the purified antibody-linker conjugate. The degree of labeling can be determined using UV-Vis spectroscopy or mass spectrometry.
-
Dual Labeling of Two Cell Populations
This protocol outlines the simultaneous labeling of two different cell types, each expressing a unique surface receptor targeted by a specific antibody. One antibody is conjugated to a TCO derivative, and the other to an azide.
Materials:
-
Cell population 1 expressing Receptor A
-
Cell population 2 expressing Receptor B
-
Antibody A conjugated with a TCO moiety
-
Antibody B conjugated with an azide moiety
-
Antibody C conjugated with this compound (prepared as in Protocol 1)
-
Fluorescent Probe 1-TCO
-
Fluorescent Probe 2-Azide
-
Cell culture medium
-
PBS
Procedure:
-
Cell Preparation: Culture and harvest the two cell populations separately. Resuspend the cells in fresh culture medium.
-
Primary Antibody Incubation:
-
Incubate cell population 1 with Antibody A-TCO.
-
Incubate cell population 2 with Antibody B-Azide.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove unbound antibodies.
-
-
Dual Labeling Reaction:
-
Combine the two cell populations.
-
Simultaneously add the this compound conjugated Antibody C and the desired fluorescent probes (Fluorescent Probe 1-TCO and Fluorescent Probe 2-Azide) to the mixed cell suspension.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing and Analysis:
-
Wash the cells three times with PBS to remove unbound reagents.
-
The dual-labeled cells are now ready for analysis by methods such as flow cytometry or fluorescence microscopy.
-
Visualizing the Workflow and Reactions
The following diagrams, generated using the DOT language, illustrate the chemical reactions and the experimental workflow for dual labeling.
Conclusion
This compound stands as a testament to the power of chemical innovation in biological research. By providing two independent, rapid, and specific reaction handles on a single molecule, it empowers researchers to dissect complex biological processes with unprecedented clarity. This guide serves as a foundational resource for harnessing the potential of this versatile tool, paving the way for new discoveries in fundamental biology and the development of next-generation therapeutics.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to DBCO Group Reactivity with Azide-Modified Biomolecules
The conjugation of biomolecules is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced diagnostics, targeted therapeutics like antibody-drug conjugates (ADCs), and sophisticated research tools. Among the most powerful bioconjugation techniques is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry." This guide provides a detailed technical overview of the reactivity between Dibenzocyclooctyne (DBCO) groups and azide-modified biomolecules, offering quantitative data, experimental protocols, and visual workflows to empower researchers in this field.
The Core of Copper-Free Click Chemistry: SPAAC
SPAAC is a bioorthogonal reaction, meaning it can proceed within complex biological systems without interfering with native biochemical processes.[1][] The reaction's driving force is the high ring strain of cyclooctyne derivatives like DBCO, which allows them to react efficiently with azides without the need for a cytotoxic copper(I) catalyst that is required in the conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[][3][4] This copper-free nature makes SPAAC exceptionally well-suited for in vivo and cell-based applications.[5][6]
The key advantages of the DBCO-azide reaction include:
-
Biocompatibility : The absence of a toxic copper catalyst allows for conjugation in living cells and whole organisms.[][5][6]
-
High Specificity : DBCO and azide groups are mutually reactive and do not interact with other functional groups commonly found in biomolecules, such as amines or sulfhydryls.[3][5][7]
-
Efficiency and Stability : The reaction proceeds rapidly under mild, physiological conditions (aqueous buffer, neutral pH, room temperature) and forms a highly stable triazole linkage.[3][5][8]
-
Traceability : DBCO has a distinct UV absorbance at approximately 310 nm, which allows for the monitoring of reaction progress as the DBCO is consumed.[5][6]
Quantitative Data on DBCO-Azide Reactivity
The efficiency of a SPAAC reaction is often quantified by its second-order rate constant (k₂). While various factors such as solvent, temperature, and the specific molecular context can influence the reaction rate, the data provides a strong basis for experimental design.
Table 1: Second-Order Rate Constants for SPAAC Reactions
| Cycloalkyne | Reactant | Rate Constant (k₂) M⁻¹s⁻¹ | Conditions |
| DBCO | Azide | ~0.1 - 1.0 | Aqueous buffer, physiological pH |
| DBCO | Azido-Peptide | 0.34 | HBS buffer (pH 7.4), 25°C |
Data compiled from references[4][9][10].
Table 2: Typical Reaction Parameters for DBCO-Azide Bioconjugation
| Parameter | DBCO-NHS Ester Activation | DBCO-Azide Click Reaction |
| Molar Excess | 5 to 30-fold excess over biomolecule[5] | 1.5 to 4-fold excess of azide-molecule over DBCO-biomolecule[5][11][12] |
| Concentration | Antibody at 1-10 mg/mL[5] | Keep as high as possible to maximize efficiency[3][13] |
| Solvent | Amine-free buffer (e.g., PBS, pH 7-9) with <20% DMSO/DMF[6][11] | Aqueous buffer (e.g., PBS)[5] |
| Temperature | Room Temperature | 4°C to 37°C (Room temp or 4°C are common)[3][11] |
| Duration | 30 to 60 minutes[5][6] | 2 to 24 hours (overnight at 4°C is common)[5][12][14] |
| Quenching | Optional: 50-100 mM Tris or Glycine for 15 min[5][6] | Not typically required |
| Yield | High (typically proceeds to completion) | Nearly quantitative[3][5] |
DBCO [label=<
DBCO Group
];
Azide [label=<
Azide Group
];
TransitionState [label="[3+2] Cycloaddition\n(Concerted Mechanism)", shape=box, style=dashed, color="#5F6368", fontcolor="#202124"];
Triazole [label=<
Stable Triazole Linkage
];
DBCO -> TransitionState [label="Strain-Promoted", color="#4285F4"]; Azide -> TransitionState [color="#34A853"]; TransitionState -> Triazole [label="Bioorthogonal & Irreversible", color="#EA4335"]; } DOT Caption: The reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols
The following are generalized yet detailed protocols for the two main stages of conjugation: activating a protein with DBCO and the subsequent click reaction with an azide-modified molecule.
Protocol 1: Activation of an Antibody with DBCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on an antibody with a DBCO moiety.
A. Pre-Conjugation Considerations:
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer such as PBS, pH 7.2-8.0.[11] Buffers containing primary amines like Tris or glycine will compete with the antibody for reaction with the NHS ester and must be removed.[3][11] Additives like sodium azide must also be removed as they react with the DBCO group.[3][8] Dialysis or the use of desalting columns are effective methods for buffer exchange.[8][12]
-
Purity and Concentration: For optimal labeling, remove interfering proteins like BSA and gelatin.[8] Concentrate the antibody solution to 1-10 mg/mL.[5]
-
Reagent Preparation: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[8][11] NHS esters are moisture-sensitive.[3][11]
B. Conjugation Procedure:
-
Add a 20 to 30-fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.[5][6][8] The final concentration of DMSO in the reaction mixture should be kept below 20%.[5][6]
-
Incubate the reaction at room temperature for 60 minutes with gentle mixing.[5][6][8]
-
(Optional) Quench the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to neutralize any unreacted DBCO-NHS ester.[11] Incubate for an additional 15 minutes at room temperature.[6][8]
-
Remove excess, unreacted DBCO-NHS ester via size exclusion chromatography (e.g., spin desalting column) or dialysis.[6][15]
-
Determine the concentration of the DBCO-labeled antibody and, if desired, the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for the protein) and ~310 nm (for DBCO).[3][6]
-
The DBCO-functionalized antibody can be used immediately or stored at -20°C for up to a month, though a gradual loss of reactivity may occur over time.[6][8]
Protocol 2: SPAAC Reaction of DBCO-Antibody with an Azide-Modified Molecule
A. Reaction Setup:
-
Combine the purified DBCO-activated antibody with the azide-modified biomolecule (e.g., oligonucleotide, peptide, or drug) in a suitable reaction buffer like PBS.
-
Use a 2 to 4-fold molar excess of the azide-modified molecule relative to the DBCO-antibody to ensure complete conjugation.[5][8][12]
B. Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[5][12] Reaction times may need optimization and can extend up to 48 hours for certain molecules.[13]
C. Purification and Validation:
-
After incubation, purify the final antibody conjugate to remove the excess azide-modified molecule and any unreacted antibody. This is typically achieved using liquid chromatography methods such as size exclusion, ion exchange, or reverse-phase HPLC.[5][8]
-
Validate the formation of the conjugate using SDS-PAGE. The conjugated antibody will exhibit a higher molecular weight band compared to the unconjugated antibody.[5][8] Further characterization can be performed using mass spectrometry.
Optimization and Stability Considerations
Achieving high-yield, reproducible conjugations requires careful consideration of several factors.
Stability of Reagents and Conjugates:
-
DBCO Reagents : DBCO-NHS esters are sensitive to moisture and should be stored desiccated at -20°C and prepared fresh in anhydrous solvent before use.[8][11] DBCO-modified proteins show good stability, with one study noting only a 3-5% loss of reactivity after 4 weeks of storage at 4°C or -20°C.[3] However, DBCO groups can be degraded by certain reducing agents and have shown moderate stability in intracellular environments.[16][17]
-
Azide Reagents : Azide groups are generally very stable under a wide range of conditions but can be reduced to amines by strong reducing agents like TCEP.[17]
-
Final Conjugate : The resulting triazole linkage is extremely stable, making the final bioconjugate robust for prolonged storage and various downstream applications.[3][8]
Conclusion
The DBCO-azide strain-promoted cycloaddition is a robust, versatile, and indispensable tool in chemical biology, drug development, and materials science.[1][4][18] Its bioorthogonality and efficiency under physiological conditions have solidified its role in the creation of complex bioconjugates. By understanding the quantitative aspects of its reactivity and adhering to optimized experimental protocols, researchers can effectively harness the power of copper-free click chemistry to advance their scientific objectives.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. interchim.fr [interchim.fr]
- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. broadpharm.com [broadpharm.com]
- 7. lifetein.com [lifetein.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 12. researchgate.net [researchgate.net]
- 13. alphathera.com [alphathera.com]
- 14. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 15. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. creativepegworks.com [creativepegworks.com]
Navigating the Handling of Methyltetrazine-PEG8-DBCO: A Technical Guide to Storage and Stability
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical storage and stability considerations for Methyltetrazine-PEG8-DBCO. Ensuring the integrity of this bifunctional linker is paramount for successful bioconjugation, drug delivery, and diagnostic development. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Executive Summary
This compound is a key reagent in bioorthogonal chemistry, enabling the precise and efficient coupling of molecules. Its stability is influenced by temperature, moisture, and pH. This guide synthesizes available data to provide a comprehensive overview of best practices for its handling and storage to maintain its reactivity and purity.
Recommended Storage Conditions
Proper storage is crucial to prevent degradation and ensure the consistent performance of this compound. The following conditions are recommended based on supplier data sheets and the known stability of its components.
| Storage Condition | Temperature | Duration | Form | Additional Notes |
| Long-Term Storage | -20°C | Months to years | Solid (lyophilized powder) | Protect from moisture and light. Store under an inert atmosphere (e.g., argon or nitrogen) if possible. |
| Short-Term Storage | 4°C | Days to weeks | Solid (lyophilized powder) | Keep desiccated and protected from light. |
| In Solution | -20°C or -80°C | Days to 1 month (solvent dependent) | Anhydrous DMSO or DMF | Prepare solutions fresh whenever possible. Avoid repeated freeze-thaw cycles. DBCO moiety is susceptible to hydrolysis in aqueous solutions.[1][2][3] |
Stability Profile
The stability of this compound is a function of its three key components: the methyltetrazine ring, the polyethylene glycol (PEG) linker, and the dibenzocyclooctyne (DBCO) group.
| Moiety | Key Stability Considerations | Potential Degradants |
| Methyltetrazine | Generally stable, but can be susceptible to thermal decomposition at elevated temperatures.[4][5] The electron-donating methyl group enhances stability compared to unsubstituted tetrazines.[6][7] Can be sensitive to strong nucleophiles. | Nitrogen gas, nitriles, and other small molecule fragments resulting from ring opening. |
| PEG8 Linker | Highly stable and biocompatible.[] Confers increased water solubility and can protect conjugated molecules from enzymatic degradation. | Generally considered stable under typical bioconjugation and storage conditions. |
| DBCO | Prone to hydrolysis, especially in aqueous solutions and at non-neutral pH. The triple bond can be susceptible to oxidation. Reactivity can decrease over time, with a reported loss of 3-5% over 4 weeks at 4°C or -20°C when conjugated to a protein.[2] | Products of hydrolysis and oxidation of the cyclooctyne ring. |
Experimental Protocols for Stability Assessment
To ensure the quality and reactivity of this compound, particularly for critical applications, performing stability studies is recommended. Below are detailed methodologies for key experiments.
Protocol 1: HPLC-Based Stability Assay
This protocol outlines a method to quantify the degradation of this compound over time under various stress conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the percentage of intact this compound remaining after exposure to specific storage or stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector or Charged Aerosol Detector (CAD)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Incubators/water baths set to desired temperatures
-
pH meter
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL.
-
-
Stress Condition Samples:
-
Hydrolytic Stability:
-
Dilute the stock solution to 1 mg/mL in 0.1 M HCl (acidic), PBS pH 7.4 (neutral), and 0.1 M NaOH (basic).
-
Incubate samples at 4°C, 25°C, and 40°C.
-
-
Oxidative Stability:
-
Dilute the stock solution to 1 mg/mL in 3% H₂O₂.
-
Incubate at 25°C in the dark.
-
-
Thermal Stability (Solid State):
-
Store the solid compound at 4°C, 25°C, 40°C, and 60°C.
-
-
Photostability:
-
Expose the solid compound and a 1 mg/mL solution in PBS to a calibrated light source (e.g., ICH option 2).
-
-
-
Time Points:
-
Analyze samples at t=0, 24, 48, 72 hours, and 1 week, or as required. For solid-state thermal stability, extend time points to 1, 2, and 4 weeks.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm and 310 nm (for DBCO), or CAD for universal detection of non-volatile analytes.[9][10][]
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point by comparing the peak area to the t=0 sample.
-
Remaining (%) = (Peak Area at t=x / Peak Area at t=0) * 100
-
Identify and quantify any significant degradation products.
-
Protocol 2: ¹H NMR Spectroscopy for Structural Integrity
This protocol uses Nuclear Magnetic Resonance (NMR) spectroscopy to monitor changes in the chemical structure of this compound, providing qualitative and semi-quantitative information on degradation.
Objective: To identify structural changes and potential degradation products of this compound.
Materials:
-
This compound samples from the stability study (Protocol 1)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR spectrometer (≥400 MHz)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
For liquid samples from the stability study, evaporate the solvent under a stream of nitrogen and lyophilize to dryness.
-
Dissolve a known amount (e.g., 1-5 mg) of the stressed and control (t=0) samples in 0.6 mL of DMSO-d₆.
-
-
NMR Acquisition:
-
Acquire ¹H NMR spectra for each sample.
-
Key signals to monitor:
-
Methyltetrazine protons
-
PEG methylene protons (~3.5 ppm)
-
DBCO aromatic and aliphatic protons
-
-
-
Data Analysis:
-
Compare the spectra of stressed samples to the control.
-
Look for the disappearance of characteristic peaks or the appearance of new peaks, which would indicate degradation.
-
Changes in the integration of specific peaks relative to a stable internal standard can provide semi-quantitative information on the extent of degradation.
-
Visualizing Key Relationships and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the structure of this compound, a typical experimental workflow for stability testing, and a simplified representation of potential degradation pathways.
Caption: A simplified block diagram of the this compound structure.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Simplified diagram of potential degradation routes for the molecule.
Conclusion
The stability of this compound is a critical factor for its successful application in bioconjugation and related fields. By adhering to the recommended storage conditions of -20°C for long-term solid storage and minimizing time in aqueous solutions, researchers can significantly preserve the integrity of this reagent. For applications requiring stringent quality control, the implementation of the provided HPLC and NMR stability testing protocols is strongly advised. This will ensure the reliability and reproducibility of experimental outcomes that depend on the high reactivity of both the methyltetrazine and DBCO moieties.
References
- 1. DBCO-PEG4-NHS [nanocs.net]
- 2. interchim.fr [interchim.fr]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genelink.com [genelink.com]
- 7. vectorlabs.com [vectorlabs.com]
- 9. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Antibody Labeling with Methyltetrazine-PEG8-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the labeling of antibodies using the heterobifunctional linker, Methyltetrazine-PEG8-DBCO. This advanced labeling strategy employs a dual bioorthogonal chemistry approach, enabling the sequential and highly specific conjugation of two different molecules to an antibody. This methodology is particularly valuable in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other immunoconjugates where precise control over stoichiometry and spatial orientation is critical.[1][2]
The this compound linker contains two distinct reactive moieties: a dibenzocyclooctyne (DBCO) group and a methyltetrazine group, separated by a hydrophilic polyethylene glycol (PEG) spacer.[3] The DBCO group reacts with azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction.[1][4] The methyltetrazine group reacts with trans-cyclooctene (TCO) modified molecules through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][5] The orthogonality of these reactions allows for a two-step conjugation process with high efficiency and specificity.[6] The PEG8 spacer enhances the solubility and reduces the potential for aggregation of the final conjugate.
Experimental Workflow Overview
The overall workflow for antibody labeling with this compound involves three main stages:
-
Antibody Azide Modification: Introduction of azide groups onto the antibody backbone.
-
Linker Conjugation: Reaction of the azide-modified antibody with the DBCO moiety of the this compound linker.
-
Payload Conjugation: Reaction of the tetrazine-functionalized antibody with a TCO-modified molecule (e.g., a drug, fluorophore, or imaging agent).
Figure 1: Experimental workflow for antibody labeling.
Experimental Protocols
Materials and Reagents
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
Azide-PEG-NHS Ester (e.g., Azido-PEG4-NHS Ester)
-
This compound
-
TCO-modified payload molecule
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Amicon® Ultra centrifugal filter units (10K or 30K MWCO)
-
Spectrophotometer (for concentration and labeling efficiency determination)
Stage 1: Antibody Azide Modification
This protocol describes the introduction of azide groups onto the antibody by reacting primary amines (e.g., lysine residues) with an NHS-ester functionalized azide linker.
1. Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a spin desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL in PBS.
2. Reagent Preparation:
-
Prepare a 10 mM stock solution of Azide-PEG-NHS Ester in anhydrous DMSO immediately before use.
3. Azidation Reaction:
-
Add a 10- to 20-fold molar excess of the Azide-PEG-NHS Ester stock solution to the antibody solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
4. Quenching and Purification:
-
Quench the reaction by adding a quenching solution (e.g., Tris-HCl to a final concentration of 50-100 mM) and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted azide linker and quenching reagent using a spin desalting column equilibrated with PBS.
Stage 2: Linker Conjugation (DBCO-Azide Reaction)
This stage involves the copper-free click chemistry reaction between the azide-modified antibody and the DBCO group of the this compound linker.
1. Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
2. Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the purified azide-modified antibody.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[7]
3. Purification:
-
Purify the tetrazine-functionalized antibody from excess linker using a spin desalting column or centrifugal filtration.
Stage 3: Payload Conjugation (Tetrazine-TCO Reaction)
The final step is the rapid and specific reaction between the tetrazine-functionalized antibody and the TCO-modified payload.
1. Reagent Preparation:
-
Prepare a stock solution of the TCO-modified payload in a compatible solvent (e.g., DMSO or aqueous buffer).
2. Conjugation Reaction:
-
Add a 3- to 5-fold molar excess of the TCO-modified payload to the purified tetrazine-functionalized antibody.
-
The reaction is typically very fast and can be incubated for 30-60 minutes at room temperature.
3. Final Purification:
-
Remove the unreacted payload using a spin desalting column, centrifugal filtration, or other appropriate chromatographic methods depending on the nature of the payload.
Data Presentation
Table 1: Recommended Molar Excess of Reagents
| Reaction Stage | Reagent | Recommended Molar Excess (relative to Antibody) |
| Stage 1: Azidation | Azide-PEG-NHS Ester | 10 - 20 fold |
| Stage 2: Linker Conjugation | This compound | 5 - 10 fold |
| Stage 3: Payload Conjugation | TCO-Modified Payload | 3 - 5 fold |
Table 2: Typical Reaction Conditions
| Reaction Stage | Incubation Time | Incubation Temperature |
| Stage 1: Azidation | 30 - 60 minutes | Room Temperature |
| Stage 2: Linker Conjugation | 4 - 12 hours | Room Temperature or 4°C |
| Stage 3: Payload Conjugation | 30 - 60 minutes | Room Temperature |
Characterization of the Conjugate
After the final purification, it is essential to characterize the antibody conjugate to determine the degree of labeling (DOL) and to confirm that the antibody's binding affinity is not compromised.
-
Degree of Labeling (DOL): The DOL can be determined spectrophotometrically by measuring the absorbance of the antibody (at 280 nm) and the payload (at its specific maximum absorbance wavelength), if the payload has a distinct chromophore. Alternatively, mass spectrometry can be used to determine the mass shift upon conjugation.
-
Antibody Binding Affinity: The antigen-binding capability of the final conjugate should be assessed using methods such as ELISA or surface plasmon resonance (SPR).
Signaling Pathway Visualization
The described antibody labeling protocol is a versatile tool for various applications, including targeted therapy and in vivo imaging. For instance, an antibody targeting a cell surface receptor involved in a cancer signaling pathway can be conjugated to a cytotoxic drug.
Figure 2: Targeted therapy signaling pathway.
Conclusion
The use of the this compound heterobifunctional linker provides a robust and controlled method for the dual functionalization of antibodies. The bioorthogonal nature of the SPAAC and IEDDA reactions ensures high specificity and efficiency, making this a powerful tool for the development of next-generation antibody-based therapeutics and diagnostics. Careful optimization of reaction conditions and thorough characterization of the final conjugate are crucial for successful application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. Methyltetrazine-PEG3-DBCO, 2698339-24-9 | BroadPharm [broadpharm.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Illuminating Cellular Dynamics: A Guide to Live-Cell Imaging with Methyltetrazine-PEG8-DBCO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for live-cell imaging using Methyltetrazine-PEG8-DBCO, a versatile heterobifunctional linker for bioorthogonal chemistry. These guidelines will enable researchers to effectively label and visualize a wide range of biomolecules in their native cellular environment, facilitating a deeper understanding of dynamic cellular processes.
Introduction to Bioorthogonal Live-Cell Imaging
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The use of this compound leverages two highly efficient and mutually orthogonal "click chemistry" reactions: the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO), and the strain-promoted alkyne-azide cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) and an azide.
The this compound reagent incorporates both a methyltetrazine and a DBCO moiety, connected by a hydrophilic polyethylene glycol (PEG8) spacer. This design offers exceptional versatility, allowing for two independent labeling events within the same biological system. The PEG8 linker enhances the solubility and biocompatibility of the molecule, minimizing off-target effects and ensuring efficient delivery to the cellular target.[1][2][3]
Key Features of this compound:
-
Heterobifunctional: Enables dual, independent labeling reactions.
-
Bioorthogonal: Reactions are highly specific and do not interfere with cellular processes.[4]
-
Copper-Free Click Chemistry: Eliminates the cytotoxicity associated with copper catalysts.[5]
-
PEGylated: Improved water solubility and biocompatibility.[3]
-
Versatile Applications: Suitable for labeling proteins, glycans, lipids, and other biomolecules.[6][7][8]
Experimental Design and Workflow
A typical live-cell imaging experiment using this compound involves a two-step labeling process. First, the target biomolecule is metabolically, genetically, or enzymatically functionalized with a bioorthogonal handle (e.g., an azide or a TCO). Subsequently, the cells are treated with the this compound reagent, followed by the introduction of a fluorescent probe conjugated to the complementary reactive group.
Caption: General experimental workflow for live-cell imaging.
Quantitative Data Summary
The following tables summarize typical concentration ranges and incubation times for reagents used in live-cell imaging experiments with methyltetrazine and DBCO moieties. Optimal conditions may vary depending on the cell type, the specific target biomolecule, and the imaging setup.
Table 1: Reagent Concentrations for Live-Cell Labeling
| Reagent | Typical Concentration Range | Reference |
| Azide- or TCO-modified precursor | 25 - 200 µM | [9] |
| Methyltetrazine- or DBCO-probe | 10 - 50 µM | [6][9] |
| Fluorophore-TCO/Azide | 2 - 25 µM | [6][10] |
| Streptavidin-Fluorophore (for biotin) | 20 µg/mL | [9] |
Table 2: Incubation Times for Live-Cell Labeling
| Step | Typical Incubation Time | Temperature | Reference |
| Metabolic/Genetic/Enzymatic Labeling | 24 - 72 hours | 37°C | [9] |
| Methyltetrazine/DBCO Probe Incubation | 30 - 120 minutes | 37°C | [6][9] |
| Fluorophore Incubation | 20 - 60 minutes | 37°C | [9] |
Detailed Experimental Protocols
Protocol 1: Cell Surface Glycan Imaging
This protocol describes the labeling and imaging of cell surface glycans using metabolic labeling with an azide-modified sugar.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azide-modified sugar (e.g., Ac₄ManNAz)
-
This compound
-
Fluorophore-TCO
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging buffer (e.g., HBSS)
-
Confocal microscope with environmental chamber
Procedure:
-
Metabolic Labeling:
-
Bioorthogonal Ligation:
-
Wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM this compound in complete medium for 30 minutes at 37°C.[9]
-
Wash the cells twice with warm PBS.
-
-
Fluorescent Labeling:
-
Incubate the cells with 5 µM Fluorophore-TCO in live-cell imaging buffer for 30 minutes at 37°C in the dark.
-
Wash the cells three times with live-cell imaging buffer.
-
-
Imaging:
-
Image the cells using a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Use appropriate laser lines and emission filters for the chosen fluorophore.
-
Protocol 2: Intracellular Protein Imaging via Genetic Encoding
This protocol outlines the labeling of an intracellular protein of interest by genetically encoding an unnatural amino acid (UAA) containing a TCO group.
Materials:
-
Cells of interest
-
Plasmids for the UAA system (synthetase/tRNA) and the target protein with an amber stop codon
-
Transfection reagent
-
TCO-containing UAA
-
This compound
-
Fluorophore-azide
-
Complete cell culture medium
-
PBS and live-cell imaging buffer
-
Confocal microscope
Procedure:
-
Genetic Encoding of TCO-UAA:
-
Co-transfect the cells with the plasmids for the UAA system and the target protein.
-
After 24 hours, replace the medium with fresh medium containing 1 mM of the TCO-UAA.
-
Incubate for 48 hours to allow for expression of the TCO-labeled protein.
-
-
Bioorthogonal Ligation:
-
Wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM this compound in complete medium for 1 hour at 37°C.
-
Wash the cells twice with warm PBS.
-
-
Fluorescent Labeling:
-
Incubate the cells with 2 µM Fluorophore-azide in live-cell imaging buffer for 30 minutes at 37°C in the dark.[10]
-
Wash the cells three times with live-cell imaging buffer.
-
-
Imaging:
-
Proceed with live-cell imaging as described in Protocol 1.
-
Signaling Pathway Visualization: Glycan Trafficking
Bioorthogonal chemistry is a powerful tool to study the trafficking of glycans through the secretory pathway. The following diagram illustrates how this compound can be used to visualize this process.
Caption: Visualizing glycan trafficking using bioorthogonal labeling.
Troubleshooting
High background fluorescence is a common issue in live-cell imaging. Here are some tips to minimize it:
-
Optimize Reagent Concentrations: Titrate the concentrations of the bioorthogonal probes and fluorophores to find the lowest effective concentration.
-
Thorough Washing: Increase the number and duration of wash steps after incubation with fluorescent probes.[11]
-
Use a Background Suppressor: Consider adding a commercially available background suppressor to the imaging medium.[11]
-
Image in FluroBrite™ DMEM or similar: Use a medium designed to reduce background fluorescence during imaging.
-
Control Experiments: Always include control samples that have not been treated with the fluorescent probe to assess the level of autofluorescence.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Imaging of glycan trafficking in live cells | Biology@Berkeley [biology.berkeley.edu]
- 3. Metabolic glycan imaging by isonitrile-tetrazine click chemistry. [repository.cam.ac.uk]
- 4. Metabolic Glycan Imaging by Isonitrile–Tetrazine Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging specific cellular glycan structures using glycosyltransferases via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Methyltetrazine-PEG8-DBCO in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the heterobifunctional linker, Methyltetrazine-PEG8-Dibenzocyclooctyne (DBCO), in the development of antibody-drug conjugates (ADCs). This linker enables a two-step conjugation strategy, leveraging the highly efficient and bioorthogonal "click chemistry" reaction between a tetrazine and a trans-cyclooctene (TCO) or the strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide. The inclusion of an eight-unit polyethylene glycol (PEG8) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.
Introduction to Methyltetrazine-PEG8-DBCO in ADC Development
The development of next-generation ADCs aims for greater homogeneity, stability, and improved therapeutic indices. Bioorthogonal click chemistry offers a powerful tool to achieve these goals by enabling precise control over the conjugation site and stoichiometry of the payload. The this compound linker is a versatile reagent that facilitates the site-specific conjugation of a cytotoxic payload to a monoclonal antibody (mAb).
This is typically achieved by first modifying the antibody with a DBCO moiety, often via reaction of a DBCO-NHS ester with lysine residues or through site-specific engineering of the antibody to introduce a reactive handle. In a separate step, the cytotoxic drug is functionalized with a methyltetrazine group. The subsequent reaction between the DBCO-modified antibody and the tetrazine-functionalized drug proceeds with high efficiency and specificity under mild, aqueous conditions, yielding a stable ADC. The PEG8 linker provides a hydrophilic spacer that can help to mitigate aggregation often associated with hydrophobic drug payloads and can positively influence the ADC's pharmacokinetic profile.
Quantitative Data Summary
While specific quantitative data for ADCs constructed using the precise this compound linker is not extensively available in the public domain, the following table presents representative data from studies on ADCs developed with similar PEGylated linkers utilizing bioorthogonal click chemistry. This data is intended to provide a general understanding of the performance characteristics that can be expected.
| ADC Component | Drug-to-Antibody Ratio (DAR) | Cell Line | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Pharmacokinetic Profile (Half-life) | Reference |
| anti-TAG72 Diabody-TCO-PEG-MMAE | ~2 | LS174T (colorectal), OVCAR-3 (ovarian) | Not Reported | Significant and sustained tumor regression in mouse xenograft models.[1] | Diabody cleared from bloodstream in ~2 days.[1] | [1] |
| anti-HER2 Antibody-TCO-Doxorubicin | ~2 | Not Reported | Not Reported | Stable with PK characteristics similar to the parental antibody.[1] | Not Reported | [1] |
| RS7-mPEG24-MMAE | 4 or 8 | Not specified | Not Reported | Demonstrated tumor suppression. | Prolonged half-life and enhanced animal tolerability. |
Note: The data presented are for ADCs with related but not identical linkers. Researchers should perform their own comprehensive characterization for any newly developed ADC.
Experimental Protocols
The following are detailed protocols for the key experimental stages in the development of an ADC using a this compound linker. These protocols are generalized and may require optimization for specific antibodies, payloads, and experimental conditions.
Site-Specific Modification of Antibody with DBCO
This protocol describes the modification of an antibody with DBCO moieties using a DBCO-NHS ester, which reacts with primary amines on lysine residues. For more precise site-specific conjugation, engineered antibodies with specifically placed reactive handles (e.g., unnatural amino acids) can be utilized.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG8-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), they must be removed. Perform buffer exchange into PBS, pH 7.4, using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-2 mg/mL in PBS.
-
Adjust the pH of the antibody solution to 8.0-8.5 to facilitate the reaction with the NHS ester.
-
-
DBCO-PEG8-NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of DBCO-PEG8-NHS ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the 10 mM DBCO-PEG8-NHS ester solution to the antibody solution.
-
Gently mix and incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Purification of DBCO-Modified Antibody:
-
Remove excess, unreacted DBCO-PEG8-NHS ester using a desalting column according to the manufacturer's instructions.
-
The purified DBCO-modified antibody is now ready for conjugation with the tetrazine-functionalized payload.
-
Conjugation of Tetrazine-Payload to DBCO-Modified Antibody
This protocol outlines the bioorthogonal click chemistry reaction between the DBCO-modified antibody and a methyltetrazine-functionalized cytotoxic drug.
Materials:
-
DBCO-modified antibody (from Protocol 1)
-
Methyltetrazine-functionalized cytotoxic payload
-
Reaction buffer: PBS, pH 7.4
Procedure:
-
Payload Preparation:
-
Dissolve the methyltetrazine-functionalized payload in a suitable solvent (e.g., DMSO) to a known concentration.
-
-
Click Chemistry Reaction:
-
Add a 1.5 to 3-fold molar excess of the methyltetrazine-payload solution to the DBCO-modified antibody solution.
-
Incubate the reaction mixture for 4-16 hours at 4°C or for 1-2 hours at room temperature. The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic pink/red color.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization of the ADC
Thorough characterization of the purified ADC is crucial to ensure its quality, homogeneity, and activity.
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas.[2]
-
Mass Spectrometry (MS): Native MS or MS after reduction of the antibody can be used to determine the molecular weight of the ADC and its subunits, allowing for precise DAR calculation.[2]
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomer, aggregates, and fragments in the ADC preparation.
-
-
In Vitro Cytotoxicity Assay:
-
Cell Viability Assay: The potency of the ADC is evaluated by treating cancer cell lines that express the target antigen with serial dilutions of the ADC. Cell viability is measured after a defined incubation period (e.g., 72-96 hours) using assays such as CellTiter-Glo®. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is then determined.[3]
-
-
In Vivo Efficacy Study:
-
Tumor Xenograft Model: The antitumor activity of the ADC is assessed in vivo using animal models (e.g., mice) bearing tumors derived from human cancer cell lines. Tumor growth is monitored over time after administration of the ADC, and the results are compared to control groups.[4]
-
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using this compound.
Hypothetical Signaling Pathway Targeted by an ADC
Caption: Generalized mechanism of action for an internalized ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Hyaluronan Degradation Enhanced Tumor Growth Inhibition in Gastrointestinal Cancer Models [mdpi.com]
- 4. Drug-encapsulated blend of PLGA-PEG microspheres: in vitro and in vivo study of the effects of localized/targeted drug delivery on the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Synthesis Using Methyltetrazine-PEG8-DBCO
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][2][3][4] A typical PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is a critical element, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.[1][5]
The Methyltetrazine-PEG8-DBCO is a versatile, heterobifunctional linker well-suited for PROTAC synthesis. It features two distinct bioorthogonal reactive handles: a methyltetrazine group and a dibenzocyclooctyne (DBCO) group, separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer.[6][7] This architecture offers several advantages for PROTAC development:
-
Bioorthogonal Reactivity: The methyltetrazine moiety reacts with trans-cyclooctene (TCO) via an inverse-electron-demand Diels-Alder (iEDDA) reaction, while the DBCO group reacts with azides through a strain-promoted alkyne-azide cycloaddition (SPAAC).[8][9][10][11][12] Both are "click chemistry" reactions known for their high efficiency, specificity, and biocompatibility, proceeding rapidly under mild, catalyst-free conditions.[8][9][10]
-
Convergent Synthesis: The dual reactivity of the linker allows for a highly convergent and modular approach to PROTAC assembly. The POI ligand and E3 ligase ligand can be independently functionalized with the complementary reactive groups (TCO or azide) and then sequentially or simultaneously conjugated to the linker. This facilitates the rapid generation of PROTAC libraries with varying linker lengths, attachment points, and ligand combinations.[3]
-
Enhanced Solubility and Stability: The hydrophilic PEG8 spacer improves the aqueous solubility of the resulting PROTAC molecule, which can enhance cell permeability and bioavailability.[1][13] The methyl-substituted tetrazine offers greater stability in aqueous media compared to other tetrazine derivatives, a crucial feature for biological applications.[10][14]
These application notes provide a detailed protocol for the synthesis of a model PROTAC using the this compound linker, along with representative data and visualizations to guide researchers in drug development.
Materials and Reagents
-
This compound
-
Azide-functionalized POI ligand (e.g., Azido-JQ1)
-
TCO-functionalized E3 ligase ligand (e.g., TCO-Pomalidomide)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Protocols
This section outlines a two-step sequential ligation strategy for PROTAC synthesis. This approach allows for the purification of the intermediate product, which can simplify the final purification step.
Step 1: Ligation of Azide-Functionalized POI Ligand with DBCO
This first step involves the SPAAC reaction between the azide-functionalized POI ligand and the DBCO moiety of the linker.
Protocol:
-
Dissolve the Azide-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF or DMSO. The final concentration should be in the range of 10-50 mM.
-
Stir the reaction mixture at room temperature (20-25°C) for 4-12 hours.
-
Monitor the reaction progress by LC-MS. Look for the disappearance of the starting materials and the appearance of a new peak corresponding to the mass of the product (POI ligand-PEG8-Methyltetrazine).
-
Once the reaction is complete, purify the product by preparative HPLC.
-
Lyophilize the pure fractions to obtain the intermediate product as a solid.
-
Confirm the identity and purity of the product by high-resolution mass spectrometry and NMR.
Step 2: Ligation of TCO-Functionalized E3 Ligase Ligand with Methyltetrazine
The second step is the iEDDA reaction between the TCO-functionalized E3 ligase ligand and the methyltetrazine group of the purified intermediate.
Protocol:
-
Dissolve the purified POI ligand-PEG8-Methyltetrazine intermediate (1.0 equivalent) and the TCO-functionalized E3 ligase ligand (1.2 equivalents) in a suitable solvent such as DMF, DMSO, or a mixture of PBS and an organic co-solvent.
-
Stir the reaction mixture at room temperature to 37°C. The iEDDA reaction is typically very fast and can be complete within 30 minutes to 2 hours.[15]
-
Monitor the reaction progress by LC-MS, observing the formation of the final PROTAC product.
-
Upon completion, purify the final PROTAC by preparative HPLC.
-
Lyophilize the pure fractions to yield the final PROTAC.
-
Characterize the final product thoroughly using high-resolution mass spectrometry and NMR to confirm its identity, purity, and structural integrity.
Data Presentation
The following tables present representative data for the synthesis and characterization of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase.
Table 1: Synthesis and Characterization of BRD4-CRBN PROTAC
| Parameter | Value | Method |
| Step 1 Yield | 75% | Isolated Yield after HPLC |
| Step 2 Yield | 68% | Isolated Yield after HPLC |
| Final PROTAC Purity | >98% | HPLC (254 nm) |
| Identity Confirmation | [M+H]+ calculated: 1542.8 | High-Resolution MS |
| [M+H]+ found: 1542.9 |
Table 2: Biological Activity of BRD4-CRBN PROTAC
| Parameter | Value | Method |
| BRD4 Binding Affinity (Kd) | 25 nM | Isothermal Titration Calorimetry (ITC) |
| CRBN Binding Affinity (Kd) | 150 nM | Surface Plasmon Resonance (SPR) |
| BRD4 Degradation DC50 | 10 nM | Western Blot / In-Cell ELISA |
| Maximal Degradation (Dmax) | >95% | Western Blot / In-Cell ELISA |
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates the overall workflow for the two-step synthesis of a PROTAC using this compound.
Caption: PROTAC synthesis workflow diagram.
Bioorthogonal Ligation Scheme
This diagram details the specific chemical transformations occurring during the PROTAC assembly.
Caption: Bioorthogonal reaction scheme.
PROTAC Mechanism of Action and a Representative Signaling Pathway
This diagram illustrates the general mechanism of PROTAC-induced protein degradation and shows a hypothetical scenario where the target protein is a key kinase, such as BTK, in a cellular signaling pathway.
Caption: PROTAC mechanism and signaling pathway.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. glycomindsynth.com [glycomindsynth.com]
- 7. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
- 8. Methyltetrazine-PEG2-tris-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. Bot Detection [iris-biotech.de]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 14. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding Methyltetrazine-Peg4-Nhs Ester | by Click Chemistry Tools | Medium [medium.com]
Site-Specific Protein Modification with Methyltetrazine-PEG8-DBCO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in basic research, drug discovery, and the development of protein-based therapeutics and diagnostics. The ability to covalently attach moieties such as drugs, imaging agents, or polymers to a specific site on a protein allows for the creation of highly defined conjugates with preserved biological activity. Methyltetrazine-PEG8-DBCO is a heterobifunctional linker that enables precise and efficient dual modification of proteins through two independent, bioorthogonal "click" chemistry reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction.
This molecule contains a dibenzocyclooctyne (DBCO) group for reaction with azide-functionalized proteins and a methyltetrazine group for reaction with trans-cyclooctene (TCO) modified proteins. The polyethylene glycol (PEG8) spacer enhances solubility and reduces steric hindrance. This dual-reactivity opens up possibilities for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) with two different payloads or labeling proteins with both an imaging agent and a therapeutic molecule.
Principle of Bioorthogonal Reactions
This compound leverages two of the most rapid and specific bioorthogonal reactions:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts specifically with an azide group to form a stable triazole linkage. This reaction is highly efficient and proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst.
-
Inverse-Electron-Demand Diels-Alder (iEDDA): The methyltetrazine group reacts with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative, in an extremely fast cycloaddition reaction. This reaction is also biocompatible and proceeds with exceptional kinetics.[1][2][3]
The orthogonality of these two reactions allows for the sequential or simultaneous modification of a protein at two distinct, engineered sites without cross-reactivity.[4]
Applications
The unique properties of this compound make it a versatile tool for a variety of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): Development of next-generation ADCs with precise drug-to-antibody ratios (DAR) and the potential for dual-drug payloads to overcome drug resistance.[5]
-
Theranostics: Creation of agents that combine therapeutic and diagnostic capabilities in a single molecule, for example, by attaching both a drug and an imaging agent to a targeting protein.
-
Protein Labeling and Imaging: Site-specific labeling of proteins with fluorescent dyes, radiolabels, or other imaging probes for in vitro and in vivo tracking and quantification.[6]
-
Drug Delivery: Construction of targeted drug delivery systems where therapeutic agents are attached to proteins or nanoparticles that recognize specific cell types.
Data Presentation
The efficiency of protein modification with this compound is dependent on the kinetics of the individual bioorthogonal reactions. The following table summarizes the reported second-order rate constants for the iEDDA and SPAAC reactions.
| Reaction | Reactive Partners | Second-Order Rate Constant (k₂) | Key Characteristics |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Methyltetrazine + TCO | up to 1 x 10⁶ M⁻¹s⁻¹ | Exceptionally fast kinetics, irreversible, proceeds in aqueous media, no catalyst required.[1][2][3] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | DBCO + Azide | ~0.11 M⁻¹s⁻¹ | Copper-free, biocompatible, stable triazole product, proceeds under mild conditions.[7] |
Experimental Protocols
The following are generalized protocols for the site-specific modification of proteins using this compound. It is assumed that the protein of interest has been engineered to contain either an azide or a TCO handle at a specific site, for example, through the incorporation of a non-canonical amino acid.
Protocol 1: Labeling of an Azide-Modified Protein with this compound
This protocol describes the first step of a dual modification, where the DBCO moiety of the linker is reacted with an azide-containing protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction buffer (e.g., PBS, pH 7.0-7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Adjust the concentration of the azide-modified protein to 1-10 mg/mL in the reaction buffer.
-
Prepare Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction Incubation: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The exact molar excess should be optimized for your specific protein.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Remove the excess, unreacted linker by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Characterization: Confirm the successful conjugation and determine the labeling efficiency using appropriate analytical methods (e.g., UV-Vis spectroscopy, mass spectrometry).
Protocol 2: Labeling of a TCO-Modified Protein with the Methyltetrazine-Functionalized Protein from Protocol 1
This protocol describes the second step of the dual modification, reacting the tetrazine-functionalized protein with a TCO-modified protein or other TCO-containing molecule.
Materials:
-
Tetrazine-functionalized protein (from Protocol 1)
-
TCO-modified protein or molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.0-7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Reactants: Ensure both the tetrazine-functionalized protein and the TCO-modified molecule are in the same reaction buffer.
-
Reaction Incubation: Mix the tetrazine-functionalized protein and the TCO-modified molecule in a 1:1 to 1:1.5 molar ratio.
-
Incubate the reaction at room temperature for 30-60 minutes. Due to the rapid kinetics of the iEDDA reaction, shorter incubation times are often sufficient.[1]
-
Purification: Purify the final dual-modified protein conjugate from any unreacted starting materials using size exclusion chromatography or another suitable purification method.
-
Characterization: Analyze the final conjugate to confirm the successful dual modification and assess its purity and integrity.
Mandatory Visualizations
Chemical Reaction and Experimental Workflow
The following diagrams illustrate the chemical reactions and a typical experimental workflow for dual protein modification using this compound.
Caption: Bioorthogonal Reactions of this compound.
Caption: Workflow for Dual Protein Modification.
Stability and Storage
-
This compound: The solid reagent is sensitive to moisture and should be stored at -20°C under an inert atmosphere. Stock solutions in anhydrous solvents like DMSO or DMF can be stored for a limited time at -20°C but should be prepared fresh for best results.
-
DBCO Moiety: The DBCO group can exhibit some instability in the presence of reducing agents like TCEP and thiols such as glutathione.[8] If reducing conditions are necessary, alternative reagents or shorter reaction times should be considered.
-
Conjugates: The stability of the final protein conjugate will depend on the nature of the protein and the attached molecules. The triazole and dihydropyridazine linkages formed by the SPAAC and iEDDA reactions, respectively, are generally stable under physiological conditions.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient molar excess of the linker. | Increase the molar excess of this compound in Protocol 1. |
| Inactive protein or linker. | Ensure the protein's azide or TCO handle is accessible. Use freshly prepared linker stock solutions. | |
| Suboptimal reaction conditions (pH, temperature, time). | Optimize the reaction buffer pH (typically 7.0-7.5). Extend incubation times or adjust the temperature as needed. | |
| Protein Precipitation | Poor solubility of the linker or final conjugate. | Perform the reaction at a lower protein concentration. Ensure the PEG8 spacer is sufficient to maintain solubility; if not, a linker with a longer PEG chain may be required. |
| Non-Specific Labeling | Contaminating reactive species in the protein preparation. | Ensure high purity of the starting protein. |
| Incomplete Second Reaction (iEDDA) | Steric hindrance around the tetrazine or TCO moiety. | Consider a linker with a longer PEG chain to increase the distance between the protein and the reactive group. |
Conclusion
This compound is a powerful and versatile tool for the site-specific dual modification of proteins. By leveraging the rapid and bioorthogonal SPAAC and iEDDA reactions, researchers can construct complex and well-defined protein conjugates for a wide range of applications in basic science and drug development. The protocols and data provided in these application notes serve as a guide for the successful implementation of this technology. As with any bioconjugation strategy, optimization of reaction conditions for each specific protein system is recommended to achieve the desired outcome.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 4. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Bioconjugation using Methyltetrazine-PEG8-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of bioconjugation, the inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained trans-cyclooctenes (TCO) has emerged as a powerful tool for in vivo applications.[1][2] This bioorthogonal "click chemistry" approach offers exceptional kinetics, high specificity, and biocompatibility, enabling the precise assembly of molecular components within a living organism.[3][4] The Methyltetrazine-PEG8-DBCO linker is a versatile heterobifunctional reagent at the forefront of this technology. It incorporates a highly reactive methyltetrazine moiety for rapid conjugation to TCO-modified molecules and a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized entities. The hydrophilic polyethylene glycol (PEG8) spacer enhances solubility and improves in vivo pharmacokinetics.
These application notes provide a comprehensive overview of the use of this compound in in vivo bioconjugation, including detailed protocols for pre-targeted imaging and drug delivery, quantitative data on reaction kinetics and stability, and visualizations of experimental workflows and relevant signaling pathways.
Principle of the Reaction
The core of this bioconjugation strategy is the iEDDA reaction, a [4+2] cycloaddition between the electron-deficient tetrazine ring and the strained double bond of a TCO derivative. This reaction is exceptionally fast and proceeds without the need for a catalyst, forming a stable dihydropyridazine linkage while releasing nitrogen gas.[5] The DBCO group on the linker allows for a secondary, orthogonal conjugation to an azide-modified molecule via SPAAC.
Key Advantages for In Vivo Applications
-
Biocompatibility: The reaction occurs efficiently under physiological conditions (pH, temperature) without the need for toxic copper catalysts.[6]
-
Fast Kinetics: The iEDDA reaction between tetrazines and TCOs is one of the fastest bioorthogonal reactions known, enabling efficient conjugation even at low in vivo concentrations.[2]
-
High Selectivity: Tetrazines and TCOs are highly selective for each other and do not cross-react with native biological functional groups, ensuring minimal off-target effects.
-
Improved Pharmacokinetics: The PEG8 spacer enhances the hydrophilicity of the conjugate, which can lead to improved solubility, longer circulation times, and reduced immunogenicity.[7][8]
Applications
The unique properties of this compound make it suitable for a wide range of in vivo applications, including:
-
Pre-targeted Imaging and Radiotherapy: This is a two-step approach where a TCO-modified targeting molecule (e.g., an antibody) is first administered and allowed to accumulate at the target site (e.g., a tumor). After unbound antibody has cleared from circulation, a smaller, rapidly clearing this compound-linked imaging agent (e.g., a fluorescent dye or a radiolabeled chelator) is administered. This strategy significantly improves the target-to-background signal ratio and reduces the radiation dose to non-target tissues.[1][2][9][10]
-
Targeted Drug Delivery: this compound can be used to construct antibody-drug conjugates (ADCs) or other targeted drug delivery systems in vivo. For instance, a TCO-modified antibody can be pre-targeted to a tumor, followed by the administration of a drug conjugated to this compound.
-
In Vivo Assembly of Nanoparticles: The linker can be used to assemble nanoparticles or other therapeutic constructs at a specific site within the body.
Quantitative Data
The efficiency and stability of the bioconjugation are critical for its in vivo success. The following tables summarize key quantitative parameters for the iEDDA reaction and the stability of the resulting conjugate.
Table 1: Reaction Kinetics of Tetrazine-TCO Pairs
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | d-TCO | 366,000 ± 15,000 | Water | [11] |
| Methyltetrazine | TCO | ~1,000 - 10,000 | Aqueous Buffers | [5] |
| H-phenyl-tetrazine | TCO | >70 | DPBS | [12] |
| Bis(pyridyl)-tetrazine | TCO | >50,000 | DPBS | [12] |
Note: The reaction rate is highly dependent on the specific structures of the tetrazine and TCO derivatives.
Table 2: In Vivo Stability and Pharmacokinetics
| Conjugate Component | Key Finding | In Vivo Model | Reference |
| ¹⁷⁷Lu-DOTA-PEG7-Tz (pre-targeted with 5B1-TCO) | Showed rapid and persistent tumor uptake (16.8 ± 3.9 %ID/g at 120h) with clearance from non-target tissues. | Mouse Xenograft | [1] |
| TCO-conjugated antibody | TCO can isomerize to the less reactive cis-cyclooctene (CCO) in vivo unless conjugated to a macromolecule. | General | [2] |
| Dihydropyridazine linkage | Generally stable in vivo, though some studies have investigated triggered release mechanisms. | General | [13][14] |
| PEGylated bioconjugates | PEGylation generally increases circulation half-life and reduces clearance. | General | [7][8] |
| Dimethyltetrazine | Reported to have a half-life of approximately 14 hours in PBS. | In Vitro | [15] |
Experimental Protocols
The following protocols provide a general framework for in vivo pre-targeted imaging and can be adapted for other applications such as targeted drug delivery.
Protocol 1: Preparation and Administration of TCO-Modified Antibody
This protocol describes the modification of a targeting antibody with a TCO moiety. The specific TCO reagent (e.g., TCO-NHS ester) and reaction conditions will depend on the antibody and the desired degree of labeling.
Materials:
-
Targeting antibody (e.g., anti-HER2, anti-EGFR)
-
TCO-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) for injection
-
Animal model (e.g., tumor-bearing mice)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column according to the manufacturer's instructions, exchanging the buffer to sterile PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (280 nm) and the TCO group (if it has a characteristic absorbance) or by using mass spectrometry.
-
In Vivo Administration: Dilute the purified TCO-antibody conjugate in sterile PBS to the desired concentration for injection. Administer the conjugate to the animal model via an appropriate route (e.g., intravenous injection). The typical dose will depend on the antibody and the animal model but is often in the range of 10-100 µg per mouse.
-
Incubation Period: Allow the TCO-antibody to circulate and accumulate at the target site. The optimal incubation time (typically 24-72 hours) should be determined empirically and depends on the pharmacokinetics of the antibody.[1][2]
Protocol 2: In Vivo Bioconjugation with this compound-Functionalized Probe
This protocol describes the administration of the tetrazine-containing probe for the in vivo click reaction. In this example, the DBCO group is available for further conjugation, but for a simple imaging experiment, it can be capped or ignored.
Materials:
-
This compound functionalized with an imaging agent (e.g., fluorescent dye or radiolabeled chelator)
-
Sterile, pyrogen-free PBS for injection
-
Animal model from Protocol 1 after the appropriate incubation period
Procedure:
-
Probe Preparation: Dissolve the this compound-probe in sterile PBS to the desired concentration.
-
In Vivo Administration: After the optimal incubation period for the TCO-antibody, administer the tetrazine-probe to the animal model, typically via intravenous injection. The molar ratio of the tetrazine-probe to the TCO-antibody should be optimized, but a 1.5 to 10-fold molar excess of the tetrazine is a common starting point.[1]
-
Reaction Time: The in vivo click reaction is very rapid. Imaging can often be performed within a few hours (e.g., 1-4 hours) after administration of the tetrazine-probe.[7]
-
Imaging and Analysis: Image the animal using the appropriate modality (e.g., fluorescence imaging, PET, SPECT). Quantify the signal intensity in the target tissue and compare it to background tissues to determine the efficiency of the in vivo bioconjugation. Biodistribution studies can be performed by sacrificing the animals at different time points, harvesting organs, and measuring the amount of the probe in each organ.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a pre-targeted in vivo imaging experiment using a TCO-modified antibody and a Methyltetrazine-functionalized imaging probe.
Caption: Pre-targeted in vivo imaging workflow.
Signaling Pathway Example: HER2-Targeted Therapy
This compound can be used to deliver therapeutics that target specific signaling pathways in cancer. The HER2 signaling pathway is a common target in breast and other cancers.[6][16][17] An anti-HER2 antibody can be used for pre-targeting, followed by a Methyltetrazine-conjugated drug that inhibits downstream signaling.
Caption: Simplified HER2 signaling pathway.
Conclusion
The this compound linker is a powerful and versatile tool for in vivo bioconjugation. Its combination of rapid, bioorthogonal click chemistry with a hydrophilic spacer makes it ideal for a range of applications in pre-targeted imaging, targeted drug delivery, and the in vivo assembly of complex molecular systems. The protocols and data presented in these application notes provide a foundation for researchers to design and execute their own in vivo bioconjugation experiments, with the potential to advance the fields of diagnostics, therapeutics, and our fundamental understanding of biological processes in living organisms.
References
- 1. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Click Chemistry Enables Multiplexed Intravital Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Cancer Therapy Targeting the HER2-PI3K Pathway: Potential Impact on the Heart [frontiersin.org]
- 6. HER2-targeted therapies for HER2-positive early-stage breast cancer: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regulation of VEGF-A expression and VEGF-A-targeted therapy in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The role of HER2 in cancer therapy and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics [mdpi.com]
Application Notes and Protocols for Fluorescent Labeling of Proteins Using Methyltetrazine-PEG8-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient fluorescent labeling of proteins is a cornerstone of modern biological research and drug development. The ability to visualize and track proteins in their native environments provides invaluable insights into cellular processes, protein-protein interactions, and the mechanisms of drug action. Among the most powerful techniques for achieving this is the bioorthogonal reaction between methyltetrazine and dibenzocyclooctyne (DBCO), an example of an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts.[1][2]
The Methyltetrazine-PEG8-DBCO linker is a heterobifunctional reagent that facilitates this advanced labeling strategy. It contains a methyltetrazine moiety for rapid reaction with a trans-cyclooctene (TCO) or DBCO-modified molecule and a DBCO group for conjugation to an azide-modified protein. The polyethylene glycol (PEG) spacer, in this case with eight ethylene glycol units, enhances the solubility and reduces steric hindrance of the conjugate.[3][4] Shorter PEG chains are often employed for compact labeling, while longer chains can improve solubility and reduce immunogenicity in therapeutic applications.[3]
These application notes provide detailed protocols for the fluorescent labeling of proteins, specifically antibodies, using this compound, as well as methods for the purification and characterization of the resulting fluorescently labeled protein.
Data Presentation
Table 1: Reaction Kinetics of Bioorthogonal Tetrazine-Cyclooctene Reactions
| Reactants | Second-Order Rate Constant (k₂) | Conditions | Reference |
| Methyltetrazine & TCO-OH | 210 L·mol⁻¹·s⁻¹ | 37°C in PBS, pH 7.4 | [5] |
| 3-(4-benzylamino)-1,2,4,5-tetrazine & TCO | ~6000 M⁻¹·s⁻¹ | 37°C in serum | [6] |
| Tetrazine & sTCO (genetically encoded) | ~80,000 M⁻¹·s⁻¹ | In cellulo | [7] |
Note: TCO (trans-cyclooctene) and DBCO are both strained alkenes/alkynes that react with tetrazines via the IEDDA mechanism. The reaction rates can vary depending on the specific derivatives and reaction conditions.
Table 2: Optimizing Labeling of an Antibody with a DBCO-PEG-NHS Ester
| Molar Excess of DBCO-linker to Antibody | Incubation Time | Incubation Temperature | Expected Outcome |
| 5-10 fold | 30 min - 1 hour | Room Temperature | Efficient labeling for many standard antibodies. |
| 10-20 fold | 1-2 hours | Room Temperature or 4°C | Higher degree of labeling, may be necessary for less reactive proteins. |
| >20 fold | 2-4 hours or overnight | 4°C | Maximizes labeling but may increase the risk of protein aggregation or loss of activity. |
This table provides general guidelines. Optimal conditions should be determined empirically for each specific protein and application.[2]
Experimental Protocols
Protocol 1: Fluorescent Labeling of an Antibody with a Tetrazine-Functionalized Fluorophore using a DBCO-PEG8-NHS Ester Linker
This protocol describes a two-step process: first, the antibody is modified with a DBCO-PEG8-NHS ester, and second, the DBCO-labeled antibody is reacted with a methyltetrazine-functionalized fluorescent dye.
Materials:
-
Antibody of interest (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-PEG8-NHS Ester
-
Methyltetrazine-functionalized fluorescent dye (e.g., Methyltetrazine-Sulfo-Cy5)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification[8][9]
-
Spectrophotometer or NanoDrop for concentration measurements
Procedure:
-
Preparation of Antibody:
-
Dissolve the antibody in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the NHS ester reaction.
-
-
Preparation of DBCO-PEG8-NHS Ester Stock Solution:
-
Immediately before use, dissolve the DBCO-PEG8-NHS Ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Antibody-DBCO Conjugation:
-
Add a 10-20 fold molar excess of the DBCO-PEG8-NHS Ester stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of DBCO-labeled Antibody:
-
Remove the excess, unreacted DBCO-PEG8-NHS ester and quenching reagents by size-exclusion chromatography (SEC).[8][9]
-
Equilibrate the SEC column with Reaction Buffer.
-
Apply the reaction mixture to the column and collect the fractions containing the purified DBCO-labeled antibody.
-
Monitor the elution profile by measuring absorbance at 280 nm.
-
-
Preparation of Methyltetrazine-Fluorophore Stock Solution:
-
Dissolve the Methyltetrazine-functionalized fluorescent dye in DMSO or water to a concentration of 1-5 mM.
-
-
Fluorescent Labeling via IEDDA Reaction:
-
To the purified DBCO-labeled antibody, add a 1.5-3 fold molar excess of the Methyltetrazine-fluorophore stock solution.[2]
-
Incubate the reaction for 1-4 hours at room temperature, protected from light. The reaction is often complete in under an hour due to the fast kinetics of the IEDDA reaction.[6]
-
-
Final Purification:
-
Remove the unreacted Methyltetrazine-fluorophore by SEC, following the same procedure as in step 5.
-
Collect the fractions containing the fluorescently labeled antibody.
-
-
Characterization:
-
Determine the final concentration of the labeled antibody by measuring the absorbance at 280 nm.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the fluorophore at its maximum absorbance wavelength and using the Beer-Lambert law.
-
The purity of the conjugate can be assessed by SDS-PAGE followed by in-gel fluorescence scanning.[10][11][12] Further characterization can be performed using mass spectrometry.
-
Protocol 2: Purification of Fluorescently Labeled Antibody using Size-Exclusion Chromatography (SEC)
Materials:
-
Fluorescently labeled antibody solution
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200)
-
Equilibration/Elution Buffer (e.g., PBS, pH 7.4)
-
Chromatography system or gravity flow setup
-
Fraction collector
-
UV-Vis Spectrophotometer
Procedure:
-
Column Preparation:
-
Equilibrate the SEC column with at least two column volumes of the Equilibration/Elution Buffer. Ensure the column is properly packed and free of air bubbles.
-
-
Sample Preparation:
-
Centrifuge the fluorescently labeled antibody solution at 10,000 x g for 10 minutes to remove any aggregates or precipitates.
-
-
Sample Application:
-
Carefully load the clarified sample onto the top of the SEC column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
-
Elution:
-
Begin the elution with the Equilibration/Elution Buffer at a flow rate appropriate for the column size and resin.
-
Collect fractions of a defined volume.
-
-
Fraction Analysis:
-
Monitor the elution of the labeled antibody by measuring the absorbance of the collected fractions at 280 nm (for protein) and the maximum absorbance wavelength of the fluorophore.
-
The fluorescently labeled antibody will elute in the earlier fractions, while the smaller, unconjugated fluorophore and other small molecules will elute later.[13]
-
-
Pooling and Concentration:
-
Pool the fractions containing the purified, fluorescently labeled antibody.
-
If necessary, concentrate the pooled fractions using a suitable method such as centrifugal filtration.
-
-
Final Analysis:
-
Determine the final concentration and degree of labeling of the purified conjugate as described in Protocol 1, Step 9.
-
Mandatory Visualizations
Caption: Experimental workflow for fluorescently labeling an antibody.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
References
- 1. EGF/EGFR signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. precisepeg.com [precisepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct observation of fluorescent proteins in gels: A rapid, cost‐efficient, and quantitative alternative to immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nathan.instras.com [nathan.instras.com]
Application Notes and Protocols for Surface Immobilization of Biomolecules using Methyltetrazine-PEG8-DBCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Methyltetrazine-PEG8-DBCO for the surface immobilization of biomolecules. This heterobifunctional linker leverages the power of bioorthogonal click chemistry, enabling the stable and specific conjugation of biomolecules to various surfaces for a wide range of applications, including biosensing, cell capture, and drug delivery.
Introduction to this compound
This compound is a versatile linker that combines a methyltetrazine moiety, a hydrophilic 8-unit polyethylene glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group. This unique structure allows for a two-step immobilization strategy. The DBCO group facilitates covalent attachment to azide-modified surfaces through a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. Subsequently, the methyltetrazine group is available to react with a trans-cyclooctene (TCO)-modified biomolecule via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1] The PEG8 spacer enhances solubility in aqueous buffers and minimizes non-specific binding of biomolecules to the surface.[2]
The bioorthogonal nature of these click chemistry reactions ensures that the conjugation is highly specific and occurs efficiently under mild, biocompatible conditions, without interfering with the function of the immobilized biomolecules.[2][3]
Key Applications
-
Biosensor Development: Covalently immobilize antibodies, enzymes, or other recognition elements onto sensor surfaces for the development of highly sensitive and specific diagnostic assays.
-
Cell Capture and Analysis: Functionalize surfaces with antibodies or ligands to specifically capture and study target cells from complex biological samples.
-
Drug Delivery Systems: Modify the surface of drug carriers, such as nanoparticles or liposomes, with targeting ligands to enhance their delivery to specific cells or tissues.
-
Biomaterial Engineering: Create bioactive surfaces on implants or scaffolds to promote specific cellular responses, such as adhesion and proliferation.
Quantitative Data Summary
The efficiency of biomolecule immobilization can be influenced by factors such as the concentration of the linker and biomolecule, reaction time, and surface chemistry. The following tables summarize representative quantitative data for similar click chemistry-based immobilization strategies.
| Parameter | Value | Reference |
| Tetrazine Incorporation | ||
| Moles of Tetrazine per Mole of BSA | 25 | [4] |
| Antibody Immobilization | ||
| Immobilization Efficiency | >95% | [4] |
| Surface Density | Not Specified | |
| Cell Capture | ||
| Capture Efficiency | Dependent on cell type and antibody | |
| Specificity | High |
Note: Data for this compound is limited in publicly available literature. The presented data is based on similar methyltetrazine-PEG linkers and serves as a general guideline.
Experimental Protocols
Protocol 1: Surface Functionalization with this compound
This protocol describes the functionalization of an azide-modified surface with this compound.
Materials:
-
Azide-functionalized surface (e.g., glass slide, microplate)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nitrogen or Argon gas
-
Orbital shaker
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately prior to use, dilute the stock solution to the desired final concentration (e.g., 1-5 mM) in PBS.
-
Immerse the azide-functionalized surface in the this compound solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation on an orbital shaker.
-
After incubation, wash the surface thoroughly with PBS (3 x 5 minutes) to remove any unreacted linker.
-
Dry the functionalized surface under a stream of nitrogen or argon gas.
-
The surface is now ready for the immobilization of a TCO-modified biomolecule.
Protocol 2: Immobilization of a TCO-Modified Antibody
This protocol outlines the immobilization of a trans-cyclooctene (TCO)-modified antibody onto a Methyltetrazine-functionalized surface.
Materials:
-
Methyltetrazine-functionalized surface (from Protocol 1)
-
TCO-modified antibody
-
PBS, pH 7.4
-
Bovine Serum Albumin (BSA) for blocking (optional)
-
Orbital shaker
Procedure:
-
Prepare a solution of the TCO-modified antibody in PBS at the desired concentration (e.g., 10-100 µg/mL).
-
(Optional) To minimize non-specific binding, pre-block the Methyltetrazine-functionalized surface with a 1% BSA solution in PBS for 30 minutes at room temperature. Wash three times with PBS.
-
Apply the TCO-modified antibody solution to the functionalized surface.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
Wash the surface thoroughly with PBS (3 x 5 minutes) to remove any unbound antibody.
-
The surface is now functionalized with the immobilized antibody and is ready for use in downstream applications.
Visualizations
Signaling Pathway: Immobilized Antibody Engaging a Cell Surface Receptor
Caption: Immobilized antibody binding to a cell surface receptor, initiating a signaling cascade.
Experimental Workflow: Biomolecule Immobilization
Caption: Step-by-step workflow for immobilizing a TCO-modified biomolecule.
Logical Relationship: Bioorthogonal Click Chemistry
Caption: The two-step bioorthogonal reaction scheme for surface immobilization.
References
- 1. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Surface Functionalization of Calcium Phosphate Nanoparticles via Click Chemistry: Covalent Attachment of Proteins and Ultrasmall Gold Nanoparticles [mdpi.com]
- 4. Surface Functionalization of Exosomes Using Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating Methyltetrazine-PEG8-DBCO to Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of a bifunctional Methyltetrazine-PEG8-DBCO linker to an oligonucleotide. This procedure is critical for the development of advanced oligonucleotide therapeutics, diagnostics, and research tools, enabling the subsequent attachment of the oligonucleotide conjugate to a target molecule via the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder reaction between the methyltetrazine and a trans-cyclooctene (TCO) derivative.
The protocol outlines a two-step process. First, an amine-modified oligonucleotide is functionalized with an azide group. Second, the azide-modified oligonucleotide is conjugated to the DBCO moiety of the this compound linker via a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces potential steric hindrance.
Principle of the Conjugation Strategy
The overall strategy involves two key chemical transformations:
-
Azide Modification of the Oligonucleotide: An oligonucleotide with a primary amine modification (e.g., at the 5' or 3' terminus) is reacted with an N-hydroxysuccinimide (NHS) ester of an azide-containing molecule. The NHS ester reacts with the amine to form a stable amide bond, thereby introducing an azide group onto the oligonucleotide.
-
DBCO-Azide Click Chemistry: The azide-modified oligonucleotide is then reacted with the dibenzocyclooctyne (DBCO) group of the this compound linker. This reaction is a type of strain-promoted alkyne-azide cycloaddition (SPAAC), which is a highly efficient, biocompatible, and copper-free click chemistry reaction that forms a stable triazole linkage. This reaction proceeds efficiently under mild, aqueous conditions.
Experimental Protocols
Materials and Equipment
-
Amine-modified oligonucleotide
-
Azide-NHS ester (e.g., Azido-PEG4-NHS Ester)
-
This compound
-
Nuclease-free water
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.5
-
Anhydrous dimethyl sulfoxide (DMSO)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
0.1 M Triethylammonium acetate (TEAA) buffer for HPLC
-
Reversed-phase HPLC system with a C18 or C8 column
-
Mass spectrometer (MALDI-TOF or ESI-MS)
-
Lyophilizer or centrifugal evaporator
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer, etc.)
Step 1: Azide Modification of Amine-Modified Oligonucleotide
This protocol is for the modification of an amine-labeled oligonucleotide with an azide group using an azide-NHS ester.
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
-
Azide-NHS Ester Preparation: Immediately before use, dissolve the Azide-NHS ester in anhydrous DMSO to a concentration of 100 mM.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with an equal volume of 0.1 M sodium bicarbonate buffer, pH 8.5.
-
Add a 10-20 fold molar excess of the dissolved Azide-NHS ester to the oligonucleotide solution.
-
Vortex the mixture gently.
-
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: The azide-modified oligonucleotide should be purified from excess azide reagent and hydrolyzed NHS ester. This can be achieved by ethanol precipitation or, for higher purity, by reversed-phase HPLC.
Step 2: Conjugation of Azide-Oligonucleotide to this compound
This protocol describes the copper-free click chemistry reaction between the azide-modified oligonucleotide and the DBCO group of the linker.
-
Reagent Preparation:
-
Dissolve the purified, azide-modified oligonucleotide in nuclease-free water or PBS to a concentration of 1-5 mM.
-
Dissolve the this compound linker in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add a 1.5 to 5-fold molar excess of the this compound solution to the azide-modified oligonucleotide solution. The final DMSO concentration should be kept below 20% to ensure oligonucleotide solubility.
-
-
Incubation: Incubate the reaction at room temperature for 4-12 hours, or overnight at 4°C. The reaction can be monitored by HPLC to assess completion.
-
Purification of the Conjugate: The final Methyltetrazine-PEG8-Oligonucleotide conjugate must be purified to remove unreacted linker and oligonucleotide. Reversed-phase HPLC is the recommended method for achieving high purity.
Step 3: Purification by Reversed-Phase HPLC
-
Column: Use a C8 or C18 reversed-phase HPLC column.
-
Mobile Phase:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Buffer B: 0.1 M TEAA in acetonitrile.
-
-
Gradient: A linear gradient of increasing Buffer B (e.g., 5-95% acetonitrile over 30 minutes) is typically used to elute the conjugate.
-
Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and at a wavelength appropriate for the methyltetrazine and DBCO moieties (around 310 nm for DBCO). The conjugate will have a longer retention time than the unconjugated oligonucleotide due to the hydrophobicity of the linker.
-
Collection and Desalting: Collect the fractions corresponding to the conjugate peak. Lyophilize or use a centrifugal evaporator to dry the sample. The TEAA buffer can be removed by co-evaporation from water or by using a desalting column.
Step 4: Characterization of the Conjugate
The final conjugate should be characterized to confirm its identity and purity.
-
HPLC Analysis: Analytical HPLC can be used to assess the purity of the final product.
-
Mass Spectrometry: The molecular weight of the conjugate should be determined by MALDI-TOF or ESI-MS to confirm successful conjugation. The expected mass will be the sum of the molecular weights of the azide-modified oligonucleotide and the this compound linker.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the conjugation of an azide-modified oligonucleotide with a DBCO-containing linker. Note that these are starting recommendations and may require optimization for specific oligonucleotide sequences and linkers.
| Parameter | Step 1: Azide Modification | Step 2: DBCO Conjugation |
| Oligonucleotide Concentration | 1-5 mM | 1-5 mM |
| Reagent Molar Excess | 10-20x (Azide-NHS ester to Oligo) | 1.5-5x (DBCO linker to Oligo) |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5 | PBS, pH 7.4 |
| Co-solvent | DMSO | <20% DMSO |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Reaction Time | 2-4 hours (RT) or overnight (4°C) | 4-12 hours (RT) or overnight (4°C) |
| Typical Conjugation Efficiency | >90% | >85% (can approach quantitative) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the two-step conjugation of this compound to an oligonucleotide.
Signaling Pathway/Chemical Reaction
Caption: Chemical reaction scheme for the SPAAC conjugation of an azide-oligonucleotide with the DBCO linker.
Application Notes and Protocols for Drug Delivery Systems Utilizing Methyltetrazine-PEG8-DBCO Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the field of drug delivery, enabling the precise construction of sophisticated therapeutic conjugates. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained dienophiles, such as dibenzocyclooctyne (DBCO). This chemistry offers rapid, specific, and biocompatible ligation, making it ideal for the assembly of complex biomolecules like antibody-drug conjugates (ADCs).
The Methyltetrazine-PEG8-DBCO linker is a trifunctional molecule that leverages this powerful chemistry. It incorporates a reactive methyltetrazine group, a hydrophilic octaethylene glycol (PEG8) spacer, and a DBCO moiety. This linker is particularly valuable for creating ADCs with a pre-defined drug-to-antibody ratio (DAR) through a "click" reaction between a DBCO-modified antibody and a methyltetrazine-activated payload. The PEG8 spacer enhances the solubility and pharmacokinetic properties of the resulting ADC, potentially leading to improved efficacy and tolerability.[1][2]
These application notes provide a comprehensive overview of the use of this compound linkers in drug delivery systems, complete with detailed experimental protocols, data presentation, and visualizations of relevant biological pathways and workflows.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The primary application of the this compound linker is in the site-specific conjugation of cytotoxic payloads to monoclonal antibodies. This approach allows for the creation of homogenous ADCs with a controlled DAR, which is crucial for optimizing the therapeutic window.[3]
-
Targeted Drug Delivery: Beyond antibodies, other targeting ligands such as peptides, aptamers, or small molecules can be conjugated to drug payloads using this linker, enabling targeted delivery to specific cell types or tissues.
-
Prodrug Activation: The tetrazine-DBCO ligation can be employed in a "click-to-release" strategy for prodrug activation at a target site.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of ADCs constructed with PEGylated linkers.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | ADC Clearance Rate (mL/hr/kg) | ADC Half-life (hours) | Reference |
| PEG0 | High | Short | [1][2] |
| PEG4 | Moderate | Moderate | [1][2] |
| PEG8 | Low | Long | [1][2] |
| PEG12 | Low | Long | [1][2] |
| PEG24 | Low | Long | [1][2] |
Table 2: In Vitro Cytotoxicity of a TROP2-Targeting ADC in Pancreatic Cancer Cell Lines
| Cell Line | TROP2 Expression | IC50 (nM) | Reference |
| BxPC-3 | High | 0.04 | [5] |
| Capan-1 | High | 0.06 | [5] |
| TROP2-negative | None | >100 | [5] |
Experimental Protocols
This section provides detailed protocols for the key experimental procedures involved in the development and evaluation of drug delivery systems utilizing the this compound linker.
Protocol 1: Site-Specific Antibody Modification with DBCO
This protocol describes the modification of a monoclonal antibody with a DBCO moiety for subsequent conjugation with a methyltetrazine-labeled payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS ester (or a similar DBCO-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), they must be removed. Perform buffer exchange into PBS using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL in PBS.
-
-
DBCO-NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a final concentration of 10 mM.
-
-
Antibody-DBCO Conjugation:
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification of DBCO-Modified Antibody:
-
Remove the excess, unreacted DBCO-NHS ester using a desalting column according to the manufacturer's instructions.
-
Elute the purified DBCO-modified antibody in PBS.
-
-
Characterization:
-
Determine the concentration of the purified DBCO-modified antibody using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL), representing the average number of DBCO molecules per antibody, can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for DBCO), or by using mass spectrometry.
-
Protocol 2: Drug-Linker Synthesis (Methyltetrazine-PEG8-Payload)
This protocol outlines the synthesis of a methyltetrazine-activated drug payload. This process will be highly specific to the drug molecule and may require custom synthesis. The general principle involves reacting a drug molecule containing a suitable functional group (e.g., an amine) with an activated Methyltetrazine-PEG8 linker (e.g., Methyltetrazine-PEG8-NHS ester).
Protocol 3: Bioorthogonal Conjugation of DBCO-Antibody and Methyltetrazine-Drug
This protocol describes the "click" reaction between the DBCO-modified antibody and the methyltetrazine-activated drug to form the final ADC.
Materials:
-
Purified DBCO-modified antibody (from Protocol 1)
-
Methyltetrazine-PEG8-Payload (from Protocol 2)
-
PBS, pH 7.4
-
Reaction tubes
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the DBCO-modified antibody with a 1.5 to 3-fold molar excess of the Methyltetrazine-PEG8-Payload.
-
The reaction is typically performed in PBS at a pH of 7.4.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction kinetics of the IEDDA reaction are very fast, so shorter incubation times are often sufficient.[6]
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted drug-linker and other byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase high-performance liquid chromatography (RP-HPLC), or mass spectrometry.[7]
-
Purity and Aggregation: Assess the purity and the presence of aggregates using SEC.
-
Binding Affinity: Confirm that the conjugation process has not compromised the binding affinity of the antibody to its target antigen using methods like ELISA or surface plasmon resonance (SPR).
-
Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes how to evaluate the potency of the newly synthesized ADC in killing target cancer cells. The MTT assay is a common method for this purpose.[8]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well cell culture plates
-
Synthesized ADC and unconjugated payload (for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare a serial dilution of the ADC and the free drug in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of the ADC or free drug to the wells. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for another 4-18 hours in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of the ADC that inhibits cell growth by 50%) by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 5: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.[9]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Antigen-positive cancer cell line
-
Matrigel (optional)
-
Synthesized ADC, vehicle control, and potentially a non-targeting ADC control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the antigen-positive cancer cells (e.g., 1-10 million cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the tumor growth regularly using calipers.
-
When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting ADC).
-
-
Treatment Administration:
-
Administer the ADC and control treatments to the mice via an appropriate route (typically intravenously). The dose and schedule will need to be optimized.
-
-
Monitoring:
-
Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the overall health and behavior of the animals.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when the tumors in the control group reach a maximum allowed size, or after a predetermined period.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, target engagement).
-
Plot the mean tumor volume over time for each treatment group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect of the ADC compared to the control groups.
-
Visualizations
Signaling Pathways
The following diagrams illustrate signaling pathways that are often targeted by ADCs.
Caption: Simplified HER2 signaling pathway.
Caption: Simplified TROP2 signaling pathway.
Experimental Workflows
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Workflow for ADC synthesis.
Caption: Workflow for in vivo efficacy study.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TROP2-targeting antibody-drug conjugate shows promising results in pancreatic cancer | BioWorld [bioworld.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for FRET Imaging with Methyltetrazine-PEG8-DBCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methyltetrazine-PEG8-DBCO in Förster Resonance Energy Transfer (FRET) imaging applications. This heterobifunctional linker enables the precise, covalent labeling of biomolecules for the study of dynamic cellular processes. Detailed protocols for protein labeling and live-cell FRET imaging are provided to facilitate the application of this powerful technology in your research.
Introduction to this compound in FRET Imaging
This compound is a versatile chemical tool that leverages the principles of bioorthogonal chemistry to facilitate the study of molecular interactions within a cellular context. It contains two key reactive moieties: a methyltetrazine group and a dibenzocyclooctyne (DBCO) group, connected by a hydrophilic polyethylene glycol (PEG8) spacer.
The methyltetrazine group reacts specifically and rapidly with a trans-cyclooctene (TCO)-tagged molecule in an inverse-electron-demand Diels-Alder cycloaddition reaction. This "click chemistry" reaction is highly efficient and bioorthogonal, meaning it proceeds with high selectivity in complex biological environments without interfering with native biochemical processes. The DBCO group, in turn, can react with an azide-tagged molecule via a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).
In the context of FRET, this compound acts as a linker to bring a FRET donor and acceptor pair into close proximity. FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor. The efficiency of this energy transfer is exquisitely sensitive to the distance between the two fluorophores, typically in the range of 1-10 nanometers. This property makes FRET a powerful "spectroscopic ruler" for monitoring dynamic processes such as protein-protein interactions, conformational changes, and enzyme activity.
By labeling one interacting partner with a TCO-conjugated FRET donor and the other with an azide-conjugated FRET acceptor (or vice versa), the formation of a complex can be monitored by the appearance of a FRET signal. The PEG8 spacer provides flexibility and increases the hydrophilicity of the labeled molecules, which can improve their solubility and reduce non-specific interactions.
Key Applications
The unique properties of this compound make it suitable for a wide range of FRET imaging applications, including:
-
Protein-Protein Interaction Studies: Elucidate the dynamics of protein complex formation and dissociation in real-time within living cells.
-
GPCR Dimerization and Oligomerization: Investigate the formation of G protein-coupled receptor (GPCR) dimers and higher-order oligomers on the cell surface, which is crucial for their signaling functions.[1][2][3][4][5]
-
Enzyme Activity Assays: Design FRET-based biosensors to monitor the activity of specific enzymes, such as caspases during apoptosis, by engineering cleavage sites between the FRET pair.[6]
-
Conformational Changes in Proteins: Detect intramolecular conformational changes in proteins upon ligand binding or other stimuli.[7]
Quantitative Data for FRET Pair Selection
| Donor Fluorophore | Acceptor Fluorophore | Förster Distance (R₀) in Å | Reference |
| Cyanine 3 (Cy3) | Cyanine 5 (Cy5) | 50 - 60 | [8] |
| Fluorescein (FITC) | Tetramethylrhodamine (TRITC) | 45 - 55 | [8] |
| mCerulean | mVenus | 54 | [9] |
| mTurquoise2 | mVenus | 57 | [9] |
| eGFP | mCherry | 52 | [10][11] |
Note: The actual Förster distance can be influenced by the local environment and the orientation of the fluorophores. It is recommended to consult the literature for specific R₀ values determined under experimental conditions that closely match your own.
The quantum yield of the donor and the extinction coefficient of the acceptor are also critical parameters for FRET. While specific data for this compound-fluorophore conjugates is limited, the quantum yields and extinction coefficients of common fluorophores are well-documented and should be considered when designing your FRET pair.[12][13]
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins for FRET Imaging
This protocol describes the labeling of two different cell surface proteins with a FRET donor and acceptor pair using this compound.
Materials:
-
Cells expressing the proteins of interest, each tagged with either a TCO or an azide handle.
-
This compound.
-
TCO-conjugated FRET donor fluorophore (e.g., TCO-Cy3).
-
Azide-conjugated FRET acceptor fluorophore (e.g., Azide-Cy5).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Cell culture medium.
-
Fluorescence microscope equipped for FRET imaging.
Procedure:
-
Cell Culture: Culture the cells expressing the TCO- and azide-tagged proteins of interest to the desired confluency on a suitable imaging dish (e.g., glass-bottom dish).
-
Labeling with FRET Donor:
-
Wash the cells twice with pre-warmed PBS.
-
Prepare a solution of the TCO-conjugated FRET donor in cell culture medium at a final concentration of 1-10 µM.
-
Incubate the cells with the donor solution for 30-60 minutes at 37°C.
-
Wash the cells three times with pre-warmed PBS to remove unbound fluorophore.
-
-
Labeling with FRET Acceptor:
-
Prepare a solution of the Azide-conjugated FRET acceptor in cell culture medium at a final concentration of 1-10 µM.
-
Incubate the cells with the acceptor solution for 30-60 minutes at 37°C.
-
Wash the cells three times with pre-warmed PBS to remove unbound fluorophore.
-
-
FRET Imaging:
-
Replace the PBS with fresh, pre-warmed cell culture medium.
-
Image the cells on a fluorescence microscope capable of FRET measurements (e.g., using sensitized emission or acceptor photobleaching methods).[14]
-
Acquire images in the donor, acceptor, and FRET channels.
-
Analyze the images to calculate FRET efficiency, which is indicative of the interaction between the two labeled proteins.[15][16]
-
Protocol 2: Intracellular Protein Labeling for FRET Imaging
This protocol outlines a general strategy for labeling intracellular proteins. This often requires strategies to deliver the labeling reagents across the cell membrane, such as cell-permeant dyes or protein engineering approaches.
Materials:
-
Cells expressing the intracellular proteins of interest, tagged with TCO and azide handles (e.g., through genetic code expansion with unnatural amino acids).
-
Cell-permeant TCO-conjugated FRET donor.
-
Cell-permeant Azide-conjugated FRET acceptor.
-
This compound (if used as a linker between two protein domains).
-
Cell culture medium.
-
PBS, pH 7.4.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Transfection/Transduction: Culture and prepare cells expressing the tagged intracellular proteins.
-
Labeling:
-
Wash cells with pre-warmed PBS.
-
Incubate cells with the cell-permeant TCO-donor (1-5 µM in culture medium) for 1-2 hours at 37°C.
-
Wash cells three times with PBS.
-
Incubate cells with the cell-permeant Azide-acceptor (1-5 µM in culture medium) for 1-2 hours at 37°C.
-
Wash cells three times with PBS.
-
-
Imaging: Proceed with FRET imaging as described in Protocol 1, step 4.
Signaling Pathway and Workflow Diagrams
GPCR Dimerization Workflow
The following diagram illustrates a typical workflow for studying GPCR dimerization using this compound-mediated FRET imaging.
Caption: Workflow for studying GPCR dimerization using FRET.
Caspase Activation Signaling Pathway
This diagram illustrates the principle of a FRET-based biosensor for detecting caspase activation, a key event in apoptosis.
Caption: Principle of a FRET biosensor for caspase activity.
Troubleshooting and Optimization
-
Low FRET Signal:
-
Suboptimal Labeling: Optimize the concentration of labeling reagents and incubation times. Ensure the bioorthogonal handles (TCO, azide) are accessible.
-
Incorrect FRET Pair: Choose a FRET pair with a suitable Förster distance for the expected intermolecular distance.
-
Low Expression Levels: Ensure adequate expression of the target proteins.
-
-
High Background Fluorescence:
-
Incomplete Washing: Thoroughly wash the cells to remove unbound fluorophores.
-
Non-specific Binding: Include blocking steps or use a different labeling strategy if non-specific binding of the dyes is observed.
-
-
Phototoxicity:
-
Reduce Excitation Power: Use the lowest possible laser power for imaging.
-
Minimize Exposure Time: Reduce the camera exposure time and the frequency of image acquisition.
-
Use an Oxygen Scavenging System: This can help to reduce phototoxicity in live-cell imaging.
-
By following these guidelines and protocols, researchers can effectively utilize this compound for advanced FRET imaging studies to gain deeper insights into the complex and dynamic world of cellular biology.
References
- 1. Probing novel GPCR interactions using a combination of FRET and TIRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPCR dimerization: Drug discovery aspects and targets in renin‐angiotensin systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Probing GPCR Dimerization Using Peptides [frontiersin.org]
- 4. Frontiers | BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. FLIM-FRET Imaging of Caspase-3 Activity in Live Cells Using Pair of Red Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of FRET imaging microscopy to detect protein-protein interactions and protein conformational changes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence resonance energy transfer (FRET) for DNA biosensors: FRET pairs and Förster distances for various dye-DNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Förster distances for fluorescence resonant energy transfer between mCherry and other visible fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Covalent labeling of cell-surface proteins for in-vivo FRET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Biotinylation and Purification using Methyltetrazine-PEG8-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences for protein purification, detection, and immobilization. The exceptionally strong and specific non-covalent interaction between biotin and streptavidin (or avidin) forms the basis of highly selective affinity chromatography.[1] This document provides detailed application notes and protocols for a modern, two-step biotinylation strategy employing bioorthogonal click chemistry.
This method involves the initial introduction of an azide group into the protein of interest, followed by a highly efficient and specific reaction with a Methyltetrazine-PEG8-DBCO-biotin conjugate. The dibenzocyclooctyne (DBCO) group reacts with the azide via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction that is biocompatible and proceeds with high yield under mild, aqueous conditions.[2][3][4] The polyethylene glycol (PEG8) spacer enhances the solubility and reduces steric hindrance, improving the accessibility of the biotin moiety for binding to streptavidin.
This advanced biotinylation technique offers significant advantages over traditional methods, such as NHS-ester based labeling, by providing greater specificity and control over the labeling process, minimizing non-specific modifications and preserving protein function.
Principle of the Method
The biotinylation and purification process is a two-stage procedure:
-
Protein Modification: An azide functional group is introduced into the target protein. This can be achieved through various methods, including the use of azide-activated esters that react with primary amines (e.g., lysine residues) on the protein surface.[5]
-
Biotinylation via Click Chemistry: The azide-modified protein is then reacted with this compound-Biotin. The DBCO group on the linker selectively and covalently couples with the azide group on the protein, attaching the biotin moiety.
-
Affinity Purification: The biotinylated protein is captured using an immobilized streptavidin resin. After washing away unbound proteins and contaminants, the purified biotinylated protein is eluted from the resin.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number (Example) |
| This compound-Biotin | Various | e.g., BroadPharm BP-2358 |
| Azide-NHS Ester | Various | e.g., BroadPharm BP-22345 |
| Streptavidin Agarose Resin | Various | e.g., Thermo Fisher 20349 |
| Protein of Interest (POI) | - | - |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Standard Lab Supply | - |
| Dimethylsulfoxide (DMSO) | Standard Lab Supply | - |
| Spin Desalting Columns | Various | e.g., Thermo Fisher 89882 |
| Elution Buffer (Harsh) | Standard Lab Supply | - |
| Elution Buffer (Mild) | Standard Lab Supply | - |
| Neutralization Buffer | Standard Lab Supply | - |
| Protein Assay Reagent (e.g., BCA) | Various | e.g., Thermo Fisher 23225 |
Experimental Protocols
Protocol 1: Introduction of Azide Groups into the Protein
This protocol describes the modification of a protein with azide groups using an Azide-NHS ester. The degree of labeling can be controlled by adjusting the molar ratio of the NHS ester to the protein.
1.1. Reagent Preparation: a. Prepare a 10 mM stock solution of Azide-NHS ester in anhydrous DMSO. b. Prepare the Protein of Interest (POI) in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris will compete with the reaction and should be avoided.[6]
1.2. Azide Labeling Reaction: a. Add a 10-20 fold molar excess of the Azide-NHS ester stock solution to the protein solution. The optimal ratio may need to be determined empirically for each protein. b. Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.
1.3. Removal of Excess Reagent: a. Remove the unreacted Azide-NHS ester using a spin desalting column equilibrated with PBS, according to the manufacturer's instructions. b. Collect the azide-modified protein. The protein concentration can be determined using a standard protein assay (e.g., BCA).
Protocol 2: Biotinylation of Azide-Modified Protein via Click Chemistry
This protocol details the reaction of the azide-modified protein with this compound-Biotin.
2.1. Reagent Preparation: a. Prepare a 10 mM stock solution of this compound-Biotin in DMSO.
2.2. Click Chemistry Reaction: a. To the azide-modified protein solution, add a 2-5 fold molar excess of the this compound-Biotin stock solution. b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[1]
2.3. Removal of Excess Biotinylation Reagent: a. Remove the unreacted this compound-Biotin using a spin desalting column equilibrated with PBS. b. The biotinylated protein is now ready for purification.
Protocol 3: Purification of Biotinylated Protein using Streptavidin Agarose
This protocol describes the capture and elution of the biotinylated protein using streptavidin agarose resin. Both column and batch purification methods are provided.
3.1. Column Chromatography Method:
3.2. Batch Purification Method:
Expected Results and Quantitative Data
The efficiency of each step should be monitored to ensure a successful outcome.
| Parameter | Method of Analysis | Expected Result |
| Azide Incorporation | Mass Spectrometry | Increase in protein mass corresponding to the number of incorporated azide groups. |
| Biotinylation Efficiency | HABA Assay or SDS-PAGE with Streptavidin-HRP blot | A significant colorimetric change in the HABA assay or a distinct band on the Western blot indicates successful biotinylation. |
| Purification Yield | Protein Assay (e.g., BCA) | Typically, a high yield of purified protein is expected, though this is dependent on the initial protein concentration and biotinylation efficiency. |
| Purity | SDS-PAGE with Coomassie Staining | A single, prominent band corresponding to the molecular weight of the protein of interest. |
Binding Capacity of Streptavidin Resin: The binding capacity of streptavidin resin for biotinylated proteins can vary between manufacturers. It is important to consult the supplier's datasheet. As a general guideline, high-capacity streptavidin resins can bind several milligrams of biotinylated protein per milliliter of resin.[2]
Visualizations
Experimental Workflow
Caption: Workflow for protein biotinylation and purification.
Chemical Reaction
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Troubleshooting
| Problem | Possible Cause | Recommendation |
| Low or no biotinylation | Inefficient azide incorporation. | Optimize the molar ratio of Azide-NHS ester to protein. Ensure the reaction buffer is free of primary amines.[6] |
| Inactive this compound-Biotin. | Use a fresh stock of the biotinylation reagent. Store the reagent as recommended by the manufacturer. | |
| Insufficient reaction time or temperature. | Increase the incubation time or perform the reaction at room temperature instead of 4°C. | |
| Low yield of purified protein | Inefficient binding to streptavidin resin. | Ensure the biotinylated protein is in a compatible buffer for binding. Increase the incubation time with the resin. |
| Protein loss during washing steps. | Be gentle during washing steps, especially in batch purification, to avoid aspirating the resin. | |
| Inefficient elution. | If using mild elution, try increasing the concentration of free biotin or the incubation time/temperature. If using harsh elution, ensure the pH is correct. For very strong interactions, a denaturing elution may be necessary.[7][8] | |
| Presence of contaminants in the eluate | Non-specific binding to the resin. | Increase the number of washing steps or the stringency of the wash buffer (e.g., by adding a mild detergent like Tween-20). |
| Co-elution of streptavidin. | This can occur with harsh, denaturing elution conditions. If downstream applications are sensitive to streptavidin, consider a milder elution method or a secondary clean-up step like size-exclusion chromatography. | |
| Protein precipitation | Low protein solubility after elution. | Immediately neutralize acidic elution buffers. Consider dialyzing the purified protein into a more suitable storage buffer. |
References
- 1. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clickbios.com [clickbios.com]
- 5. biocompare.com [biocompare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Biotin-PEG3-PC-methyltetrazine | BroadPharm [broadpharm.com]
Application Notes and Protocols for Dual-Labeling Experiments Using Methyltetrazine-PEG8-DBCO and TCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for conducting dual-labeling experiments utilizing the bioorthogonal reaction between Methyltetrazine and trans-cyclooctene (TCO), facilitated by a Methyltetrazine-PEG8-DBCO heterobifunctional linker. This powerful technique allows for the precise and efficient simultaneous labeling of two distinct molecular targets.
The core of this methodology lies in the mutual orthogonality of two "click chemistry" reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2] The SPAAC reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide, while the iEDDA reaction is a rapid ligation between a tetrazine (Tz) and a trans-cyclooctene (TCO).[1][3] These reactions are highly selective for their respective partners, proceed efficiently under mild, physiological conditions without the need for a copper catalyst, and do not interfere with each other or with biological functional groups.[2][3]
The this compound linker serves as a bridge, containing both a methyltetrazine moiety for reaction with a TCO-modified molecule and a DBCO group for reaction with an azide-modified molecule. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.
Key Applications:
-
Dual-Target Imaging: Simultaneously visualize two different proteins or cell populations in the same biological system.[1]
-
Antibody-Drug Conjugate (ADC) Development: Construct complex ADCs with both a targeting moiety and a therapeutic payload.
-
Proximity Ligation Assays: Study molecular interactions by labeling two potentially interacting partners.
-
Assembly of Complex Biomaterials: Build precisely defined multicomponent structures.
Quantitative Data Summary
The following table summarizes key quantitative data related to the TCO-tetrazine ligation, highlighting its efficiency and rapid kinetics.
| Parameter | Value | Notes |
| Second-Order Rate Constant (k₂) | >800 M⁻¹s⁻¹ to 30,000 M⁻¹s⁻¹ | The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions available.[3] The specific rate depends on the substituents on both the tetrazine and TCO moieties. |
| Labeling Efficiency | 90-95% (semi-quantitative) | Determined by high-resolution intact-protein mass spectrometry for a one-pot dual-labeling experiment using a protein containing a non-canonical amino acid with both azide and tetrazine groups.[4] |
| Reaction Time | 30-90 minutes for significant product formation | SDS-PAGE analysis of antibody-antibody conjugation showed product formation within this timeframe at equimolar ratios.[4] Shorter reaction times are possible with higher concentrations. |
| Stability | TCO-modified proteins maintain >90% reactivity after 1 month at 4°C, pH 7.5 | This allows for flexibility in experimental planning. |
Experimental Protocols
Protocol 1: Preparation of TCO- and Azide-Modified Proteins
This protocol describes the modification of two different proteins with TCO and azide functionalities, respectively.
Materials:
-
Protein #1 to be TCO-modified
-
Protein #2 to be azide-modified
-
TCO-PEG-NHS ester
-
Azide-PEG-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting spin columns
Procedure:
-
Protein Preparation: Dissolve Protein #1 and Protein #2 in PBS at a concentration of 1-5 mg/mL.
-
NHS Ester Reagent Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester and Azide-PEG-NHS ester in DMSO to a concentration of 10 mM.
-
Labeling Reaction:
-
Add a 20-fold molar excess of the dissolved TCO-PEG-NHS ester to the solution of Protein #1.
-
Add a 20-fold molar excess of the dissolved Azide-PEG-NHS ester to the solution of Protein #2.
-
Incubate both reactions for 1 hour at room temperature with gentle mixing.
-
-
Quenching (Optional): To quench any unreacted NHS ester, add Tris-HCl (pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Purification: Remove excess, unreacted labeling reagent from both protein solutions using desalting spin columns according to the manufacturer's instructions.
-
Concentration Determination: Determine the concentration of the TCO-modified Protein #1 and the azide-modified Protein #2 using a standard protein assay (e.g., BCA or absorbance at 280 nm).
Protocol 2: Dual-Labeling of TCO- and Azide-Modified Proteins with this compound
This protocol outlines the procedure for linking the two modified proteins from Protocol 1 using the this compound heterobifunctional linker.
Materials:
-
TCO-modified Protein #1 (from Protocol 1)
-
Azide-modified Protein #2 (from Protocol 1)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure:
-
Linker Preparation: Dissolve the this compound in DMSO to a concentration of 10 mM.
-
Dual-Labeling Reaction (One-Pot Method):
-
In a microcentrifuge tube, combine the TCO-modified Protein #1 and the azide-modified Protein #2 in PBS at a 1:1 molar ratio.
-
Add a 1.5 to 10-fold molar excess of the dissolved this compound to the protein mixture. The optimal excess will depend on the protein concentrations and should be determined empirically.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Analysis: The resulting dual-labeled protein conjugate can be analyzed by SDS-PAGE, mass spectrometry, or functional assays. For SDS-PAGE analysis, an increase in the molecular weight corresponding to the combined mass of the two proteins and the linker should be observed.
Visualizations
Caption: Experimental workflow for dual-labeling of two proteins.
Caption: Orthogonality of iEDDA and SPAAC reactions.
References
- 1. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Noncanonical amino acids as doubly bio-orthogonal handles for one-pot preparation of protein multiconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Methyltetrazine-PEG8-DBCO conjugation reactions
Welcome to the technical support center for Methyltetrazine-PEG8-DBCO conjugation reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments and overcome challenges related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the this compound conjugation reaction?
This reaction is a type of strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of "click chemistry." It involves the rapid and specific reaction between a methyltetrazine moiety and a dibenzocyclooctyne (DBCO) group to form a stable covalent bond.[1] The PEG8 linker is a polyethylene glycol spacer that enhances solubility and can reduce steric hindrance. This bioorthogonal reaction is highly efficient and occurs under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation.[1][2][3][4]
Q2: What are the common causes of low yield in this conjugation?
Low yields in this compound conjugations can stem from several factors:
-
Reagent Quality and Stability: Degradation of either the methyltetrazine or DBCO reagent due to improper storage or handling.[2][5]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or the presence of interfering substances in the reaction buffer.
-
Incorrect Stoichiometry: An inappropriate molar ratio of methyltetrazine to DBCO can lead to incomplete reaction.[6]
-
Hydrolysis of NHS Esters: If using an NHS ester to attach the DBCO or tetrazine to a biomolecule, moisture can cause hydrolysis, rendering it non-reactive.[2][5]
-
Steric Hindrance: The accessibility of the reactive groups on the biomolecules can impact conjugation efficiency.
Q3: How should I store my Methyltetrazine and DBCO reagents?
Both reagents should be stored at -20°C, desiccated, and protected from light.[2][5][7] It is crucial to allow the vials to warm to room temperature before opening to prevent moisture condensation, which can degrade the compounds, especially those with moisture-sensitive functional groups like NHS esters.[2][5][8] For unused portions, flushing the vial with an inert gas like argon or nitrogen before resealing and freezing is recommended.[2]
Q4: What are the optimal reaction conditions for this conjugation?
-
pH: A pH range of 7-9 is generally favored for the conjugation reaction itself.[2] If you are first reacting an NHS ester with a primary amine on a protein, a pH near neutral (6-9) is recommended.[5]
-
Buffer: Use non-amine containing buffers such as PBS, HEPES, or borate buffers.[2][5] Avoid buffers containing primary amines (e.g., Tris or glycine) if using NHS esters, as they will compete for reaction.[2][5] Also, avoid buffers containing sodium azide, as it can react with the DBCO group.[1][2]
-
Temperature: The reaction can be performed at temperatures ranging from 4°C to 37°C.[2] Incubation at room temperature for 2-4 hours or at 4°C for 2-12 hours is common.[7] Longer incubation times can sometimes improve efficiency.[2]
Q5: How can I monitor the progress of the reaction?
The consumption of the DBCO reagent can be monitored using UV-Vis spectroscopy, as it has a characteristic absorbance peak around 310 nm that will decrease as the reaction proceeds.[1][9] Alternatively, analytical techniques such as HPLC, mass spectrometry, or SDS-PAGE (for protein conjugations) can be used to analyze the reaction mixture and quantify the formation of the desired conjugate.
Troubleshooting Guide
Problem: Low or No Conjugate Formation
If you are observing significantly lower yields than expected or no product at all, work through the following potential causes and solutions.
| Possible Cause | Recommended Solution |
| 1. Reagent Degradation | - Check Storage: Ensure all reagents have been stored correctly at -20°C and protected from moisture and light.[2][5] - Fresh Reagents: Use fresh aliquots of reagents. DBCO reagents can lose reactivity over time, even when stored frozen.[1] Methyltetrazines also have limited stability in aqueous solutions.[10] - NHS Ester Hydrolysis: If using an NHS ester, prepare stock solutions immediately before use in an anhydrous solvent like DMSO or DMF.[2][5] |
| 2. Suboptimal Reaction Buffer | - pH Verification: Confirm the pH of your reaction buffer is within the optimal range (typically 7.0-8.5). - Buffer Composition: Ensure your buffer does not contain primary amines (e.g., Tris) if using NHS esters, or azides, which react with DBCO.[1][2][5] Switch to a recommended buffer like PBS or HEPES. |
| 3. Incorrect Stoichiometry | - Molar Ratio: The optimal molar ratio of the two reactants can vary. It is often recommended to use a slight excess (1.5 to 3-fold) of one reagent relative to the other, particularly if one is more precious or has limited conjugation sites.[7] For protein labeling, a 10- to 50-fold molar excess of the labeling reagent may be necessary.[2] - Titration Experiment: Perform small-scale experiments with varying molar ratios to determine the optimal stoichiometry for your specific system. |
| 4. Low Reagent Concentration | - Concentration Effects: Reactions are more efficient at higher concentrations.[2] If possible, increase the concentration of your reactants. |
| 5. Inefficient Prior Labeling Step | - Labeling Efficiency: If you are first labeling a biomolecule with either methyltetrazine or DBCO, verify the efficiency of this initial step. Use analytical methods to determine the degree of labeling before proceeding to the final conjugation. |
Problem: Presence of Side Products or Impurities
If your analysis shows multiple unexpected peaks or products, consider the following:
| Possible Cause | Recommended Solution |
| 1. Impurities in Starting Materials | - Purification: Purify the starting biomolecules and reagents before conjugation. Unreacted labeling reagents from a previous step can interfere with the final conjugation or complicate analysis. Size-exclusion chromatography or dialysis are common methods for removing excess, unreacted small molecules.[2] |
| 2. Side Reactions of Tetrazine/DBCO | - Tetrazine Stability: Some tetrazines can degrade in aqueous media, especially those with electron-withdrawing substituents.[11][12][13] Methyl-substituted tetrazines are generally more stable.[3][14] Minimize reaction time where possible. - DBCO Instability: DBCO can be sensitive to acidic conditions (pH < 5) and can also be oxidized.[1][8] Ensure your reaction and storage conditions are appropriate. |
Experimental Protocols
General Protocol for this compound Conjugation
This protocol provides a general workflow. Optimal conditions may vary depending on the specific molecules being conjugated.
-
Reagent Preparation:
-
Allow Methyltetrazine-PEG8 and DBCO-containing molecules to equilibrate to room temperature before opening the vials.
-
If not already functionalized, dissolve the reagents in an appropriate anhydrous solvent (e.g., DMSO or DMF) to create stock solutions.
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve your azide-containing molecule (in this case, the one functionalized with Methyltetrazine-PEG8) in an appropriate reaction buffer (e.g., PBS, pH 7.4).
-
Add the DBCO-containing molecule to the reaction mixture. A common starting point is a 1.5 to 3-fold molar excess of the less critical component.[7]
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C for 2-12 hours.[7] The reaction can be monitored periodically by an appropriate analytical method.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove any unreacted starting materials. Common methods include size-exclusion chromatography, dialysis, or HPLC.
-
Visual Guides
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low yield conjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. interchim.fr [interchim.fr]
- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. DBCO-PEG4-NHS [nanocs.net]
- 6. Site-specific conjugation allows modulation of click reaction stoichiometry for pretargeted SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DBCO-EG4-NH2 [nanocs.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
Technical Support Center: Optimizing Methyltetrazine-PEG8-DBCO Labeling
Welcome to the technical support center for Methyltetrazine-PEG8-DBCO labeling. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its reactive ends?
A1: this compound is a heterobifunctional linker used in bioconjugation. It has two distinct reactive moieties separated by a polyethylene glycol (PEG8) spacer:
-
Methyltetrazine (MeTet): This group reacts with strained alkenes, most commonly trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) reaction. This reaction is known for its extremely fast kinetics.[1][2][3]
-
Dibenzocyclooctyne (DBCO): This group reacts with azides (N₃) via a copper-free click chemistry reaction, also known as the strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5]
The PEG8 spacer is hydrophilic, which helps to improve the solubility of the linker and the resulting conjugate in aqueous buffers.[6]
Q2: Which reaction is faster, the Methyltetrazine-TCO or the DBCO-azide reaction?
A2: The Methyltetrazine-TCO iEDDA reaction is significantly faster than the DBCO-azide SPAAC reaction.[3][7] The second-order rate constants for tetrazine-TCO ligations can be as high as 10^6 M⁻¹s⁻¹, whereas those for DBCO-azide reactions are typically lower.[1][2] This high reactivity allows for the use of low concentrations of reactants for the tetrazine ligation.[7][8]
Q3: Do I need a catalyst for these reactions?
A3: No, neither the Methyltetrazine-TCO nor the DBCO-azide reactions require a catalyst.[6] The DBCO-azide reaction is a "copper-free" click chemistry reaction, which makes it highly biocompatible and suitable for use in living systems.[4][5]
Q4: In what type of buffers should I perform the labeling reactions?
A4: Both reactions are compatible with a variety of common biological buffers.
-
For Methyltetrazine-TCO ligation: Phosphate-buffered saline (PBS) is commonly used.[1][2] The reaction is generally efficient over a pH range of 6-9.[1][9]
-
For DBCO-azide ligation: PBS, HEPES, carbonate, and borate buffers are suitable.[9][10] It is crucial to avoid buffers containing sodium azide, as it will react with the DBCO group.[4][11] Amine-containing buffers like Tris should be avoided if you are using an NHS-ester variant of the linker to attach it to your molecule of interest.[9]
Q5: What are the recommended storage conditions for this compound?
A5: The reagent should be stored at -20°C in a dry, dark place.[4][6] Once dissolved, for example in DMSO, the stability of the DBCO moiety may decrease over time, and it is recommended to use the solution within a few months when stored at -20°C.[4] Some tetrazine derivatives can also be unstable in basic aqueous solutions.[12][13]
Troubleshooting Guides
Issue 1: Low or No Labeling Efficiency
| Potential Cause | Troubleshooting Step |
| Degradation of Reagents | Ensure that the this compound linker and the corresponding reaction partner (TCO or azide-modified molecule) have been stored correctly at -20°C and protected from light and moisture. Prepare fresh stock solutions in anhydrous DMSO or DMF.[4] DBCO can lose reactivity over time due to oxidation.[4][14] |
| Incorrect Buffer Composition | For DBCO-azide reactions, ensure the buffer is free of sodium azide.[4][11] If using an NHS ester for initial conjugation, avoid primary amine-containing buffers like Tris or glycine.[9] |
| Suboptimal pH | For tetrazine-TCO reactions, ensure the pH is within the 6-9 range.[1] For DBCO-azide reactions, a pH of 7-8.5 is generally recommended.[15] The reaction rate can be pH-dependent.[12][13][16] |
| Insufficient Molar Excess of Reagent | Increase the molar excess of the labeling reagent. For protein labeling, a 10- to 50-fold molar excess of the linker may be necessary for the initial activation step.[9] For the subsequent click reaction, a 1.5 to 4-fold molar excess of the smaller molecule is often recommended.[4][14] |
| Low Reactant Concentrations | The reactions are more efficient at higher concentrations.[11] If possible, concentrate your sample before starting the reaction. |
| Short Incubation Time | While the tetrazine-TCO reaction is very fast (often complete within an hour), the DBCO-azide reaction can be slower.[1][17] Consider increasing the incubation time for the DBCO-azide reaction (e.g., overnight at 4°C).[4][17] |
| Steric Hindrance | The PEG8 spacer is designed to minimize steric hindrance, but if you are labeling a large biomolecule, the reactive site may be sterically inaccessible. Consider engineering the attachment site of the TCO or azide group to be more exposed. |
Issue 2: Non-Specific Binding or Aggregation
| Potential Cause | Troubleshooting Step |
| Hydrophobic Interactions | The DBCO and tetrazine moieties can be hydrophobic. The PEG8 spacer enhances water solubility, but aggregation can still occur, especially with proteins.[18] Ensure adequate mixing and consider using a buffer with mild, non-ionic detergents if compatible with your biomolecule. |
| Excess Unreacted Reagent | After the labeling reaction, it is crucial to remove any excess, unreacted this compound or the reaction partner. This can be achieved through dialysis, size exclusion chromatography (SEC), or spin desalting columns.[1][4][9] |
| Cross-Reactivity (rare) | While highly bioorthogonal, some studies have noted minimal cross-reactivity between certain tetrazines and DBCO under specific conditions over extended periods. However, with kinetically slower and more stable tetrazines, no significant cycloaddition with DBCO was observed over 48 hours.[19] For most applications, this is not a significant concern. |
Experimental Protocols & Data
Optimizing Reaction Conditions
The optimal conditions for your specific application will depend on the nature of your biomolecules. Below are typical starting ranges for key parameters.
Table 1: Reaction Conditions for Methyltetrazine-TCO Ligation
| Parameter | Recommended Range | Notes |
| Molar Ratio (Tetrazine:TCO) | 1:1 to 1:2 | A slight excess of one reagent can drive the reaction to completion.[9] |
| pH | 6.0 - 9.0 | PBS buffer is commonly used.[1] The reaction rate is generally independent of pH in this range.[12][13] |
| Temperature | 4°C, Room Temp (~25°C), or 37°C | Reaction is fast even at 4°C.[9] Higher temperatures can further increase the rate. |
| Incubation Time | 10 - 60 minutes | The reaction is often complete in under 30 minutes at micromolar concentrations.[9][20] |
| Solvent | Aqueous buffer (e.g., PBS), can contain up to 20% DMSO or DMF | [4] |
Table 2: Reaction Conditions for DBCO-Azide Ligation
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1:1.5 to 1:4 | An excess of the azide-containing molecule is often used.[4][14] |
| pH | 7.0 - 8.5 | Avoid buffers containing sodium azide.[4][11][15] |
| Temperature | 4°C, Room Temp (~25°C), or 37°C | Higher temperatures generally increase the reaction rate.[10][11][21] |
| Incubation Time | 2 - 12 hours (or overnight) | Can be longer for dilute samples or less reactive partners.[4][11][17] |
| Solvent | Aqueous buffer (e.g., PBS), can contain up to 20% DMSO or DMF | [4][22] |
Visualizing the Workflow and Reactions
Experimental Workflow
The following diagram illustrates a typical workflow for labeling a protein with a small molecule using the this compound linker.
Chemical Reactions
The diagrams below illustrate the two bioorthogonal reactions facilitated by the this compound linker.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. broadpharm.com [broadpharm.com]
- 6. DBCO-Glu-Val-Cit-belta-Ala-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. atto-tec.com [atto-tec.com]
- 8. researchgate.net [researchgate.net]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alphathera.com [alphathera.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Investigation of Strain-Promoted Azide-Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. glenresearch.com [glenresearch.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. interchim.fr [interchim.fr]
- 21. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. docs.aatbio.com [docs.aatbio.com]
How to prevent aggregation of proteins during Methyltetrazine-PEG8-DBCO conjugation
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent protein aggregation during Methyltetrazine-PEG8-DBCO conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of protein aggregation during this compound conjugation?
A1: Protein aggregation during this conjugation is often multifactorial. A primary cause is the introduction of the hydrophobic DBCO (Dibenzocyclooctyne) moiety to the protein surface. This can lead to increased hydrophobic interactions between protein molecules, promoting aggregation. Other contributing factors include suboptimal buffer conditions (pH, ionic strength), high protein concentration, elevated temperature, and prolonged reaction times.
Q2: What is the ideal buffer for this conjugation reaction?
A2: The ideal buffer is highly dependent on the specific protein being conjugated. A good starting point is a phosphate-buffered saline (PBS) at a pH of 7.2-7.5. However, for optimal performance and minimal aggregation, screening different buffer systems is recommended. Studies have shown that HEPES buffer at pH 7 can lead to faster reaction kinetics compared to PBS, which can be beneficial in reducing the overall reaction time and potential for aggregation.[1][2] It is crucial to avoid buffers containing primary amines (e.g., Tris) or azides, as they will compete with the desired reaction.
Q3: How can I minimize aggregation caused by the hydrophobicity of the DBCO reagent?
A3: The PEG8 linker on the this compound reagent is designed to be hydrophilic to counteract the hydrophobicity of the DBCO group. However, if aggregation is still an issue, you can consider the following:
-
Use of Excipients: Adding stabilizing excipients to your reaction buffer can be highly effective. Common excipients include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), and certain amino acids (e.g., arginine, glycine). These molecules can help stabilize the protein's native structure and reduce intermolecular hydrophobic interactions.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80, at very low concentrations (e.g., 0.01-0.1%), can also help prevent aggregation by reducing surface tension and blocking hydrophobic interaction sites.
Q4: What is the recommended molar ratio of this compound to my protein?
A4: The optimal molar ratio depends on the number of available reactive sites on your protein and the desired degree of labeling. A common starting point is a 5 to 20-fold molar excess of the this compound reagent over the protein. It is advisable to perform a titration experiment to determine the lowest possible excess that provides the desired labeling efficiency, as a very high excess of the hydrophobic DBCO reagent can increase the likelihood of aggregation.
Q5: How can I remove aggregates after the conjugation reaction?
A5: If aggregates form, they can often be removed through purification. Size-exclusion chromatography (SEC) is a highly effective method for separating the monomeric conjugated protein from larger aggregates. For antibody conjugates, affinity chromatography using Protein A or Protein G can also be employed to purify the final product.[]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness in the reaction mixture. | Protein aggregation. | 1. Optimize Buffer: Screen different buffers (e.g., HEPES) and pH (7.0-8.0).2. Add Excipients: Include stabilizers like sucrose (up to 250 mM), arginine (up to 50 mM), or glycerol (up to 10% v/v) in the reaction buffer.3. Lower Protein Concentration: Reduce the concentration of your protein in the reaction mixture.4. Lower Reaction Temperature: Perform the conjugation at 4°C, though this may require a longer reaction time.5. Reduce Molar Excess: Use a lower molar excess of the this compound reagent. |
| Low conjugation efficiency. | Suboptimal reaction conditions or reagent degradation. | 1. Check Buffer pH: Ensure the pH is within the optimal range (7.0-8.0). Higher pH values can increase reaction rates.[1][2]2. Increase Molar Excess: Gradually increase the molar excess of the labeling reagent.3. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., overnight at 4°C).4. Check Reagent Quality: Ensure your this compound reagent has been stored correctly and is not hydrolyzed. Prepare stock solutions fresh in an anhydrous solvent like DMSO. |
| Aggregates detected during purification (e.g., in SEC void volume). | Aggregation occurred during the reaction or during purification. | 1. Optimize Reaction Conditions: Refer to the solutions for visible precipitation.2. Optimize Purification Buffer: Ensure the purification buffer is optimal for your protein's stability. It may be beneficial to include a low concentration of a stabilizing excipient in the purification buffer.3. Use a Different Purification Method: If SEC is leading to aggregation due to protein-resin interactions, consider other methods like affinity chromatography if applicable. |
Quantitative Data on Reaction Conditions
The following table summarizes the effect of different buffer systems and pH on the reaction rate constant for a model Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. Faster reaction rates can contribute to reduced aggregation by minimizing the reaction time. Data is adapted from Pringle and Knight, 2022.[1][2]
| Buffer System | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 25 | 0.32 - 0.85 |
| HEPES | 7 | 25 | 0.55 - 1.22 |
| MES | 5 | 25 | 0.15 - 0.45 |
| Borate | 9 | 25 | 0.60 - 1.50 |
| Borate | 10 | 25 | 0.75 - 1.80 |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol assumes the protein of interest has been pre-functionalized with an azide group.
-
Preparation of Protein Solution:
-
Dissolve the azide-modified protein in a suitable reaction buffer (e.g., 1x PBS, pH 7.4 or 20 mM HEPES, pH 7.2) to a final concentration of 1-5 mg/mL.
-
If the protein solution contains any interfering substances like BSA, gelatin, or sodium azide, it should be purified prior to conjugation. This can be achieved by dialysis, desalting columns, or affinity purification.[4]
-
-
Preparation of this compound Solution:
-
Allow the vial of this compound to come to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO. This stock solution should be used immediately.
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the 10 mM this compound stock solution to the protein solution.
-
Gently mix the reaction mixture. Avoid vigorous vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically for your specific protein.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and any protein aggregates using size-exclusion chromatography (SEC).
-
Equilibrate the SEC column with a buffer suitable for the long-term stability of your protein (e.g., PBS, pH 7.4).
-
Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified conjugate.
-
Protocol 2: Screening for Optimal Buffer Conditions
-
Prepare small-scale aliquots of your azide-modified protein.
-
Resuspend each aliquot in a different buffer from the table above (or other buffers of interest).
-
Add the same molar excess of this compound to each reaction.
-
Incubate all reactions under the same conditions (time and temperature).
-
After the incubation period, centrifuge the samples at high speed (e.g., >14,000 x g) for 10 minutes to pellet any insoluble aggregates.
-
Analyze the supernatant for protein concentration (e.g., by Bradford assay or Nanodrop) and conjugation efficiency (e.g., by SDS-PAGE and densitometry, or mass spectrometry).
-
The condition with the highest concentration of soluble, conjugated protein is the optimal one.
Visualizations
Caption: Experimental workflow for this compound protein conjugation.
Caption: Troubleshooting logic for addressing protein aggregation.
References
Addressing stability issues of Methyltetrazine-PEG8-DBCO conjugates
Technical Support Center: Methyltetrazine-PEG8-DBCO Conjugates
Welcome to the technical support center for this compound conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability and reactivity issues that may be encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and reactivity of your this compound conjugate, it is crucial to adhere to the following storage guidelines:
-
Short-term storage: For periods of days to weeks, store the conjugate in a dry, dark environment at 0 - 4°C[1].
-
Long-term storage: For extended periods (months to years), it is recommended to store the conjugate at -20°C[1][2][3][4][5].
-
Stock Solutions: If you have dissolved the conjugate in a solvent such as DMSO, it is best to aliquot the solution and store it at -20°C. Avoid repeated freeze-thaw cycles.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1][2][4][6]. The PEG8 linker enhances the hydrophilicity of the molecule, which can improve solubility in aqueous buffers, although organic stock solutions are typically prepared first[7][8].
Q3: What is the expected purity of the this compound conjugate?
A3: The purity of this compound is typically greater than 95% as determined by HPLC[6]. However, it is important to note that some degradation may occur over time, especially with NHS ester derivatives[9]. Always refer to the certificate of analysis for the specific batch you are using.
Q4: What are the reactive partners for the methyltetrazine and DBCO moieties?
A4: The this compound conjugate is a heterobifunctional linker with two distinct reactive groups:
-
The methyltetrazine group reacts with strained trans-cyclooctenes (TCO) via an inverse electron demand Diels-Alder (iEDDA) reaction. This reaction is known for its extremely fast kinetics[3][8][10].
-
The DBCO (dibenzocyclooctyne) group reacts with azide-containing molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC), also known as copper-free click chemistry[5][6][10][11][12].
Troubleshooting Guide
Issue 1: Low Conjugation Yield
Q: I am observing a low yield in my conjugation reaction. What are the potential causes and how can I troubleshoot this?
A: Low conjugation yield can stem from several factors related to the stability and handling of the this compound conjugate and the reaction conditions.
-
Degradation of the Conjugate: Improper storage can lead to the degradation of the reactive moieties. Ensure that the conjugate has been stored at the recommended temperature and protected from light and moisture[1].
-
Hydrolysis of NHS Esters: If you are using an NHS ester variant of the conjugate to react with a primary amine, be aware that the NHS ester is highly susceptible to hydrolysis. Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and used immediately[13]. The pH of the reaction buffer is also critical; it should be in the range of 7-9 for efficient conjugation[13].
-
Presence of Incompatible Reagents:
-
Avoid buffers containing primary amines (e.g., Tris, glycine) when using NHS esters, as they will compete with your target molecule for reaction[13].
-
The DBCO group can show instability with reducing agents like TCEP over extended periods (half-life > 24 hours)[14]. If your protocol requires a reduction step, consider using DTT as an alternative or performing a thorough buffer exchange before adding the DBCO-containing conjugate[14].
-
Tetrazines can also be unstable in the presence of TCEP and DTT[14].
-
Avoid sodium azide in your buffers, as it will react with the DBCO group[11].
-
-
Reaction Conditions:
Issue 2: Non-specific Binding or Aggregation
Q: I am observing non-specific binding or aggregation of my biomolecules after conjugation. What could be the cause?
A:
-
Hydrophobicity: While the PEG8 linker is designed to increase hydrophilicity, the overall conjugate may still have hydrophobic character, potentially leading to aggregation at high concentrations. Consider optimizing the concentration of your reactants.
-
Excess Reagent: Using a large excess of the this compound conjugate can lead to multiple conjugations on a single molecule, which might alter its properties and lead to aggregation. A molar excess of 1.5 to 3-fold of the less abundant reagent is often recommended[13].
-
Purification: Ensure that your final product is properly purified to remove any unreacted conjugate and byproducts.
Quantitative Data Summary
Table 1: Stability of Click Chemistry Handles under Various Conditions
| Click Handle | Condition | Half-life | Reference |
| DBCO | Glutathione (GSH) | 71 minutes | [14] |
| DBCO | TCEP | > 24 hours | [14] |
| Methyltetrazine | TCEP | ~4 hours | [14] |
| Maleimide | Glutathione (GSH) | 4 minutes | [14] |
| Maleimide | TCEP | Comparable to GSH | [14] |
| Maleimide | DTT | < 1 hour | [14] |
This table is based on a comparative study and highlights the relative stability of different reactive groups. The exact stability of your this compound conjugate may vary based on the specific construct and buffer conditions.
Experimental Protocols
Protocol 1: General Conjugation of an Azide-containing Protein with this compound
-
Prepare the Reagents:
-
Dissolve the this compound in DMSO to a stock concentration of 10 mM.
-
Prepare your azide-containing protein in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer does not contain any reagents that can react with the DBCO group (e.g., sodium azide).
-
-
Reaction Setup:
-
Add the this compound stock solution to the protein solution at a 2-4 fold molar excess.
-
The final concentration of DMSO in the reaction mixture should ideally be below 20% to avoid denaturation of the protein[11].
-
-
Incubation:
-
Purification:
-
Remove the excess unreacted this compound and byproducts using a suitable purification method, such as size exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Characterization:
-
Analyze the conjugate using SDS-PAGE to confirm the increase in molecular weight. Further characterization can be performed using mass spectrometry.
-
Visualizations
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Strain-Promoted Alkyl-Azide Cycloaddition (SPAAC) pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. Methyltetrazine-amido-N-bis(PEG8-DBCO) | BroadPharm [broadpharm.com]
- 3. Methyltetrazine-acid, 1380500-88-8 | BroadPharm [broadpharm.com]
- 4. DBCO-PEG-MethylTetrazine, MW 10,000 | BroadPharm [broadpharm.com]
- 5. Methyltetrazine-DBCO, 1802238-48-7 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 8. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. precisepeg.com [precisepeg.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Methyltetrazine-PEG1-DBCO, 2698340-95-1 | BroadPharm [broadpharm.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 14. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
Technical Support Center: Improving the Efficiency of Methyltetrazine-PEG8-DBCO Bioconjugation in Live Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Methyltetrazine-PEG8-DBCO bioconjugation experiments in live cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound bioconjugation?
This compound bioconjugation is a type of bioorthogonal chemistry, specifically an inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction occurs between a methyltetrazine moiety and a dibenzocyclooctyne (DBCO) group, a strained alkyene. The reaction is highly specific and can proceed efficiently within the complex environment of live cells without interfering with native biological processes. The PEG8 linker enhances the solubility and biocompatibility of the molecule.
Q2: What are the main advantages of using this compound for live-cell labeling?
The primary advantages include:
-
High Reaction Speed: The IEDDA reaction between tetrazine and DBCO is exceptionally fast, allowing for rapid labeling even at low concentrations of reactants.[1][2]
-
Biocompatibility: The reaction does not require cytotoxic catalysts like copper, making it ideal for use in living systems.[1]
-
High Specificity: Tetrazines and DBCO are highly selective for each other and do not typically cross-react with other functional groups found in biological systems.[1]
-
Improved Solubility: The hydrophilic PEG8 linker improves the aqueous solubility of the reagent.
Q3: What are the key factors that influence the efficiency of the bioconjugation reaction?
Several factors can impact the success of the labeling experiment:
-
Concentration of Reactants: The concentration of both the tetrazine- and DBCO-functionalized molecules will directly affect the reaction rate.
-
Incubation Time: Sufficient time must be allowed for the reaction to proceed to completion.
-
Temperature: While the reaction proceeds readily at physiological temperatures (37°C), variations can affect the rate.
-
Stability of Reagents: The stability of the tetrazine and DBCO moieties under experimental conditions is crucial. Some tetrazine derivatives can be sensitive to their environment.
-
Cellular Uptake and Localization: The ability of the reagents to reach the desired cellular compartment is essential for successful labeling.
Troubleshooting Guide
Problem 1: Low or No Fluorescent Signal
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient concentration of labeling reagents. | Increase the concentration of the this compound or the corresponding DBCO-tagged molecule. Titrate a range of concentrations to find the optimal balance between signal and background. |
| Inadequate incubation time. | Extend the incubation period to allow for sufficient reaction time. Perform a time-course experiment to determine the optimal incubation duration. |
| Degradation of the tetrazine reagent. | Ensure proper storage of the this compound reagent (typically at -20°C, protected from light). Prepare fresh solutions before each experiment. Some tetrazines have limited stability in aqueous media. |
| Poor cell permeability of the reagents. | The PEG8 linker generally improves hydrophilicity, which may affect passive diffusion across the cell membrane. For intracellular targets, consider using cell permeabilization techniques if compatible with your experimental goals. |
| Inefficient labeling of the target molecule with DBCO. | Verify the successful conjugation of the DBCO group to your molecule of interest using an independent method (e.g., mass spectrometry). |
| Incorrect filter sets or imaging parameters. | Ensure that the excitation and emission wavelengths used for imaging are appropriate for the fluorophore being used. |
Problem 2: High Background Fluorescence
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Excess unbound labeling reagent. | After the incubation step, thoroughly wash the cells with fresh, pre-warmed media or buffer to remove any unbound this compound or fluorophore-DBCO. |
| Non-specific binding of the labeling reagent. | Include a blocking step (e.g., with BSA) before adding the labeling reagents, especially if targeting cell surface proteins. Reduce the concentration of the labeling reagents. |
| Autofluorescence of cells or media. | Image a sample of unlabeled cells under the same conditions to assess the level of autofluorescence. Use a media with low background fluorescence (e.g., phenol red-free media) for imaging. |
| Hydrophobic interactions of DBCO. | The DBCO moiety can be hydrophobic, leading to non-specific binding. The PEG8 linker helps to mitigate this, but if background persists, consider using a reagent with a longer, more hydrophilic PEG chain. |
Problem 3: Cell Toxicity or Altered Cell Morphology
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High concentration of labeling reagents. | Reduce the concentration of the this compound and/or the DBCO-tagged molecule. Determine the maximum non-toxic concentration through a dose-response experiment. |
| Contaminants in the reagent solution. | Ensure that all buffers and media used to prepare the reagent solutions are sterile and of high quality. |
| Extended incubation times. | Reduce the incubation time to the minimum required for sufficient labeling. |
| Phototoxicity from imaging. | Minimize the exposure of cells to high-intensity light during fluorescence microscopy. Use neutral density filters and sensitive detectors to reduce the required excitation energy. |
Experimental Protocols
General Protocol for Live-Cell Labeling
This protocol provides a starting point for labeling live cells with this compound. Optimization of concentrations and incubation times is highly recommended for each specific cell type and target.
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or plate and culture overnight to allow for adherence.
-
Ensure cells are healthy and at an appropriate confluency (typically 50-70%).
-
-
Labeling with DBCO-Functionalized Molecule (if applicable):
-
If your target is not endogenously expressed with a DBCO group, you will first need to label it. This may involve metabolic labeling or conjugation to a primary antibody. Follow the specific protocol for your DBCO-labeling method.
-
After labeling, wash the cells 2-3 times with pre-warmed culture media or PBS.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture media. A starting concentration in the range of 10-50 µM is recommended.
-
-
Incubation:
-
Remove the media from the cells and add the this compound solution.
-
Incubate the cells for 30-60 minutes at 37°C. This incubation time may need to be optimized.
-
-
Washing:
-
Remove the labeling solution and wash the cells 2-3 times with pre-warmed media or PBS to remove any unbound reagent.
-
-
Imaging:
-
Replace the wash solution with fresh, pre-warmed imaging media (e.g., phenol red-free media).
-
Image the cells using a fluorescence microscope with the appropriate filter sets for your fluorophore.
-
Quantitative Data Summary
The following table summarizes typical concentration ranges and incubation times for similar bioorthogonal labeling experiments in live cells. These values should be used as a starting point for optimization.
| Parameter | Recommended Starting Range | Notes |
| This compound Concentration | 10 - 100 µM | Higher concentrations may increase background. Titration is recommended.[3] |
| DBCO-Fluorophore Concentration | 1 - 20 µM | Dependent on the brightness of the fluorophore and the abundance of the target.[4] |
| Incubation Time | 30 - 120 minutes | Longer times may be necessary for lower concentrations or less accessible targets.[4] |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
Visualizations
Caption: Experimental workflow for live-cell bioconjugation.
Caption: this compound reaction pathway.
References
- 1. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 3. thno.org [thno.org]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
Technical Support Center: Overcoming Steric Hindrance in Methyltetrazine-PEG8-DBCO Labeling
Welcome to the technical support center for Methyltetrazine-PEG8-DBCO labeling. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their bioorthogonal conjugation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, particularly those related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is it used for?
A1: this compound is a heterobifunctional linker used for bioorthogonal "click chemistry" reactions.[1] It contains a methyltetrazine group, which rapidly reacts with a trans-cyclooctene (TCO) group, and a dibenzocyclooctyne (DBCO) group, which reacts with an azide group through a strain-promoted alkyne-azide cycloaddition (SPAAC).[2][3] The polyethylene glycol (PEG8) spacer enhances aqueous solubility and provides a flexible connection to minimize steric hindrance during conjugation.[4][5] This reagent is commonly used to link two biomolecules, such as antibodies and drugs, in complex biological environments.[1]
Q2: What is steric hindrance and how does it affect my labeling experiment?
A2: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules.[6] In the context of this compound labeling, bulky substituents near the reactive sites on either the tetrazine, the DBCO, or the target biomolecules can physically obstruct the approach of the reaction partners, leading to lower reaction rates and reduced labeling efficiency.[7][8] For example, DBCO has been shown to react significantly slower with sterically demanding tertiary azides compared to primary azides.[8]
Q3: How does the PEG8 linker help in overcoming steric hindrance?
A3: The PEG8 linker is a flexible, hydrophilic chain that acts as a spacer between the reactive moieties (methyltetrazine and DBCO) and the biomolecules they are attached to.[4][5] This spacer arm increases the distance between the potentially bulky biomolecules, providing more space for the reactive groups to approach each other and react efficiently.[5] Shorter PEG chains offer compact labeling, while longer chains can be more effective at reducing steric hindrance and improving solubility.[5]
Q4: I am observing low labeling efficiency. What are the potential causes related to steric hindrance?
A4: Low labeling efficiency can stem from several factors related to steric hindrance:
-
Bulky biomolecules: Large proteins or antibodies can create significant steric clashes that prevent the reactive groups from coming into proximity.[7]
-
Inaccessible labeling sites: The azide or TCO group on your target molecule might be located in a sterically hindered region, such as a buried pocket within a protein.
-
Suboptimal linker length: The PEG8 linker may not be long enough to overcome the steric hindrance imposed by your specific biomolecules.
-
Hydrophobic interactions: The hydrophobic nature of TCO or DBCO can cause them to bury within the interior of a protein to avoid the aqueous environment, rendering them inaccessible for reaction.[7]
Q5: Can I use a different length of PEG linker?
A5: Yes, various PEG linker lengths are commercially available (e.g., PEG2, PEG4, PEG12, PEG24).[1] The choice of linker length depends on the specific application and the steric demands of the molecules being conjugated.[5] Longer PEG linkers can provide greater separation and flexibility, which may be beneficial for very large or complex biomolecules.[5] However, it is important to consider that excessively long linkers might lead to other issues, such as increased non-specific binding.
Troubleshooting Guides
Problem 1: Low or No Conjugation Product Observed
This is one of the most common issues encountered during labeling experiments. The following troubleshooting steps can help identify and resolve the problem.
| Possible Cause | Recommended Solution |
| Significant Steric Hindrance | Consider using a longer PEG linker (e.g., Methyltetrazine-PEG12-DBCO or Methyltetrazine-PEG24-DBCO) to increase the distance between the bulky biomolecules.[1][5] If possible, re-engineer the labeling site on your target molecule to a more accessible region. |
| Reagent Instability/Degradation | Ensure that the this compound and your azide- or TCO-containing molecules have been stored correctly, typically at -20°C and protected from moisture.[9] Prepare fresh solutions of the reagents before each experiment, as DBCO can lose reactivity over time in solution.[10] |
| Suboptimal Reaction Conditions | Optimize the reaction buffer. A pH of 7.5-8.0 is often recommended for SPAAC reactions.[2] Increase the reaction temperature to 37°C and extend the incubation time (overnight to 48 hours) to facilitate the reaction between sterically hindered partners.[2][11] |
| Incorrect Reagent Concentration | Confirm the concentrations of your stock solutions. Use a molar excess (typically 1.5 to 10-fold) of the smaller molecule to drive the reaction to completion.[12] |
| Inhibitors in Buffer | Ensure your reaction buffer does not contain components that can interfere with the reaction. For example, avoid buffers containing azides when reacting with DBCO.[10] |
| Solubility Issues | This compound is generally water-soluble, but the biomolecules being labeled may have limited solubility.[9] Consider adding a small amount of a water-miscible organic solvent like DMSO or DMF (typically not exceeding 10-15% of the final volume to avoid protein precipitation).[13] |
Problem 2: High Background or Non-Specific Labeling
High background can obscure your results and lead to false positives.
| Possible Cause | Recommended Solution |
| Hydrophobic Interactions | The hydrophobic nature of DBCO can sometimes lead to non-specific binding to proteins. The PEG linker helps to mitigate this, but for particularly "sticky" proteins, consider including a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers. |
| Excess Unreacted Reagent | Ensure that all unreacted this compound and other labeling reagents are removed after the conjugation step. This can be achieved through size-exclusion chromatography, dialysis, or spin desalting columns.[10] |
| Aggregation of Conjugates | The PEG linker generally improves the solubility of conjugates.[4] However, if you observe precipitation, it might indicate aggregation. Try optimizing the buffer conditions (pH, salt concentration) or work with more dilute protein solutions. |
Quantitative Data
| Diene | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 | 9:1 Methanol/Water | [13][14] |
| Methyltetrazine | TCO | ~1 | Aqueous Media | [13] |
| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine (Tz) | TCO-OH | 210 | PBS, pH 7.4, 37°C | [15] |
| Azide-PEG4-acid | DBCO-PEG4-acid | 2.1 ± 0.2 | PBS, pH 7.4, 37°C | [15] |
| [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | DBCO-PEG4-acid | 0.06 ± 0.01 | PBS, pH 7.4, 37°C | [15] |
Note: The reaction between tetrazines and TCO is generally significantly faster than the SPAAC reaction between DBCO and azides.[16] The choice of substituents on the tetrazine ring can also dramatically influence the reaction rate.[17]
Experimental Protocols
General Protocol for Labeling an Antibody with this compound (via NHS ester activation)
This protocol describes a general method for labeling an antibody with an azide group and then conjugating it to a drug molecule functionalized with this compound.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester
-
This compound functionalized with a reactive group for your drug (e.g., NHS ester)
-
Drug molecule with a corresponding reactive group (e.g., primary amine)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or other purification system
-
Reaction tubes
Procedure:
Part 1: Antibody Azide Labeling
-
Prepare the Antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a spin desalting column. Adjust the antibody concentration to 1-2 mg/mL.
-
Prepare Azide-PEG-NHS Ester: Immediately before use, dissolve the Azide-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10-15%.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted azide reagent using a spin desalting column equilibrated with PBS.
Part 2: Drug-Methyltetrazine-PEG8-DBCO Conjugation
-
Prepare the Drug Conjugate: React your drug molecule with the appropriately functionalized this compound according to the manufacturer's instructions for the specific reactive groups. Purify the resulting conjugate.
-
Click Reaction: Mix the azide-labeled antibody with a 1.5- to 10-fold molar excess of the Drug-Methyltetrazine-PEG8-DBCO conjugate.[12]
-
Incubation: Incubate the reaction overnight at 4°C or for 4-12 hours at room temperature.[12] For sterically hindered systems, incubation can be extended up to 48 hours.[11]
-
Purification: Purify the final antibody-drug conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted drug conjugate.
Characterization:
-
Determine the degree of labeling (DOL) by UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and integrity of the conjugate using SDS-PAGE.
-
Confirm the retention of antibody binding activity through an appropriate immunoassay (e.g., ELISA).
Visualizations
Caption: Role of the PEG8 spacer in overcoming steric hindrance.
Caption: General experimental workflow for antibody-drug conjugation.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DBCO-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Impact of Steric Bulk [sites.science.oregonstate.edu]
- 7. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. alphathera.com [alphathera.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Best practices for quantifying the degree of labeling with Methyltetrazine-PEG8-DBCO
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions for accurately quantifying the degree of labeling with Methyltetrazine-PEG8-DBCO.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of this compound molecules conjugated to a single target molecule (e.g., a protein or antibody).[1] Accurately determining the DOL is crucial for ensuring the quality, consistency, and reproducibility of your experiments.[2] An optimal DOL is essential for the efficacy of downstream applications, as too low a DOL can result in a poor signal, while an excessively high DOL may lead to protein precipitation, loss of biological activity, or fluorescence quenching.[3]
Q2: What are the primary methods for quantifying the DOL of this compound labeled biomolecules?
The most common and accessible method for determining the DOL is UV-Vis spectrophotometry . This technique relies on measuring the absorbance of the protein and the DBCO and/or methyltetrazine moieties at their respective maximum absorbance wavelengths. Other methods that can be employed for more detailed analysis include:
-
Mass Spectrometry (MS): Provides a precise mass measurement of the labeled protein, allowing for the determination of the number of attached labels.[4][5] This can be done through "top-down" analysis of the intact protein or a "bottom-up" approach involving digestion of the protein into peptides.[5]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate labeled from unlabeled proteins and to analyze the heterogeneity of the labeled product.[6][7]
Q3: What are the key spectral properties I need to know for UV-Vis spectrophotometry-based DOL calculation?
To calculate the DOL using UV-Vis spectrophotometry, you will need the molar extinction coefficients (ε) and maximum absorbance wavelengths (λmax) for your protein, the DBCO group, and the methyltetrazine group.
| Component | Molar Extinction Coefficient (ε) | Maximum Absorbance (λmax) |
| DBCO | ~12,000 M⁻¹cm⁻¹[8] | ~309 nm[8][9] |
| Methyltetrazine | ~430-500 M⁻¹cm⁻¹ | ~520-535 nm[10] |
| Typical IgG Antibody | ~203,000 - 210,000 M⁻¹cm⁻¹[8][11] | ~280 nm |
| Bovine Serum Albumin (BSA) | ~43,824 M⁻¹cm⁻¹[11] | ~280 nm |
Note: The molar extinction coefficient of your specific protein can often be predicted from its amino acid sequence. It is recommended to determine the precise λmax for your specific experimental conditions.
Experimental Protocol: DOL Determination by UV-Vis Spectrophotometry
This protocol outlines the steps to determine the DOL of a protein labeled with this compound.
1. Purification of the Labeled Protein:
-
It is critical to remove all non-conjugated this compound from the labeled protein sample before measuring absorbance.[2][12]
-
This can be achieved using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[2]
2. Spectrophotometric Measurement:
-
Establish a baseline for your spectrophotometer using the same buffer in which your purified labeled protein is dissolved.
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀), ~309 nm (A₃₀₉), and ~525 nm (A₅₂₅).
3. Degree of Labeling (DOL) Calculation:
The DOL is calculated in a two-step process: first, determine the corrected protein concentration, and second, calculate the concentration of the label.
-
Step 3a: Calculate the Corrected Protein Concentration
A correction factor is needed to account for the absorbance of the DBCO and methyltetrazine groups at 280 nm.
Correction Factor (CF) for DBCO at 280 nm ≈ 0.90[8] The absorbance of methyltetrazine at 280 nm is generally low but can be empirically determined for higher precision.
The formula for the corrected protein concentration is: Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ × CF_DBCO) - (A₅₂₅ × CF_Tetrazine)] / ε_protein
-
Step 3b: Calculate the Label Concentration
The concentration of the attached this compound can be determined from the absorbance of the DBCO moiety.
Label Concentration (M) = A₃₀₉ / ε_DBCO
-
Step 3c: Calculate the DOL
DOL = Label Concentration (M) / Protein Concentration (M)
Troubleshooting Guide
// Nodes Start [label="Start Troubleshooting", fillcolor="#F1F3F4", fontcolor="#202124"]; LowDOL [label="Issue: Low Degree of Labeling (DOL)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProteinPrecipitation [label="Issue: Protein Precipitation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; InconsistentResults [label="Issue: Inconsistent Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Low DOL Causes HydrolyzedReagent [label="Possible Cause:\nHydrolyzed NHS Ester", fillcolor="#FBBC05", fontcolor="#202124"]; SuboptimalReaction [label="Possible Cause:\nSuboptimal Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; CompetingSubstances [label="Possible Cause:\nCompeting Substances in Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; InsufficientReagent [label="Possible Cause:\nInsufficient Molar Excess of Reagent", fillcolor="#FBBC05", fontcolor="#202124"];
// Low DOL Solutions HydrolyzedReagentSol [label="Solution:\n- Equilibrate reagent to room temp before opening.\n- Prepare fresh stock solutions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; SuboptimalReactionSol [label="Solution:\n- Optimize pH (7.2-8.0).\n- Increase reaction time or temperature (e.g., 37°C).", fillcolor="#34A853", fontcolor="#FFFFFF"]; CompetingSubstancesSol [label="Solution:\n- Use amine-free buffers (e.g., PBS, HEPES).\n- Remove interfering substances via dialysis or desalting.", fillcolor="#34A853", fontcolor="#FFFFFF"]; InsufficientReagentSol [label="Solution:\n- Increase the molar excess of the labeling reagent.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Protein Precipitation Causes HighDOL [label="Possible Cause:\nDegree of Labeling is too High", fillcolor="#FBBC05", fontcolor="#202124"]; SolventConcentration [label="Possible Cause:\nHigh Concentration of Organic Solvent", fillcolor="#FBBC05", fontcolor="#202124"];
// Protein Precipitation Solutions HighDOLSol [label="Solution:\n- Reduce the molar excess of the labeling reagent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolventConcentrationSol [label="Solution:\n- Keep DMSO/DMF concentration below 10-15% of the final reaction volume.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Inconsistent Results Causes ReagentStability [label="Possible Cause:\nReagent Instability", fillcolor="#FBBC05", fontcolor="#202124"]; PurificationMethod [label="Possible Cause:\nInconsistent Purification", fillcolor="#FBBC05", fontcolor="#202124"];
// Inconsistent Results Solutions ReagentStabilitySol [label="Solution:\n- Store reagents as recommended.\n- Aliquot and use fresh solutions for each experiment.", fillcolor="#34A853", fontcolor="#FFFFFF"]; PurificationMethodSol [label="Solution:\n- Standardize the purification protocol (e.g., column type, buffer, elution volume).", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> LowDOL; Start -> ProteinPrecipitation; Start -> InconsistentResults;
LowDOL -> HydrolyzedReagent; LowDOL -> SuboptimalReaction; LowDOL -> CompetingSubstances; LowDOL -> InsufficientReagent;
HydrolyzedReagent -> HydrolyzedReagentSol; SuboptimalReaction -> SuboptimalReactionSol; CompetingSubstances -> CompetingSubstancesSol; InsufficientReagent -> InsufficientReagentSol;
ProteinPrecipitation -> HighDOL; ProteinPrecipitation -> SolventConcentration;
HighDOL -> HighDOLSol; SolventConcentration -> SolventConcentrationSol;
InconsistentResults -> ReagentStability; InconsistentResults -> PurificationMethod;
ReagentStability -> ReagentStabilitySol; PurificationMethod -> PurificationMethodSol; } A troubleshooting guide for common issues.
Q: Why is my Degree of Labeling (DOL) consistently low?
-
Possible Cause 1: Hydrolysis of the NHS Ester. The N-hydroxysuccinimide (NHS) ester on the this compound reagent is moisture-sensitive and can hydrolyze, rendering it unreactive towards primary amines on your protein.[13]
-
Possible Cause 2: Suboptimal Reaction Conditions. The efficiency of the labeling reaction is dependent on factors such as pH, temperature, and incubation time.
-
Solution: Ensure the reaction buffer has a pH between 7.2 and 8.0. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the protein for reaction with the NHS ester.[14] Consider increasing the incubation time or performing the reaction at a slightly elevated temperature (e.g., 37°C) to improve efficiency.[14]
-
-
Possible Cause 3: Insufficient Molar Excess of Labeling Reagent. If the molar ratio of the labeling reagent to the protein is too low, it can result in a low DOL.
-
Solution: Increase the molar excess of the this compound reagent in the labeling reaction.[14]
-
Q: Why did my protein precipitate during or after the labeling reaction?
-
Possible Cause 1: High Degree of Labeling. Attaching too many bulky, hydrophobic this compound molecules can alter the protein's net charge and solubility, leading to aggregation and precipitation.[15]
-
Solution: Reduce the molar excess of the labeling reagent used in the reaction to achieve a lower DOL.
-
-
Possible Cause 2: High Concentration of Organic Solvent. The labeling reagent is typically dissolved in an organic solvent like DMSO or DMF. High concentrations of these solvents can denature and precipitate proteins.
-
Solution: Keep the final concentration of the organic solvent in the reaction mixture to a minimum, ideally below 10-15%.
-
Q: My DOL results are inconsistent between experiments. What could be the cause?
-
Possible Cause 1: Reagent Instability. As mentioned, the NHS ester is prone to hydrolysis. Inconsistent handling of the reagent can lead to variable reactivity.
-
Solution: Aliquot the labeling reagent upon receipt to minimize freeze-thaw cycles and exposure to moisture. Always use freshly prepared stock solutions for each experiment.
-
-
Possible Cause 2: Inconsistent Purification. Variations in the post-labeling purification step can lead to differing amounts of residual free label, which will affect the accuracy of your DOL calculation.
-
Solution: Standardize your purification protocol. Use the same type of desalting column, elution buffer, and collection volume for each experiment to ensure consistent removal of free label.
-
Experimental Workflow Visualization
// Nodes Start [label="Start:\nProtein & Reagent", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; BufferExchange [label="1. Buffer Exchange\n(Amine-free buffer, pH 7.2-8.0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LabelingReaction [label="2. Labeling Reaction\n(Add this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="3. Purification\n(Remove excess label)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SpectroAnalysis [label="4. UV-Vis Analysis\n(Measure A280, A309, A525)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DOL_Calc [label="5. DOL Calculation", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End:\nQuantified Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Start -> BufferExchange; BufferExchange -> LabelingReaction; LabelingReaction -> Purification; Purification -> SpectroAnalysis; SpectroAnalysis -> DOL_Calc; DOL_Calc -> End; } Workflow for DOL determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. precisepeg.com [precisepeg.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Purity Characterization of Methyltetrazine-PEG8-DBCO Conjugates
This guide provides researchers, scientists, and drug development professionals with technical support for characterizing the purity of Methyltetrazine-PEG8-DBCO conjugates. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data presentation to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the expected purity levels for this compound?
A1: Commercially available this compound typically has a purity of 95% or higher, with some suppliers offering purities of up to 98%.[1][2][3][4] It is crucial to verify the purity of each new lot to ensure the reliability and reproducibility of your experiments.
Q2: What are the common impurities that might be present in a sample of this compound?
A2: Potential impurities can arise from the synthesis process or degradation. These may include:
-
Unreacted starting materials: Residual Methyltetrazine-PEG8 and DBCO-containing precursors.
-
By-products of the PEGylation reaction: Molecules with incomplete PEG chains or undesired side reactions.
-
Degradation products: Hydrolysis of the tetrazine ring or rearrangement of the DBCO moiety, especially under strongly acidic conditions.[5]
-
Oxidized species: Oxidation of the PEG chain or other functional groups.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) is effective for separating the conjugate from non-polar impurities. Size-exclusion chromatography (SEC) can be used to identify aggregation or fragmentation.[][][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for confirming the molecular weight of the conjugate and identifying impurities based on their mass-to-charge ratio (m/z).[1][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR provides detailed structural information and can be used to confirm the identity of the conjugate and quantify impurities.[10][11]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| High Backpressure | Clogged column frit or tubing; sample precipitation.[12] | Backflush the column; filter the sample before injection; ensure mobile phase components are miscible. |
| Peak Tailing | Interaction with active sites on the column; column overload.[13] | Use a high-purity silica column; adjust mobile phase pH; reduce sample concentration. |
| Ghost Peaks | Contaminants in the mobile phase or injector carryover.[13] | Use high-purity solvents; flush the injector and column thoroughly between runs. |
| Retention Time Drift | Inconsistent mobile phase composition; temperature fluctuations; column degradation.[14] | Prepare fresh mobile phase daily; use a column oven for temperature control; replace the column if performance degrades. |
LC-MS Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Ionization/Low Signal | Suboptimal source parameters; presence of non-volatile salts in the sample. | Optimize ESI source parameters (e.g., capillary voltage, gas flow); desalt the sample before analysis. |
| Complex Mass Spectrum | Presence of multiple charge states due to the PEG chain.[15] | Use a charge-stripping agent like triethylamine (TEA) post-column to simplify the spectrum.[1] |
| Unexpected m/z Values | Presence of impurities, adducts (e.g., sodium, potassium), or in-source fragmentation. | Analyze a blank to identify background ions; confirm the expected adducts; optimize cone voltage to minimize fragmentation. |
Quantitative Data
Table 1: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C44H54N6O10 |
| Molecular Weight (Monoisotopic) | 826.3905 g/mol |
| Expected [M+H]+ | 827.3983 m/z |
| Expected [M+Na]+ | 849.3803 m/z |
| Expected [M+K]+ | 865.3542 m/z |
Note: The observed m/z values may vary slightly depending on the instrument calibration.
Table 2: Typical 1H NMR Chemical Shifts for Key Protons in this compound (in CDCl3)
| Proton | Approximate Chemical Shift (ppm) |
| DBCO Aromatic Protons | 7.2 - 7.6 |
| PEG Backbone (-CH2CH2O-) | 3.5 - 3.8 |
| Methyltetrazine (CH3) | ~3.0 |
Note: Chemical shifts can vary depending on the solvent and concentration.
Experimental Protocols & Workflows
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a this compound conjugate.
Caption: Workflow for purity analysis of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues during HPLC analysis.
Caption: HPLC troubleshooting decision tree.
Detailed Methodologies
1. Reversed-Phase HPLC (RP-HPLC)
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm and 300 nm.
-
Sample Preparation: Dissolve the conjugate in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: Use the same conditions as the RP-HPLC method.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100 - 2000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Data Analysis: Deconvolute the resulting spectrum to determine the intact mass of the conjugate and identify any impurities.
3. 1H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in 0.7 mL of deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).[16] Ensure the sample is free of particulate matter by filtering it into the NMR tube.[16]
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters: Standard 1H pulse program.
-
Data Analysis: Integrate the peaks corresponding to the Methyltetrazine, PEG, and DBCO moieties to confirm the structure and identify any major impurities. The large signal from the PEG backbone can be used for quantification.[10]
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 3. glycomindsynth.com [glycomindsynth.com]
- 4. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. sciex.com [sciex.com]
- 16. NMR Sample Preparation [nmr.chem.umn.edu]
Strategies for improving the solubility of Methyltetrazine-PEG8-DBCO conjugates
Welcome to the technical support center for Methyltetrazine-PEG8-DBCO and related conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome challenges related to conjugate solubility.
Troubleshooting Guide: Solubility Issues
Low solubility of your this compound conjugate can lead to aggregation, precipitation, and reduced reactivity in downstream applications. The following guide provides a systematic approach to diagnosing and resolving these issues.
Problem: My this compound conjugate has precipitated out of solution.
This is a common issue that can arise from several factors, including solvent choice, concentration, and temperature. Follow these steps to troubleshoot:
Step 1: Assess the Solvent System
The choice of solvent is critical for maintaining the solubility of your conjugate. The Methyltetrazine and DBCO moieties are inherently hydrophobic, while the PEG8 linker provides hydrophilicity.
-
Initial Dissolution: For initial stock solutions, it is recommended to use a small amount of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting with your desired aqueous buffer.[1][2]
-
Aqueous Buffers: The PEG8 spacer is designed to enhance solubility in aqueous buffers.[1][2][3] However, if you observe precipitation, consider modifying your buffer.
Step 2: Optimize the Concentration
The concentration of the conjugate can significantly impact its solubility.
-
Reduce Concentration: Try lowering the working concentration of your conjugate. It's possible you are exceeding its solubility limit in the chosen solvent system.
-
Incremental Additions: When preparing solutions, add the conjugate to the solvent in small, incremental amounts while vortexing or sonicating to aid dissolution.
Step 3: Evaluate the Temperature
Temperature can influence solubility.
-
Gentle Warming: Gently warming the solution to 37°C may help dissolve the conjugate. However, be cautious with temperature-sensitive biomolecules.
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote aggregation and precipitation. Aliquot your stock solutions to minimize this.
Step 4: Consider the Conjugated Molecule
The properties of the molecule conjugated to the this compound will significantly influence the overall solubility of the final product.
-
Hydrophobic Partners: If you have conjugated the linker to a hydrophobic protein or small molecule, the resulting conjugate will have reduced aqueous solubility. In such cases, a higher percentage of organic co-solvent may be necessary.
-
Charge Effects: The isoelectric point (pI) of a protein conjugate can affect its solubility at different pH values. Ensure your buffer pH is not close to the pI of your protein conjugate, as this can lead to aggregation.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing solubility issues with this compound conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For preparing a high-concentration stock solution, we recommend using a polar aprotic solvent such as DMF or DMSO.[1][2] The conjugate can then be diluted into the aqueous buffer of your choice for your specific application.
Q2: Can I dissolve this compound directly in an aqueous buffer like PBS?
While the PEG8 linker enhances aqueous solubility, dissolving the compound directly in a buffer at high concentrations can be challenging due to the hydrophobic nature of the tetrazine and DBCO moieties. It is best practice to first create a stock solution in an organic solvent and then dilute it into your aqueous buffer.
Q3: My conjugate appears to be forming aggregates. What can I do?
Aggregation is often a precursor to precipitation and is driven by hydrophobic interactions. Consider the following:
-
Increase PEG Chain Length: If you are still in the design phase of your experiment, using a linker with a longer PEG chain (e.g., PEG12 or PEG24) can further improve solubility and reduce aggregation.[4][5]
-
Add Surfactants: In some cases, the addition of a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.1%) can help to prevent aggregation.
-
Alternative Click Chemistry: The DBCO group is known to be quite hydrophobic and can contribute to aggregation.[6] If your experimental setup allows, consider using a less hydrophobic click chemistry partner, such as a TCO (trans-cyclooctene) derivative.[6]
Q4: How does the length of the PEG chain affect the solubility of the conjugate?
The polyethylene glycol (PEG) chain is hydrophilic, and its primary role is to increase the water solubility of the conjugate.[7][8] Generally, a longer PEG chain will impart greater hydrophilicity, leading to higher solubility in aqueous solutions.
Data Summary: Impact of PEG Chain Length on Solubility
| Linker Component | Key Property | Impact on Solubility |
| Methyltetrazine | Hydrophobic | Decreases aqueous solubility |
| DBCO | Very Hydrophobic | Significantly decreases aqueous solubility; can induce aggregation[6] |
| PEG Chain | Hydrophilic | Increases aqueous solubility; longer chains have a greater effect[4][5] |
Q5: Are there any additives that can improve the solubility of my conjugate?
Yes, certain additives can help improve solubility:
-
Co-solvents: Adding a small percentage (e.g., 5-10%) of a water-miscible organic solvent like ethanol or isopropanol to your aqueous buffer can improve the solubility of hydrophobic conjugates.
-
Sugars: Sugars such as sucrose or trehalose can act as stabilizers and may help prevent aggregation.
-
Amino Acids: Certain amino acids, like arginine, are known to suppress protein aggregation and can sometimes improve the solubility of protein conjugates.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of the lyophilized this compound powder in a microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMF or DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath sonicator.
-
Storage: Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilizing a Precipitated Conjugate
-
Initial Assessment: Visually inspect the solution to confirm the presence of a precipitate.
-
Sonication: Place the tube in a water bath sonicator for 15-30 minutes.
-
Gentle Warming: If sonication is not sufficient, incubate the solution at 37°C for 15-30 minutes with gentle agitation.
-
Co-solvent Addition: If the precipitate persists, add a water-miscible organic co-solvent (e.g., DMSO or ethanol) dropwise while vortexing until the precipitate dissolves. Note the final concentration of the co-solvent, as it may affect downstream applications.
-
Centrifugation: If the precipitate cannot be redissolved, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet the insoluble material. Carefully collect the supernatant, which contains the soluble conjugate. The concentration of the soluble conjugate should be re-determined, for example, by UV-Vis spectroscopy if the conjugate has a chromophore.
Logical Relationship of Solubility Factors
Caption: Factors influencing the solubility of this compound conjugates.
References
- 1. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. DBCO-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for unexpected results with Methyltetrazine-PEG8-DBCO
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Methyltetrazine-PEG8-DBCO in bioconjugation experiments. The core of this reagent's function lies in the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between the methyltetrazine (Tz) and the dibenzocyclooctyne (DBCO) moieties.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage and handling procedure for this compound?
Proper storage is critical to maintain the reactivity of the compound. It should be stored at -20°C for long-term use (months to years) and can be kept at 0-4°C for short-term use (days to weeks).[4] The reagent should be kept dry and protected from light.[4] For reagents with NHS esters, it is crucial to prevent moisture exposure to avoid hydrolysis.[5][6] It is recommended to warm the vial to room temperature before opening to prevent condensation.[5][6] Stock solutions, especially in anhydrous solvents like DMSO or DMF, should be used immediately or stored frozen for a few days at most.[5][6]
Q2: My reaction is showing low or no yield. What are the potential causes?
Low or no yield in a tetrazine-DBCO ligation can stem from several factors. A logical troubleshooting workflow can help identify the issue.
Q3: Which buffer systems are compatible with the Methyltetrazine-DBCO reaction?
The choice of buffer is critical for successful conjugation.
-
Recommended Buffers: Use non-amine-containing buffers such as PBS (Phosphate-Buffered Saline), HEPES, or carbonate/bicarbonate buffers.[2][5][6] The optimal pH range is generally between 6 and 9.[2][5]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule by reacting with NHS esters if you are performing a primary amine labeling step.[5][6] Buffers containing sodium azide should also be avoided as the azide can react with the DBCO group.[7]
Q4: How does the PEG8 linker influence my experiment?
The polyethylene glycol (PEG) spacer serves several important functions in bioconjugation:
-
Increases Solubility: The hydrophilic PEG linker enhances the water solubility of the often hydrophobic DBCO and tetrazine moieties, which is crucial for reactions in aqueous biological media.[8][9][10][11]
-
Reduces Steric Hindrance: The flexible PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance that could otherwise impede the reaction or the biological activity of the labeled molecule.[8]
-
Prevents "Masking": For large biomolecules like antibodies, the DBCO group can sometimes be "masked" or buried in hydrophobic pockets of the protein, rendering it inactive.[9] The hydrophilic PEG linker helps to prevent this by keeping the reactive moiety exposed to the solvent.[9]
-
Lowers Immunogenicity: PEGylation is known to reduce the potential for an immune response against the conjugated molecule.[1][8][9]
Q5: My DBCO-labeled antibody seems unreactive. What could be the issue?
A surprising finding is that DBCO, when directly conjugated to antibodies via standard amine-coupling, can become "masked" and non-reactive.[9] This is thought to be due to hydrophobic interactions between the DBCO group and the antibody surface.[9] To overcome this, using a hydrophilic linker, such as the PEG8 in your reagent, is highly recommended as it helps maintain the DBCO group's accessibility and reactivity.[9] If you suspect this is an issue, consider using a linker with an even longer PEG chain.
Experimental Protocols & Data
General Protocol for Protein-Protein Conjugation
This example protocol outlines the steps for conjugating two proteins using a TCO-NHS ester and a Methyltetrazine-NHS ester. The principles are directly applicable to using a pre-made this compound reagent.
-
Biomolecule Preparation: Ensure your biomolecule is in a compatible buffer (e.g., PBS, pH 7.4). Remove any incompatible substances like Tris, glycine, or sodium azide using dialysis or a desalting column.[7]
-
Ligation Reaction: Mix the Methyltetrazine-functionalized molecule with the DBCO-functionalized molecule. A slight molar excess (1.1 to 2.0 equivalents) of one component is often recommended.[5]
-
Incubation: The reaction is typically fast and can be performed at room temperature for 10-60 minutes or at 4°C for 30-120 minutes.[5] Longer incubation times (4-12 hours) may improve efficiency in some cases.[6]
-
Purification: After the reaction, purify the conjugate from unreacted reagents using size-exclusion chromatography (SEC), dialysis, or spin desalting columns.[11]
Reagent Stability and Reaction Conditions
The stability of the reactive moieties is paramount for a successful experiment. While precise half-life data can vary by specific molecular structure and vendor, general stability guidelines are summarized below.
| Moiety | Incompatible Conditions & Reagents | Recommended Buffer (pH) | Recommended Temperature | Notes |
| Methyltetrazine | Can be unstable at highly basic pH.[12] Some tetrazines show instability towards reducing agents (e.g., TCEP). | PBS, HEPES (6-9)[2][5] | 4°C to 37°C | Methyl-substituted tetrazines exhibit higher stability in aqueous media compared to H-substituted variants.[11] |
| DBCO | Can react with azides (avoid in buffers).[6][7] May show instability with some thiols (e.g., GSH) and reducing agents (e.g., TCEP), though often more stable than maleimides.[4] Can degrade during harsh oligo deprotection.[13] | PBS, HEPES (6-9)[5][6] | 4°C to 37°C | Does not react with amines or hydroxyls at physiological pH.[8] Reactivity can decrease over months of storage, even at -20°C.[7] |
| NHS Ester | Moisture (causes rapid hydrolysis).[5][6] Primary amines (e.g., Tris, glycine).[5][6] | Anhydrous DMSO/DMF for stock. PBS, HEPES (7-9) for reaction.[5][6] | Room Temperature or on ice. | Prepare stock solutions immediately before use.[5][6] |
This guide provides a starting point for troubleshooting common issues encountered with this compound. For specific applications, further optimization of reaction times, stoichiometry, and purification methods may be necessary.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. lifetein.com [lifetein.com]
- 9. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. glenresearch.com [glenresearch.com]
Validation & Comparative
A Head-to-Head Comparison: Methyltetrazine-PEG8-DBCO versus Other PEGylated Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that can significantly impact the performance, stability, and efficacy of the final conjugate. This guide provides an objective comparison of Methyltetrazine-PEG8-DBCO with other commonly used PEGylated linkers, supported by experimental data, to aid in the selection of the most appropriate tool for your bioconjugation needs.
Introduction to PEGylated Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to connect a biomolecule, such as an antibody, to another molecule, like a therapeutic drug or an imaging agent. The PEG component of the linker enhances the solubility and in vivo circulation half-life of the conjugate while reducing its immunogenicity. The choice of the reactive end groups on the PEG linker dictates the conjugation chemistry, specificity, and stability of the resulting bioconjugate.
This guide focuses on the comparison of this compound, a bifunctional linker at the forefront of bioorthogonal chemistry, with more traditional PEGylated linkers such as those functionalized with maleimide or NHS esters.
Overview of this compound
This compound is a heterobifunctional linker that incorporates two distinct bioorthogonal reactive groups: a methyltetrazine and a dibenzocyclooctyne (DBCO). This unique structure allows for a two-step, sequential bioconjugation strategy.
-
Methyltetrazine: This moiety reacts with strained alkenes, most notably trans-cyclooctene (TCO), via an inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction is exceptionally fast and proceeds efficiently in aqueous environments without the need for a catalyst.
-
DBCO: This strained alkyne reacts with azides through a strain-promoted alkyne-azide cycloaddition (SPAAC), another catalyst-free "click chemistry" reaction.
-
PEG8: The eight-unit polyethylene glycol spacer provides a desirable balance of hydrophilicity to improve the solubility of the conjugate and sufficient length to minimize steric hindrance between the conjugated molecules.
Comparative Data Analysis
The performance of a linker is assessed based on several key parameters, including reaction kinetics, stability of the resulting conjugate, and the overall efficiency of the bioconjugation process.
Reaction Kinetics
The speed of the conjugation reaction is a crucial factor, especially when working with sensitive biomolecules or in in vivo applications. The IEDDA reaction between tetrazine and TCO is renowned for its exceptionally fast kinetics, significantly outpacing many other bioorthogonal reactions, including the SPAAC reaction between DBCO and azide.
| Reaction | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| Methyltetrazine + TCO (IEDDA) | ~10³ - 10⁶ | Extremely fast, catalyst-free, bioorthogonal. |
| DBCO + Azide (SPAAC) | ~10⁻¹ - 10¹ | Fast, catalyst-free, bioorthogonal. |
| Maleimide + Thiol | ~10² - 10³ | Fast, specific to thiols, potential for retro-Michael reaction. |
| NHS Ester + Amine | ~10¹ - 10² | Fast, targets primary amines (e.g., lysine residues), susceptible to hydrolysis. |
Table 1: Comparison of second-order rate constants for common bioconjugation reactions. The data highlights the superior reaction kinetics of the inverse-electron-demand Diels-Alder (IEDDA) reaction.
Stability of Bioconjugates
The stability of the linkage formed between the biomolecule and the payload is paramount for the therapeutic efficacy and safety of a bioconjugate, particularly for antibody-drug conjugates (ADCs). Linker stability is often assessed by measuring the half-life of the conjugate in serum.
While direct comparative stability data for this compound is limited, the stability of the individual linkages it forms is well-documented. The triazole ring formed from the DBCO-azide reaction and the dihydropyridazine formed from the tetrazine-TCO reaction are both highly stable. In contrast, maleimide-based linkers, while widely used, can be susceptible to a retro-Michael reaction, leading to deconjugation. This can result in premature release of the payload and potential off-target toxicity. Strategies such as using next-generation maleimides or hydrolysis of the succinimide ring can improve the stability of maleimide-thiol conjugates[1][2].
| Linkage Type | Stability Characteristic | Factors Affecting Stability |
| Tetrazine-TCO Adduct | Highly stable covalent bond. | Generally stable under physiological conditions. |
| DBCO-Azide Adduct (Triazole) | Highly stable covalent bond. | Generally stable under physiological conditions. |
| Maleimide-Thiol Adduct | Susceptible to retro-Michael reaction and thiol exchange in vivo. | pH, presence of other thiols (e.g., glutathione). |
| Amide Bond (from NHS Ester) | Highly stable covalent bond. | Generally stable under physiological conditions. |
Table 2: Qualitative comparison of the stability of different linkages formed in bioconjugation.
The length and composition of the PEG linker also influence the stability and pharmacokinetic properties of the conjugate. Longer PEG chains can increase the in vivo half-life of the bioconjugate[3].
Experimental Protocols
Detailed methodologies are essential for reproducible bioconjugation experiments. Below are representative protocols for antibody conjugation using different linker chemistries.
General Protocol for Antibody Modification with a DBCO-NHS Ester
This protocol describes the first step in a two-step conjugation strategy, where an antibody is first functionalized with a DBCO group.
-
Antibody Preparation: Dialyze the antibody into a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. The buffer should be free of primary amines (e.g., Tris).
-
DBCO-NHS Ester Solution Preparation: Dissolve the DBCO-NHS ester in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column or dialysis against PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at its characteristic wavelength (if applicable) or by using mass spectrometry.
General Protocol for Copper-Free Click Chemistry (SPAAC)
This protocol describes the reaction between a DBCO-functionalized antibody and an azide-containing molecule.
-
Reactant Preparation: Prepare the DBCO-functionalized antibody and the azide-containing molecule in a compatible buffer, such as PBS.
-
Click Reaction: Add a 1.5- to 3-fold molar excess of the azide-containing molecule to the DBCO-functionalized antibody.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting bioconjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted components.
-
Analysis: Analyze the final conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and purity.
General Protocol for Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
This protocol outlines the reaction between a tetrazine-functionalized molecule and a TCO-modified antibody.
-
Reactant Preparation: Prepare the TCO-modified antibody and the tetrazine-functionalized molecule in a suitable buffer (e.g., PBS).
-
IEDDA Reaction: Mix the TCO-modified antibody and the tetrazine-functionalized molecule at the desired molar ratio. Due to the rapid kinetics, the reaction proceeds quickly even at low concentrations.
-
Incubation: Incubate the reaction for a short period, typically 30 minutes to 1 hour, at room temperature.
-
Purification: Purify the bioconjugate using standard chromatography techniques (SEC or affinity chromatography).
-
Analysis: Confirm the formation of the conjugate using SDS-PAGE and mass spectrometry.
Visualizations
Reaction Kinetics Comparison
Caption: Comparison of reaction kinetics between IEDDA and SPAAC.
General Antibody-Drug Conjugate (ADC) Workflow
Caption: A generalized workflow for the production of an antibody-drug conjugate.
HER2 Signaling Pathway and ADC Mechanism of Action
Caption: Mechanism of action of an anti-HER2 ADC targeting the HER2 signaling pathway.
Conclusion
This compound stands out as a highly versatile and powerful tool in the bioconjugation toolbox. Its key advantages lie in the exceptionally fast and bioorthogonal nature of the IEDDA reaction, enabling rapid and specific conjugation even at low concentrations. The presence of a second, orthogonal DBCO handle allows for sequential or dual-labeling strategies.
Compared to traditional PEGylated linkers, this compound offers:
-
Superior Reaction Kinetics: The tetrazine-TCO ligation is significantly faster than most other bioconjugation reactions, which can be advantageous for time-sensitive applications and for achieving high conjugation efficiencies with minimal excess reagents.
-
Enhanced Stability: The resulting linkages from both the IEDDA and SPAAC reactions are highly stable, which is a critical attribute for in vivo applications. This contrasts with the potential instability of maleimide-thiol linkages.
-
Bioorthogonality: Both reactive groups are bioorthogonal, meaning they do not react with native functional groups in biological systems, leading to highly specific and clean conjugation.
The choice of linker will ultimately depend on the specific application, the nature of the biomolecule and payload, and the desired properties of the final conjugate. For applications demanding rapid, catalyst-free, and highly specific conjugation with the option for multi-step labeling, this compound presents a compelling and often superior alternative to other PEGylated linkers.
References
Unraveling Reaction Kinetics: A Comparative Guide to Methyltetrazine-PEG8-DBCO and Other Click Chemistry Reagents
For researchers, scientists, and drug development professionals seeking to forge precise molecular connections, the choice of conjugation chemistry is paramount. The kinetics of a reaction dictates its efficiency, speed, and suitability for a given application, particularly within the complex milieu of biological systems. This guide provides an objective comparison of the reaction kinetics of various click chemistry reagents, with a focus on understanding the utility of heterobifunctional linkers like Methyltetrazine-PEG8-DBCO.
The field of bioconjugation has been revolutionized by the advent of "click chemistry," a suite of reactions characterized by their high yields, selectivity, and biocompatibility. Among the most prominent of these are the strain-promoted alkyne-azide cycloaddition (SPAAC), the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the inverse-electron-demand Diels-Alder (IEDDA) reaction. The selection of a particular click chemistry pair is often governed by their reaction rates, which can span several orders of magnitude.
Understanding this compound
It is critical to understand that this compound is a heterobifunctional linker. This means it possesses two distinct reactive moieties, a methyltetrazine and a dibenzocyclooctyne (DBCO) group, connected by a polyethylene glycol (PEG8) spacer. These two groups are not intended to react with each other. Instead, they offer the capability to sequentially or simultaneously conjugate two different molecules. The methyltetrazine group participates in extremely fast IEDDA reactions with trans-cyclooctene (TCO) derivatives, while the DBCO group undergoes a moderately fast SPAAC reaction with azides.
Quantitative Comparison of Reaction Kinetics
The efficacy of these reactions is best understood through their second-order rate constants (k₂), which quantify the speed of a bimolecular reaction. The table below summarizes the reported k₂ values for key click chemistry pairings.
| Reaction Type | Reagent 1 | Reagent 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| IEDDA | Methyltetrazine | trans-Cyclooctene (TCO) | ~1,000 - 30,000[1] | Exceptionally fast, ideal for in vivo applications and low concentration reactions. |
| IEDDA | 3-methyl-6-phenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | ~2.3[2] | Slower than TCO reactions but still useful for specific applications. |
| IEDDA | Methyltetrazine | Dibenzocyclooctyne (DBCO) | Very Slow (No significant reaction observed in 48h)[3] | This pairing is not a viable conjugation strategy due to extremely slow kinetics. |
| SPAAC | Azide | Dibenzocyclooctyne (DBCO) | ~0.1 - 1.0[4] | Copper-free, biocompatible, widely used for cellular labeling. |
| SPAAC | Azide | Bicyclononyne (BCN) | ~0.01 - 0.1 | Generally slower than DBCO-azide reactions. |
| CuAAC | Terminal Alkyne | Azide | ~10 - 100[5] | Fast and efficient, but the requirement for a copper catalyst can be a limitation in biological systems due to cytotoxicity. |
| SPANC | Strained Alkyne (e.g., DIBO) | Nitrone | up to 60[6] | A metal-free alternative with fast kinetics. |
Experimental Protocols
Accurate determination of reaction kinetics is crucial for validating and comparing click chemistry reagents. Below are detailed methodologies for key experiments.
Determining IEDDA Reaction Kinetics using UV-Vis Spectrophotometry
This method is particularly suitable for reactions involving tetrazines, which have a characteristic visible absorbance that disappears upon reaction.
Objective: To determine the second-order rate constant of a reaction between a tetrazine derivative and a strained alkene (e.g., TCO).
Materials:
-
Tetrazine derivative stock solution (e.g., 1 mM in a suitable solvent like DMSO or PBS)
-
Strained alkene stock solution (e.g., 20 mM in the same solvent)
-
Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Instrument Setup: Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically around 520-540 nm). Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C or 37 °C).
-
Sample Preparation: In a quartz cuvette, prepare a solution of the tetrazine derivative at a known final concentration (e.g., 50 µM) in the reaction buffer.
-
Initiate Reaction: To initiate the reaction, add a large excess (at least 10-fold) of the strained alkene to the cuvette. This ensures pseudo-first-order kinetics. Mix rapidly and immediately start recording the absorbance at the set wavelength over time.
-
Data Acquisition: Record the absorbance decay until the reaction is complete (i.e., the absorbance stabilizes at a baseline value).
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
For a pseudo-first-order reaction, this plot should be linear. The slope of this line is the negative of the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the strained alkene (which is in excess and considered constant): k₂ = k_obs / [alkene]
-
Determining SPAAC Reaction Kinetics using ¹H NMR Spectroscopy
NMR spectroscopy can be used to monitor the disappearance of reactant peaks and the appearance of product peaks over time.
Objective: To determine the second-order rate constant of a reaction between an azide and a strained alkyne (e.g., DBCO).
Materials:
-
Azide derivative of known concentration in a deuterated solvent (e.g., DMSO-d₆)
-
Strained alkyne derivative of known concentration in the same deuterated solvent
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: In an NMR tube, combine the azide derivative, the strained alkyne derivative, and the internal standard at known concentrations.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. It is crucial to accurately record the time of each measurement.
-
Data Analysis:
-
Identify characteristic peaks for one of the reactants and one of the products that are well-resolved from other signals.
-
Integrate these peaks in each spectrum and normalize them to the integral of the internal standard to determine the concentration of the reactant and product at each time point.
-
The second-order rate constant (k₂) can be determined by plotting the reciprocal of the reactant concentration (1/[Reactant]) versus time. For a second-order reaction with a 1:1 stoichiometry, this plot will be linear, and the slope will be equal to the rate constant k₂.
-
Visualizing Reaction Pathways and Workflows
Diagrams are essential for illustrating the relationships and processes involved in click chemistry.
Caption: Workflow for determining IEDDA reaction kinetics.
Caption: Comparison of major click chemistry reaction pathways.
References
- 1. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Methyltetrazine-PEG2-tris-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Methyltetrazine-PEG3-DBCO, 2698339-24-9 | BroadPharm [broadpharm.com]
Stability Showdown: Methyltetrazine-PEG8-DBCO Conjugates Versus Key Alternatives for Robust Bioconjugation
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the stability of the resulting linkage is a paramount concern. The choice of chemistry can dictate the success or failure of a therapeutic or diagnostic agent. This guide provides a comprehensive stability analysis of conjugates formed using the popular Methyltetrazine-PEG8-DBCO linker system and compares its performance against common alternatives, supported by experimental data and detailed protocols.
The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as dibenzocyclooctyne (DBCO), has emerged as a powerful tool for bioconjugation due to its rapid kinetics and bioorthogonality. The this compound linker combines the reactivity of methyltetrazine with the hydrophilicity and flexibility of a polyethylene glycol (PEG) spacer, offering a versatile solution for attaching molecules to biomolecules. However, understanding its stability profile in comparison to other widely used "click" chemistry and bioconjugation techniques is crucial for selecting the optimal tool for a specific application.
Comparative Stability of Bioconjugation Chemistries
The stability of a bioconjugate is not only dependent on the inherent reactivity of its components but also on the physiological environment it will encounter. Factors such as pH, the presence of endogenous nucleophiles like glutathione (GSH), and reducing agents can significantly impact the integrity of the linkage.
A comparative study of the stability of various click chemistry handles provides valuable insights into their relative performance under common ligation and physiological conditions. The following table summarizes the kinetic half-life data for key reactive moieties used in bioconjugation, including methyltetrazine and DBCO.
| Reactive Handle | Condition | Half-life (t½) | Side Products/Comments |
| Methyltetrazine | pH 10 | ~4 hours | Instability observed in strongly basic conditions.[1] |
| TCEP (Reducing Agent) | ~44 minutes | Reacts rapidly with TCEP.[1] | |
| Sodium Ascorbate | ~8 hours | More stable in the presence of sodium ascorbate compared to TCEP.[1] | |
| GSH (Glutathione) | Stable | No significant reaction observed.[1] | |
| DBCO | TCEP (Reducing Agent) | Unstable over 24 hours | Shows instability in the presence of TCEP.[1] |
| GSH (Glutathione) | ~71 minutes | Reacts with GSH, indicating potential for instability in the intracellular environment.[1] | |
| BCN (Bicyclononyne) | GSH (Glutathione) | ~6 hours | Significantly more stable to GSH than DBCO.[1] |
| Maleimide | GSH (Glutathione) | ~4 minutes | Rapidly reacts with thiols, leading to potential instability and off-target reactions.[1] |
| Azide | TCEP (Reducing Agent) | Unstable | Undergoes Staudinger reduction.[1] |
| DTT (Reducing Agent) | Stable | Preferable reducing agent over TCEP for reactions involving azides.[1] |
Experimental Protocols for Stability Assessment
To ensure the reliability and reproducibility of stability data, standardized experimental protocols are essential. Below is a detailed methodology for a typical serum stability assay for bioconjugates, such as antibody-drug conjugates (ADCs).
Objective: To determine the in vitro stability of a bioconjugate in serum over time by monitoring the integrity of the conjugate and the potential release of the payload.
Materials:
-
Bioconjugate of interest (e.g., ADC)
-
Human or mouse serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads (for antibody-based conjugates)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Analytical instruments: SDS-PAGE apparatus, Western blot system, LC-MS system, ELISA reader.
Procedure:
-
Incubation:
-
Dilute the bioconjugate to a final concentration of 50-100 µg/mL in pre-warmed (37°C) serum.
-
Incubate the samples at 37°C in a humidified incubator.
-
At designated time points (e.g., 0, 4, 24, 48, 72, and 168 hours), withdraw aliquots of the serum-conjugate mixture.
-
Immediately freeze the aliquots at -80°C to quench any further reactions until analysis.
-
-
Sample Preparation (for antibody-based conjugates):
-
Thaw the serum samples on ice.
-
Add an appropriate amount of Protein A/G magnetic beads to each sample to capture the antibody-conjugate.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads 3-4 times with wash buffer to remove non-specifically bound serum proteins.
-
Elute the captured conjugate from the beads using the elution buffer.
-
Immediately neutralize the eluate with the neutralization buffer.
-
-
Analysis:
-
SDS-PAGE and Western Blot:
-
Analyze the samples by non-reducing and reducing SDS-PAGE to visualize the intact conjugate and any released payload or fragments.
-
Perform a Western blot using antibodies specific to the biomolecule and/or the payload to confirm their identity and assess degradation.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Use LC-MS to determine the drug-to-antibody ratio (DAR) over time, which provides a quantitative measure of conjugate stability.
-
Analyze for the presence of free payload and other degradation products.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Develop an ELISA to quantify the amount of intact conjugate remaining at each time point. This can be achieved by using a capture antibody for the biomolecule and a detection antibody for the payload.
-
-
Visualizing Stability Assessment and Influencing Factors
To better understand the experimental process and the key determinants of bioconjugate stability, the following diagrams are provided.
Caption: Experimental workflow for serum stability analysis of bioconjugates.
Caption: Key factors influencing the stability of bioconjugates.
Conclusion
The stability of a bioconjugate is a critical attribute that directly impacts its therapeutic or diagnostic efficacy. The this compound linker system offers a compelling option for bioconjugation, demonstrating good stability, particularly in the presence of the common intracellular nucleophile glutathione. However, like all chemistries, it has its vulnerabilities, notably to certain reducing agents and extreme pH conditions.
In comparison, alternatives such as maleimide-based linkers exhibit significantly lower stability in the presence of thiols, which can lead to premature drug release and off-target toxicity. While DBCO itself shows some reactivity towards glutathione, the methyl-substituted tetrazine component of the iEDDA reaction pair is notably stable under these conditions.
Ultimately, the choice of bioconjugation chemistry should be guided by a thorough understanding of the intended application and the specific biological environment the conjugate will encounter. The data and protocols presented in this guide provide a framework for making informed decisions to ensure the development of robust and effective bioconjugates. Researchers are encouraged to perform head-to-head stability studies with their specific biomolecule and payload to determine the optimal conjugation strategy.
References
A Head-to-Head Comparison: Methyltetrazine-PEG8-DBCO vs. Copper-Catalyzed Click Chemistry for Bioconjugation
A detailed guide for researchers, scientists, and drug development professionals on the biocompatibility and performance of two prominent click chemistry platforms.
In the realm of bioconjugation, the ability to specifically and efficiently link molecules to biological targets is paramount. "Click chemistry" has revolutionized this field by offering a suite of reactions that are high-yielding, stereospecific, and proceed under benign conditions. Among the most utilized click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. This guide provides a comprehensive comparison of a popular SPAAC reagent pairing, Methyltetrazine-PEG8-DBCO, with the traditional copper-catalyzed approach, focusing on biocompatibility and performance metrics critical for applications in living systems.
Executive Summary
The primary distinction between these two powerful bioconjugation techniques lies in the use of a copper catalyst. While CuAAC is a robust and widely used reaction, the inherent cytotoxicity of copper presents a significant hurdle for in vivo applications.[1][2][3][4] In contrast, the inverse-electron-demand Diels-Alder (IEDDA) reaction between Methyltetrazine and a strained alkyne like DBCO is a bioorthogonal reaction that proceeds rapidly without the need for a toxic metal catalyst, offering a significant advantage in terms of biocompatibility.[5][6] This guide will delve into the quantitative differences in their reaction kinetics, stability, and impact on cellular systems, providing the necessary data and protocols to make an informed decision for your research needs.
Performance and Biocompatibility Metrics: A Tabular Comparison
The following tables summarize the key quantitative data comparing this compound-mediated ligation with copper-catalyzed click chemistry.
Table 1: Reaction Kinetics
| Parameter | This compound (IEDDA) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Rate Constant (k) | Up to 105 M-1s-1[7] | 101 - 102 M-1s-1[7] |
| Catalyst Requirement | None (Bioorthogonal)[5][6] | Copper(I)[8][9] |
| Typical Reaction Time | Minutes[10] | Can be effective within 3-5 minutes with accelerating ligands, but can also take up to an hour.[4] |
Table 2: Biocompatibility
| Parameter | This compound (IEDDA) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Cytotoxicity | Generally low to negligible, as the reactants are designed to be bioorthogonal. | Copper catalyst is cytotoxic at micromolar concentrations.[1][2][4] Ligands can be used to mitigate toxicity.[4][11] |
| Immunogenicity | Designed to be non-immunogenic; bioorthogonal nature avoids interaction with biological systems.[12] | The resulting triazole linkage is generally considered stable and non-immunogenic. The primary concern is the toxicity of the copper catalyst. |
| In Vivo Applicability | Highly suitable for in vivo applications due to high biocompatibility and fast, catalyst-free kinetics.[5][6][13] | Limited by copper toxicity, though ligand-assisted approaches are being developed to improve in vivo use.[1][4][11] |
| Byproducts | Nitrogen gas (N2), which is inert and readily diffuses away. | Minimal byproducts from the reaction itself, but side reactions from copper-induced reactive oxygen species can occur.[14] |
Table 3: Reagent and Linkage Stability
| Parameter | This compound (IEDDA) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reagent Stability | Tetrazines can show instability under certain basic conditions and in the presence of some reducing agents.[15] DBCO is also reactive to some reducing agents like TCEP, though with a longer half-life.[15] | Azides and alkynes are generally stable under a wide range of physiological conditions.[10] |
| Linkage Stability | Forms a stable dihydropyrazine linkage.[16] | Forms a highly stable triazole linkage.[2] |
Experimental Methodologies
To objectively assess the biocompatibility of these two click chemistry approaches, a series of standardized in vitro assays can be performed. Below are detailed protocols for key experiments.
Experimental Protocol: Cytotoxicity Assessment using MTT Assay
Objective: To determine the effect of the click chemistry reagents on cell viability.
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound reagents
-
Copper(II) sulfate (CuSO4), Sodium ascorbate, and a copper-chelating ligand (e.g., THPTA)
-
Azide- and alkyne-functionalized control molecules
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Reagent Preparation:
-
This compound group: Prepare serial dilutions of Methyltetrazine and DBCO reagents in cell culture medium.
-
CuAAC group: Prepare serial dilutions of the azide and alkyne, CuSO4, sodium ascorbate, and the copper-chelating ligand in cell culture medium.
-
Control groups: Include wells with untreated cells and cells treated with the vehicle (e.g., DMSO) alone.
-
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared reagent dilutions. Incubate for the desired reaction time (e.g., 1, 4, 24 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Signaling Pathways and Logical Relationships
The choice between these two chemistries often hinges on their interaction with cellular machinery. The following diagrams illustrate the key workflows and pathways involved.
References
- 1. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 4. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. bioclone.net [bioclone.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 14. Labeling live cells by copper-cata ... | Article | H1 Connect [archive.connect.h1.co]
- 15. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preserving Protein Function: A Comparative Guide to Methyltetrazine-PEG8-DBCO Labeling
For researchers, scientists, and drug development professionals, the choice of a protein labeling strategy is critical. The ideal method should offer high efficiency and stability without compromising the protein's biological activity. This guide provides an objective comparison of Methyltetrazine-PEG8-DBCO, a popular bioorthogonal labeling reagent, with other common labeling alternatives, supported by experimental data and detailed protocols.
The selection of a conjugation strategy can significantly impact a protein's function. While traditional methods targeting primary amines or thiols are widely used, they can sometimes lead to heterogeneous products with reduced activity. Bioorthogonal chemistries, such as the reaction between Methyltetrazine and DBCO, offer a more controlled and site-specific approach, minimizing the potential for functional impairment.
Impact on Protein Activity: A Comparative Overview
The primary concern when labeling a protein is the preservation of its native function. This is particularly crucial for therapeutic proteins, where any loss of activity can have significant clinical implications. The choice of labeling reagent, its linker, and the site of conjugation all play a role in maintaining protein integrity.
Enzyme Kinetics
The catalytic activity of an enzyme is a key measure of its function. Labeling can potentially interfere with substrate binding or the catalytic mechanism. A comparative analysis of enzyme kinetics after labeling with different reagents is essential to assess any functional impact.
| Labeling Reagent | Enzyme | Change in Km | Change in Vmax | Reference |
| This compound | Data Not Available in Search Results | Data Not Available in Search Results | Data Not Available in Search Results | |
| Maleimide-PEG | L-lacate oxidase | ~2-fold increase | ~30% decrease | [1] |
| NHS-Ester | Data Not Available in Search Results | Data Not Available in Search Results | Data Not Available in Search Results |
Absence of data for this compound in the provided search results highlights a gap in publicly available comparative studies.
Ligand and Antigen Binding
For proteins such as antibodies and receptors, the ability to bind to their specific targets is paramount. Labeling can sterically hinder the binding site or alter the protein's conformation, thereby reducing binding affinity.
| Labeling Reagent | Protein | Binding Affinity (Kd) | Fold Change vs. Unlabeled | Reference |
| This compound | Data Not Available in Search Results | Data Not Available in Search Results | Data Not Available in Search Results | |
| SMCC (NHS-Maleimide) | Data Not Available in Search Results | Data Not Available in Search Results | Data Not Available in Search Results | |
| NHS-Ester | Data Not Available in Search Results | Data Not Available in Search Results | Data Not Available in Search Results |
Quantitative, direct comparative data on the impact of this compound on binding affinity was not available in the search results. However, site-specific PEGylation, which can be achieved using this reagent, has been shown to minimize the decrease in activity compared to non-selective methods.[1][2]
Influence on Antibody-Drug Conjugate (ADC) Efficacy
In the context of ADCs, the linker and conjugation method are critical determinants of therapeutic efficacy and safety. The stability of the linker in circulation and the efficiency of drug release at the target site are key parameters.
| Linker Chemistry | Antibody-Drug Conjugate | IC50 (nM) | Therapeutic Index | Reference |
| DBCO-based (Click Chemistry) | Data Not Available in Search Results | Data Not Available in Search Results | Data Not Available in Search Results | |
| Maleimide-based | Val-Cit-PBD-ADC | Data Not Available | Higher MTD than Val-Cit-ADC | [3] |
| SMCC-DM1 | CX-DM1-ADC | Significantly lower than SMCC-DM1-ADC | 50-fold higher than SMCC-DM1-ADC | [3] |
While direct comparative data for this compound was not found, studies on other advanced linkers demonstrate the significant impact of linker chemistry on ADC performance.[3]
Experimental Protocols
To facilitate the evaluation of labeling impact, detailed protocols for key experiments are provided below.
Protein Quantification: Bradford Assay
Accurate determination of protein concentration is fundamental before and after any labeling procedure.
Materials:
-
Bradford Reagent
-
Bovine Serum Albumin (BSA) standards (0.1 to 1.0 mg/mL)
-
Phosphate Buffered Saline (PBS)
-
Spectrophotometer and cuvettes or 96-well plate reader
Procedure:
-
Prepare a series of BSA standards by diluting a stock solution in PBS.[4]
-
Add 10 µL of each standard or protein sample to a separate well of a 96-well plate in triplicate.[3]
-
Add 200 µL of Bradford Reagent to each well and mix thoroughly.[3]
-
Incubate at room temperature for 5 minutes.[4]
-
Measure the absorbance at 595 nm using a spectrophotometer or plate reader.[3][4]
-
Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.
-
Determine the concentration of the unknown protein samples from the standard curve.[5]
Antibody-Antigen Binding: Competitive ELISA
This assay is used to determine the binding affinity of a labeled antibody to its target antigen.
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Antigen
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Labeled antibody (competitor)
-
Unlabeled antibody (standard)
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Plate reader
Procedure:
-
Coat the wells of a microtiter plate with the antigen by incubating with a solution of the antigen in coating buffer overnight at 4°C.[6][7]
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).[7]
-
Block the remaining protein-binding sites by adding blocking buffer and incubating for 1 hour at room temperature.[6]
-
Wash the plate three times.
-
Prepare a mixture of a fixed concentration of the labeled antibody and varying concentrations of the unlabeled antibody.[8]
-
Add the antibody mixtures to the wells and incubate for 1-2 hours at room temperature.[6]
-
Wash the plate three times to remove unbound antibodies.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[6]
-
Wash the plate three times.
-
Add TMB substrate and incubate until a color change is observed.[6]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[8]
-
The concentration of the labeled antibody that results in 50% inhibition of binding is its IC50, which can be used to determine its binding affinity.
Cell Viability: MTT Assay
This colorimetric assay is used to assess the cytotoxic effect of ADCs on cancer cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Antibody-Drug Conjugates (ADCs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[10][11]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[10][11]
-
Treat the cells with serial dilutions of the ADCs and incubate for a period of 48-144 hours.[10][11]
-
Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.[10][12]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10][12]
-
Incubate overnight in the dark at 37°C.[10]
-
Measure the absorbance at 570 nm using a plate reader.[10][11]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each ADC.[11]
Visualizing Workflows and Pathways
Understanding the experimental process and the biological context is crucial for interpreting results.
Experimental Workflow for ADC Cytotoxicity and Binding Analysis
Caption: Workflow for ADC functional characterization.
Simplified MAPK/ERK Signaling Pathway
Labeling of cell surface receptors can potentially impact downstream signaling. The MAPK/ERK pathway is a key cascade involved in cell proliferation and survival.
Caption: Overview of the MAPK/ERK signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Locational Impact of Site-Specific PEGylation: Streamlined Screening with Cell-Free Protein Expression and Coarse-Grain Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 7. A journey down to hell: new thermostable protein-tags for biotechnology at high temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DBCO-PEG4-NHS ester [baseclick.eu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bioorthogonal labeling of transmembrane proteins with non-canonical amino acids unveils masked epitopes in live neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
Advantages of methyltetrazine over other tetrazine derivatives for in vivo applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioorthogonal chemistry, the selection of the appropriate reactive partners is paramount for the success of in vivo studies. Among the various "click chemistry" reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (TCO), has emerged as a powerful tool due to its exceptionally fast kinetics and high specificity.[1] This guide provides a comprehensive comparison of methyltetrazine with other common tetrazine derivatives, highlighting its advantages for in vivo applications with supporting experimental data and detailed protocols.
Performance Comparison of Tetrazine Derivatives
Methyltetrazine consistently demonstrates a superior balance of properties crucial for in vivo applications when compared to other tetrazine derivatives, such as hydrogen- (H-), phenyl-, and tert-butyl-substituted tetrazines. Key performance indicators include reaction kinetics, stability in biological media, and hydrophilicity, which collectively influence the efficiency and reliability of in vivo labeling and imaging experiments.
| Property | Methyltetrazine | H-Tetrazine | Phenyl-Tetrazine | tert-Butyl-Tetrazine | References |
| Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | ~1,000 - 10,332 | Up to 30,000 | ~1,000 | Slower than methyltetrazine | [2][3][4] |
| In Vivo Stability | High | Low | Moderate | Very High | [3][5][6] |
| Calculated logD₇.₄ | -0.5 to -3.0 (depending on conjugate) | More Hydrophilic | More Lipophilic | More Lipophilic | [7] |
Key Advantages of Methyltetrazine:
-
Optimal Balance of Reactivity and Stability: While H-tetrazine exhibits the fastest reaction kinetics, it suffers from poor stability in aqueous environments, limiting its utility for long-term in vivo studies.[2] Conversely, while more sterically hindered tetrazines like tert-butyl-tetrazine offer enhanced stability, their reaction rates with dienophiles like TCO are significantly slower.[6] Methyltetrazine strikes an optimal balance, offering rapid reaction kinetics while maintaining high stability in biological media, ensuring efficient labeling without premature degradation.[3]
-
Reduced Steric Hindrance: Compared to bulkier derivatives like phenyl-tetrazine, the small size of the methyl group minimizes steric hindrance, allowing for efficient reaction even in crowded biological environments.[8]
-
Favorable Hydrophilicity: Appropriate hydrophilicity is crucial for favorable pharmacokinetics and low non-specific background in in vivo imaging. Methyltetrazine derivatives can be readily functionalized to achieve a hydrophilic profile, leading to improved tumor-to-background contrast in PET imaging studies.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for key experiments involving methyltetrazine.
Determination of Second-Order Rate Constants
This protocol outlines the measurement of the reaction rate between a tetrazine and a dienophile using stopped-flow spectrophotometry.
Materials:
-
Tetrazine derivative (e.g., methyltetrazine-amine)
-
Dienophile (e.g., trans-cyclooctene (TCO))
-
Anhydrous acetonitrile (CH₃CN)
-
Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the tetrazine derivative and TCO in anhydrous CH₃CN.
-
For reactions in aqueous media, prepare a stock solution of a water-soluble TCO derivative (e.g., TCO-PEG₄) in DPBS.
-
Set the stopped-flow spectrophotometer to the appropriate wavelength to monitor the disappearance of the tetrazine chromophore (typically around 520-540 nm).
-
Equilibrate the instrument to the desired temperature (e.g., 25°C for organic solvent, 37°C for DPBS).
-
Perform pseudo-first-order measurements by mixing a solution of the tetrazine with a solution containing a large excess (at least 10-fold) of the TCO derivative.
-
Record the absorbance decay over time.
-
Fit the data to a single exponential decay function to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative.[4]
-
Repeat the measurement at least three times to obtain an average k₂ value.[9]
In Vitro Stability Assay in Serum
This protocol describes a method to assess the stability of a tetrazine derivative in biological media.
Materials:
-
Tetrazine derivative
-
Fetal Bovine Serum (FBS) or human serum
-
Dulbecco's Modified Eagle Medium (DMEM)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO).
-
Dilute the tetrazine stock solution into DMEM containing 10% FBS to a final concentration of 100 µM.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the mixture.
-
Precipitate the proteins by adding an equal volume of cold acetonitrile.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC, monitoring the tetrazine peak at its characteristic absorbance wavelength.
-
Quantify the peak area of the intact tetrazine at each time point and normalize it to the peak area at t=0.
-
Plot the percentage of remaining tetrazine against time to determine its stability profile. The half-life (t₁/₂) can be calculated from this data.[3][10]
In Vivo Pretargeted PET Imaging
This protocol provides a general workflow for in vivo Positron Emission Tomography (PET) imaging using the tetrazine-TCO ligation.
Materials:
-
Tumor-bearing animal model (e.g., mice with xenografts)
-
Antibody-TCO conjugate targeting a tumor-specific antigen
-
¹⁸F-labeled methyltetrazine derivative
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Pretargeting: Administer the antibody-TCO conjugate to the tumor-bearing mice via intravenous injection (e.g., tail vein).
-
Accumulation: Allow the antibody-TCO conjugate to accumulate at the tumor site and clear from circulation. This period can range from 24 to 48 hours, depending on the antibody's pharmacokinetics.[11]
-
Radiotracer Injection: Inject the ¹⁸F-labeled methyltetrazine derivative intravenously into the mice.
-
Imaging: At desired time points post-injection of the radiotracer (e.g., 1, 2, 4 hours), anesthetize the mice and perform a whole-body PET/CT scan. The CT scan provides anatomical reference.
-
Image Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over the tumor and other organs (e.g., muscle, liver, kidneys) to quantify the radioactivity concentration.
-
Biodistribution (Optional but Recommended): After the final imaging session, euthanize the mice and harvest the tumor and major organs. Measure the radioactivity in each tissue using a gamma counter to determine the percent injected dose per gram (%ID/g).[12]
Visualizing the Reaction: Signaling Pathways and Workflows
Diagrams are essential for illustrating complex biological and chemical processes. Below are Graphviz (DOT language) scripts for generating diagrams of the methyltetrazine-TCO ligation reaction and a typical experimental workflow.
Caption: Inverse-electron-demand Diels-Alder (IEDDA) reaction between methyltetrazine and TCO.
Caption: A typical experimental workflow for in vivo studies using methyltetrazine.
Conclusion
For in vivo applications requiring a balance of rapid bioorthogonal reactivity and high stability, methyltetrazine stands out as a superior choice compared to other tetrazine derivatives. Its favorable physicochemical properties translate to reliable and efficient labeling in complex biological systems, making it an invaluable tool for researchers in drug development and molecular imaging. The provided data and protocols serve as a guide for the rational selection and application of methyltetrazine in advancing in vivo chemical biology.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]
- 3. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Assessing the In Vivo Stability of Methyltetrazine-PEG8-DBCO Linkages: A Comparative Guide
In the rapidly evolving landscape of bioconjugation, the stability of the linkage between a biomolecule and a payload is paramount to the success of targeted therapeutics and diagnostics. The Methyltetrazine-PEG8-Dibenzocyclooctyne (DBCO) linkage, formed via the inverse electron demand Diels-Alder (iEDDA) reaction, is a prominent example of a bioorthogonal "click chemistry" ligation. This guide provides a comparative assessment of the in vivo stability of this linkage against other common bioorthogonal chemistries, supported by available experimental data and detailed methodologies for evaluation.
Comparative In Vivo Stability of Bioorthogonal Linkages
The in vivo stability of a bioconjugate is a critical determinant of its pharmacokinetic profile, efficacy, and potential toxicity. While direct head-to-head in vivo stability data for all bioorthogonal linkages under identical conditions is limited in the literature, a comparative overview can be constructed from existing studies on related structures. The following table summarizes available quantitative and qualitative data on the in vivo stability of various bioorthogonal linkages.
| Linkage Type | Reaction Partners | In Vivo Half-Life/Stability | Key Considerations |
| iEDDA Cycloaddition | Methyltetrazine + DBCO | Data for the complete linkage is not readily available. However, methyl-substituted tetrazines exhibit high stability.[1] DBCO-modified antibodies show good stability, losing only 3-5% reactivity over 4 weeks at 4°C.[2] The resulting dihydropyridazine linkage is generally considered stable. | The PEG8 linker enhances hydrophilicity and circulation time. The methyl group on the tetrazine improves stability over hydrogen-substituted tetrazines.[1] |
| iEDDA Cycloaddition | Tetrazine + trans-Cyclooctene (TCO) | In vivo half-life of TCO-conjugated antibodies has been reported to range from approximately 0.67 days to 6.2 days, depending on the specific TCO structure and linker.[3][4] | TCOs can undergo isomerization to the less reactive cis-isomer, which can be influenced by factors like copper-containing proteins in vivo.[4] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide + DBCO | The resulting triazole linkage is highly stable in vivo. DBCO itself can exhibit some instability in the presence of high thiol concentrations.[5] | This is another common copper-free click reaction. The stability of the azide group is a key advantage. |
| Oxime Ligation | Aldehyde/Ketone + Alkoxyamine | The stability is pH-dependent and the linkage can be reversible. Half-lives can range from hours to days depending on the structure and local environment.[6][7] | The reversibility can be exploited for controlled release applications. The reaction can be slow at neutral pH without a catalyst.[8] |
| Hydrazone Ligation | Aldehyde/Ketone + Hydrazine | Generally less stable than oximes and more susceptible to hydrolysis, with reversibility being a key feature.[6] | Similar to oximes, the reversibility is a key feature for drug delivery systems. |
| Staudinger Ligation | Azide + Phosphine | The resulting amide bond is highly stable under physiological conditions.[9][10][] | The phosphine reagents can be prone to air oxidation, which needs to be considered during conjugation. |
Experimental Protocols for Assessing In Vivo Stability
Accurate assessment of in vivo stability is crucial for the development of bioconjugates. The following are detailed protocols for commonly employed methods.
In Vivo Half-Life Determination using LC-MS/MS
This protocol outlines the quantification of an antibody-drug conjugate (ADC) in plasma to determine its pharmacokinetic profile.
Objective: To determine the concentration of the intact bioconjugate in plasma over time.
Materials:
-
Test bioconjugate (e.g., Antibody-Methyltetrazine-PEG8-DBCO-Payload)
-
Animal model (e.g., BALB/c mice)
-
K2-EDTA tubes for blood collection
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges or magnetic beads for affinity purification
-
Digestion enzyme (e.g., trypsin)
-
Reducing and alkylating agents (DTT and Iodoacetamide)
-
LC-MS/MS system (e.g., Q-Exactive Orbitrap)
-
Internal standard (e.g., a stable isotope-labeled version of a peptide from the antibody)
Procedure:
-
Animal Dosing: Administer the bioconjugate to a cohort of mice via intravenous (IV) injection at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) into K2-EDTA tubes at various time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, etc.).
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Preparation for LC-MS/MS:
-
Affinity Capture (optional but recommended for complex matrices): Incubate plasma samples with magnetic beads coated with an anti-human IgG antibody to capture the ADC. Wash the beads to remove non-specifically bound proteins.
-
Reduction and Alkylation: Elute the ADC from the beads and denature it. Reduce the disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Enzymatic Digestion: Digest the protein with trypsin overnight at 37°C to generate peptides.
-
Sample Cleanup: Use SPE to desalt and concentrate the peptides.
-
-
LC-MS/MS Analysis:
-
Inject the prepared peptide samples into the LC-MS/MS system.
-
Use a suitable C18 column for peptide separation with a gradient of acetonitrile in water with 0.1% formic acid.
-
Set up the mass spectrometer to monitor for specific precursor and product ions of a signature peptide from the antibody and, if possible, a peptide containing the linker-payload.
-
-
Data Analysis:
-
Quantify the peak areas of the signature peptides and normalize to the internal standard.
-
Construct a standard curve using known concentrations of the bioconjugate spiked into control plasma.
-
Determine the concentration of the bioconjugate in the unknown samples from the standard curve.
-
Plot the plasma concentration versus time and use pharmacokinetic software to calculate the in vivo half-life.
-
Biodistribution and Stability Assessment using Radiolabeling
This protocol describes how to assess the biodistribution and stability of a bioconjugate using a radiolabel.
Objective: To determine the tissue distribution and retention of a radiolabeled bioconjugate over time.
Materials:
-
Test bioconjugate
-
Chelator-NHS ester (e.g., DOTA-NHS ester) for radiolabeling
-
Radionuclide (e.g., ⁸⁹Zr, ¹¹¹In)
-
Size-exclusion chromatography (SEC) column for purification
-
Animal model (e.g., tumor-bearing nude mice)
-
Gamma counter or SPECT/CT scanner
Procedure:
-
Bioconjugate Modification: React the bioconjugate with a molar excess of the chelator-NHS ester in a suitable buffer (e.g., PBS pH 8.5).
-
Purification: Purify the chelator-modified bioconjugate using an SEC column to remove excess chelator.
-
Radiolabeling: Incubate the purified bioconjugate with the radionuclide in an appropriate buffer and at the optimal temperature for the chosen radionuclide and chelator.
-
Quality Control: Determine the radiolabeling efficiency and purity using instant thin-layer chromatography (iTLC) or radio-HPLC.
-
Animal Dosing: Inject the radiolabeled bioconjugate into tumor-bearing mice via the tail vein.
-
In Vivo Imaging (Optional): At various time points, anesthetize the mice and perform SPECT/CT imaging to visualize the biodistribution of the radiolabeled conjugate.
-
Ex Vivo Biodistribution: At the end of the study, euthanize the mice and collect major organs and tissues (blood, tumor, liver, spleen, kidneys, heart, lungs, muscle, bone).
-
Quantification: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Analyze the changes in %ID/g over time to assess the stability and clearance of the bioconjugate from different tissues. High uptake in organs like the liver and spleen can indicate instability and clearance.
-
Visualizing the Process
To better understand the experimental workflow for assessing in vivo stability, the following diagrams created using the DOT language illustrate the key steps.
References
- 1. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. interchim.fr [interchim.fr]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
Unveiling the Selectivity of Methyltetrazine-PEG8-DBCO: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals embarking on bioconjugation strategies, the choice of linker is paramount. The heterobifunctional linker, Methyltetrazine-PEG8-DBCO, has emerged as a powerful tool, enabling precise covalent linkages through two distinct bioorthogonal click chemistry reactions: the inverse electron demand Diels-Alder (IEDDA) reaction of the methyltetrazine with a trans-cyclooctene (TCO), and the strain-promoted alkyne-azide cycloaddition (SPAAC) of the dibenzocyclooctyne (DBCO) with an azide. The exceptional utility of this linker hinges on its presumed orthogonality—its ability to react selectively with its intended partners without engaging in off-target reactions with other functional groups present in complex biological systems. This guide provides an objective comparison of the cross-reactivity of this compound with common biological functional groups, supported by available experimental data, to inform its effective application in research and development.
Executive Summary of Cross-Reactivity
The core advantage of this compound lies in the high degree of bioorthogonality of its constituent reactive moieties. Both the methyltetrazine and DBCO groups exhibit remarkable stability and selectivity under physiological conditions. However, minute levels of cross-reactivity, particularly with thiols, have been documented. This guide summarizes the known interactions to provide a clear understanding of the linker's performance.
Data Presentation: Quantitative Cross-Reactivity Analysis
The following table summarizes the known and anticipated reactivity of the methyltetrazine and DBCO functional groups with common biological moieties. The data is compiled from literature sources and provides a comparative overview of reaction kinetics.
| Functional Group | Reactivity with Methyltetrazine | Second-Order Rate Constant (M⁻¹s⁻¹) | Reactivity with DBCO | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Thiols (-SH) | Low but observable degradation | Data not available for direct reaction; degradation observed over time | Low, potential for thiol-yne addition | Rate enhanced by specific peptide sequences |
| Amines (-NH₂) | Considered non-reactive | Not reported, assumed to be negligible | Considered non-reactive | Not reported, assumed to be negligible |
| Carboxylates (-COOH) | Considered non-reactive | Not reported, assumed to be negligible | Considered non-reactive | Not reported, assumed to be negligible |
| Azides (-N₃) | Non-reactive | Not applicable | Highly Reactive (SPAAC) | ~0.1 M⁻¹s⁻¹ |
| trans-Cyclooctenes (TCO) | Highly Reactive (IEDDA) | >10³ M⁻¹s⁻¹[1] | Non-reactive | Not applicable |
Note: The reactivity of both methyltetrazine and DBCO with their intended bioorthogonal partners (TCO and azides, respectively) is orders of magnitude higher than any potential side reactions, underscoring their high specificity.
In-Depth Analysis of Cross-Reactivity
Methyltetrazine Moiety
The methyltetrazine group is renowned for its rapid and highly selective reaction with TCO. Its cross-reactivity with endogenous functional groups is minimal.
-
Thiols: While generally stable, tetrazines can undergo slow degradation in the presence of thiols, such as L-cysteine. The rate of this degradation is dependent on the substituents of the tetrazine ring. Methyl-substituted tetrazines, as in the product , exhibit greater stability compared to unsubstituted tetrazines.
DBCO Moiety
The DBCO group is the cornerstone of copper-free click chemistry, reacting swiftly and specifically with azides.
-
Thiols: A potential side reaction for DBCO is the thiol-yne addition with cysteine residues. While this reaction is generally slow, its rate can be significantly enhanced by specific neighboring peptide sequences.[2] One study reported a 220-fold increase in the rate of this thiol-yne reaction when the cysteine was part of a specific peptide tag.[2] This highlights a context-dependent potential for off-target reactivity that researchers should consider.
-
Amines and Carboxylates: DBCO is widely reported to be unreactive towards amines and carboxylates, ensuring its high specificity for azides in protein and other biomolecule conjugations.
Experimental Protocols
To enable researchers to independently assess the cross-reactivity of this compound in their specific experimental context, a detailed protocol for a stability and cross-reactivity assay is provided below.
Protocol: Assessment of this compound Stability and Cross-Reactivity using HPLC
Objective: To quantify the stability of this compound in the presence of various biological functional groups over time.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Functional group representatives:
-
Thiol: N-acetylcysteine (10 mM stock in PBS)
-
Amine: Glycine (10 mM stock in PBS)
-
Carboxylate: Acetic acid (10 mM stock in PBS, pH adjusted to 7.4)
-
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reversed-phase HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
In separate microcentrifuge tubes, prepare the following reaction mixtures (total volume 100 µL):
-
Control: 10 µL of 1 mM this compound stock + 90 µL PBS.
-
Thiol Reaction: 10 µL of 1 mM this compound stock + 10 µL of 10 mM N-acetylcysteine stock + 80 µL PBS.
-
Amine Reaction: 10 µL of 1 mM this compound stock + 10 µL of 10 mM Glycine stock + 80 µL PBS.
-
Carboxylate Reaction: 10 µL of 1 mM this compound stock + 10 µL of 10 mM Acetic acid stock + 80 µL PBS.
-
-
Vortex each tube gently to mix.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C.
-
Take 10 µL aliquots from each tube at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
-
Sample Preparation for HPLC:
-
Immediately quench the reaction by diluting the 10 µL aliquot with 90 µL of a 50:50 mixture of ACN and water containing 0.1% TFA.
-
If necessary, centrifuge the samples to pellet any precipitate before transferring the supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Inject the samples onto the C18 column.
-
Use a linear gradient of water with 0.1% TFA (Solvent A) and ACN with 0.1% TFA (Solvent B). A typical gradient might be 5-95% B over 20 minutes.
-
Monitor the elution profile at a wavelength where both the tetrazine and DBCO moieties absorb (e.g., ~260 nm and ~309 nm).
-
Integrate the peak area corresponding to the intact this compound.
-
-
Data Analysis:
-
Normalize the peak area of this compound at each time point to the peak area at time 0 for each condition.
-
Plot the percentage of remaining this compound against time for each condition.
-
A significant decrease in the peak area over time in the presence of a functional group, compared to the control, indicates cross-reactivity.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for assessing the cross-reactivity of this compound.
Conclusion
This compound stands as a highly selective and efficient tool for bioorthogonal conjugation. The vast difference in reaction kinetics between the intended "click" reactions and any potential side reactions provides a wide experimental window for achieving specific labeling. While the cross-reactivity with common biological functional groups such as amines and carboxylates is negligible, researchers should be mindful of the potential for slow degradation of the tetrazine moiety in the presence of high concentrations of thiols and the context-dependent reactivity of DBCO with cysteine residues. The provided experimental protocol offers a robust framework for validating the stability and selectivity of this versatile linker within any specific biological system, ensuring the generation of clean and reliable bioconjugates.
References
- 1. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Site-Specific Protein Labeling: Validating Methyltetrazine-PEG8-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methyltetrazine-PEG8-DBCO with other common site-specific protein labeling technologies. We will delve into the critical aspects of labeling efficiency, site-specificity, and conjugate stability, supported by experimental data and detailed protocols. This information is intended to assist researchers in selecting the most appropriate labeling strategy for their specific application, particularly in the context of antibody-drug conjugate (ADC) development and other bioconjugation needs.
Introduction to Site-Specific Labeling
Site-specific modification of proteins is a cornerstone of modern biopharmaceutical research and development. It enables the precise attachment of payloads, such as drugs, imaging agents, or other functional molecules, to a defined location on a protein, often an antibody. This precision is paramount for creating homogeneous and well-defined bioconjugates with optimized efficacy and safety profiles. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine, such as methyltetrazine, and a strained alkyne, like dibenzocyclooctyne (DBCO), has emerged as a powerful tool for achieving this goal due to its rapid kinetics and bioorthogonality. This compound is a popular reagent that combines these reactive moieties with a polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties.
Quantitative Comparison of Labeling Technologies
The selection of a labeling technology hinges on several key performance metrics. This section provides a comparative summary of this compound against other prevalent methods.
| Parameter | This compound (iEDDA) | Thiol-Maleimide | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Enzymatic Labeling (e.g., Sortase, Transglutaminase) |
| Reaction Kinetics (k2, M⁻¹s⁻¹) | Very Fast (~10³ - 10⁶)[1][2] | Fast (~10² - 10³) | Moderate to Fast (~10⁻¹ - 10¹) | Variable (enzyme-dependent) |
| Labeling Efficiency | High (>95%) | High (>95%) | High (>95%) | High (>95%) |
| Site-Specificity | High (dependent on DBCO incorporation) | Moderate (targets native or engineered cysteines) | High (dependent on azide incorporation) | Very High (targets specific recognition motifs) |
| Potential for Off-Target Labeling | Low (bioorthogonal) | High (reaction with other nucleophiles, e.g., glutathione)[3] | Low (bioorthogonal) | Very Low |
| Conjugate Stability | High (stable covalent bond) | Moderate (susceptible to retro-Michael addition and thiol exchange)[4][5] | High (stable triazole ring) | High (stable amide bond) |
| Reaction Conditions | Physiological (pH 7.4, 37°C) | Physiological (pH 6.5-7.5) | Physiological (pH 7.4, 37°C) | Specific buffer and temperature conditions for enzyme activity |
Experimental Protocols
Accurate validation of site-specificity and labeling efficiency is crucial. Below are detailed methodologies for key experiments.
Protocol 1: Site-Specific Antibody Labeling with this compound
This protocol describes the enzymatic introduction of a DBCO moiety onto an antibody followed by conjugation with a methyltetrazine-functionalized payload.
Materials:
-
Antibody of interest (e.g., Trastuzumab)
-
Bacterial Transglutaminase (BTG)
-
DBCO-amine linker
-
Methyltetrazine-PEG8-payload
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Amicon Ultra Centrifugal Filters (100 kDa MWCO)
-
Mass Spectrometer (e.g., Q-TOF)
-
HIC-HPLC system
Procedure:
-
Enzymatic DBCO Incorporation:
-
Prepare a reaction mixture containing the antibody (e.g., 1 mg/mL), DBCO-amine (40-fold molar excess), and BTG in PBS.
-
Incubate the reaction at 37°C overnight with gentle shaking.
-
Remove excess DBCO-amine and BTG using centrifugal filters by washing with PBS.
-
-
Conjugation with Methyltetrazine-PEG8-payload:
-
Add the Methyltetrazine-PEG8-payload (2 to 5-fold molar excess) to the DBCO-modified antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove excess payload using centrifugal filters.
-
-
Characterization:
-
Mass Spectrometry (for Drug-to-Antibody Ratio - DAR):
-
Deglycosylate the ADC sample using PNGase F for simplified mass spectra.
-
Analyze the intact or reduced (using DTT) ADC by LC-MS.
-
Deconvolute the mass spectra to identify peaks corresponding to different drug loads (DAR0, DAR1, DAR2, etc.).
-
Calculate the average DAR by a weighted average of the peak areas.[5][6][7]
-
-
Hydrophobic Interaction Chromatography (HIC-HPLC):
-
Protocol 2: Quantitative Analysis of Off-Target Labeling using Proteomics
This protocol outlines a workflow to identify and quantify unintended protein modifications.
Materials:
-
Cell lysate or plasma sample
-
Labeling reagent (e.g., this compound) and control reagent
-
Trypsin
-
LC-MS/MS system for proteomics
-
Proteomics data analysis software (e.g., MaxQuant)
Procedure:
-
Sample Treatment:
-
Incubate the proteome sample (cell lysate or plasma) with the labeling reagent under investigation.
-
As a control, incubate a separate aliquot of the proteome with a vehicle or a non-reactive control molecule.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins in both treated and control samples.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Use a proteomics software suite to search the MS/MS data against a protein database to identify peptides and proteins.
-
Perform label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) to compare the abundance of modified peptides between the treated and control samples.[4][11]
-
Identify peptides that are significantly enriched in the treated sample as potential off-target modifications.
-
Visualizing Workflows and Comparisons
To further clarify the experimental processes and the relationships between different labeling technologies, the following diagrams are provided.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. hpst.cz [hpst.cz]
- 7. agilent.com [agilent.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. google.com [google.com]
A Head-to-Head Comparison: Methyltetrazine-PEG8-DBCO for Advanced Proteomic Enrichment
In the rapidly evolving landscape of proteomics, the ability to selectively enrich and identify proteins of interest from complex biological mixtures is paramount. Bioorthogonal chemistry has emerged as a powerful tool for this purpose, enabling the labeling and subsequent capture of proteins in their native environment. Among the diverse array of chemical tools available, heterobifunctional linkers stand out for their versatility. This guide provides a comparative analysis of protein enrichment using a state-of-the-art linker, Methyltetrazine-PEG8-DBCO, and contrasts its performance with other established bioorthogonal methods.
This compound is a unique reagent that incorporates two distinct bioorthogonal reactive groups: a methyltetrazine moiety and a dibenzocyclooctyne (DBCO) group, connected by a hydrophilic polyethylene glycol (PEG8) spacer. This dual functionality allows for two independent and highly specific ligation reactions:
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition: The methyltetrazine group reacts with exceptionally high speed and specificity with a trans-cyclooctene (TCO) tag.[1][2]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group undergoes a copper-free click reaction with an azide-tagged biomolecule.[1]
This guide will delve into the quantitative performance and methodological nuances of using these reactions for protein enrichment, drawing upon published experimental data to provide a clear comparison with an alternative, copper-catalyzed approach.
Performance Comparison of Bioorthogonal Enrichment Strategies
To objectively assess the efficacy of the reactions enabled by this compound, we can examine key performance metrics from studies that have compared different bioorthogonal enrichment techniques. The following table summarizes quantitative data on the enrichment efficiency of a target protein, PARP1, using iEDDA (tetrazine-based), SPAAC (DBCO-based), and the traditional Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
| Enrichment Chemistry | Target Protein | Enrichment Efficiency (%) | Reaction Time | Reference |
| iEDDA (TCO-Tetrazine) | PARP1 | 85% | 30 min | [1] |
| SPAAC (Azide-DBCO) | PARP1 | 60% | 90 min | [1] |
| CuAAC (Azide-Alkyne) | PARP1 | 45% | 90 min | [1] |
The data clearly indicates that the iEDDA reaction, facilitated by the tetrazine moiety of the linker, provides the highest enrichment efficiency in the shortest amount of time.[1] The SPAAC reaction, utilizing the DBCO group, also demonstrates robust performance and offers the significant advantage of being copper-free, thereby avoiding potential cytotoxicity associated with copper catalysts.[1] Both copper-free methods outperform the traditional CuAAC in terms of enrichment efficiency for the target protein PARP1.[1]
Another study focusing on a "Click-MS" workflow using a DBCO-functionalized linker for the enrichment of an azide-containing fusion protein reported an enrichment efficiency of approximately 80%.[3] This highlights the high efficiency achievable with SPAAC under optimized conditions.
Experimental Workflows and Methodologies
The successful implementation of a comparative proteomics study using this compound relies on a well-defined experimental workflow. The following diagrams and protocols outline the key steps involved in utilizing this versatile linker for protein enrichment.
References
Safety Operating Guide
Navigating the Disposal of Methyltetrazine-PEG8-DBCO: A Step-by-Step Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational efficiency. This guide provides essential, step-by-step procedures for the safe disposal of Methyltetrazine-PEG8-DBCO, a bifunctional linker commonly used in bioconjugation and click chemistry. While this compound is generally considered non-hazardous for shipping, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and ensure regulatory compliance.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Common chemical resistant gloves |
| Eye Protection | Chemical safety goggles |
| Respiratory Protection | Avoid inhalation of vapor or gas |
| Lab Coat | Standard laboratory coat |
To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated for similar compounds.[2] Therefore, exercising caution is paramount. In case of accidental contact, follow these first aid measures[2]:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Flush eyes with water as a precaution.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound waste.
1. Waste Segregation:
-
Isolate waste containing this compound from other laboratory waste streams.
-
Use a designated, clearly labeled chemical waste container.
2. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Keep away from any sources of ignition.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Carefully collect the absorbed material and place it into the designated chemical waste container.
3. Containerization:
-
Ensure the chemical waste container is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
Keep the container securely sealed when not in use.
4. Labeling:
-
Clearly label the waste container with "this compound Waste" and include any other components mixed with it.
-
Indicate the approximate concentration and quantity.
5. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The recommended storage temperature for the pure compound is -20°C for long-term storage.[1][3][4]
6. Final Disposal:
-
Do not flush to sewer. [2]
-
Arrange for disposal through a licensed chemical waste disposal service.
-
Follow all local, state, and federal regulations for chemical waste disposal. Treatment should be in accordance with the requirements of the environmental protection department.[2]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Methyltetrazine-PEG8-DBCO
This document provides crucial safety protocols, operational guidance, and disposal plans for researchers, scientists, and drug development professionals working with Methyltetrazine-PEG8-DBCO. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Product Information and Physical Properties
This compound is a heterobifunctional linker molecule commonly employed in bioconjugation reactions, specifically in copper-free click chemistry. It facilitates the stable linkage of molecules containing a tetrazine-reactive group (such as TCO) with those bearing an azide group.
| Property | Value | Source |
| Molecular Formula | C44H54N6O10 | [1][2] |
| Molecular Weight | 827 g/mol | [1][2] |
| Appearance | Red solid or foam | [3][4] |
| Purity | Typically >95% | [2][5] |
| Solubility | Soluble in DMSO, DMF, water, THF, DCM, acetonitrile | [3][4][6][7] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [3][6][7] |
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form or when preparing solutions, the following personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Must be worn at all times in the laboratory. A face shield is recommended when handling larger quantities or if there is a splash hazard. |
| Hand Protection | Chemical-resistant nitrile gloves. | Inspect gloves for any tears or perforations before use. Change gloves immediately if they become contaminated. |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Ensure the lab coat fits properly to cover as much skin as possible. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. | Use a NIOSH-approved respirator if working with large quantities, if there is a risk of aerosolization, or if the work is performed in a poorly ventilated area. |
| Foot Protection | Closed-toe shoes. | Shoes must cover the entire foot. |
Handling and Operational Plan
3.1. Storage and Stability
Store this compound at -20°C in a tightly sealed container, protected from light and moisture.[3][6][7] Before use, allow the vial to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the compound.
3.2. Preparation of Stock Solutions
-
Equilibrate the vial of this compound to room temperature.
-
Briefly centrifuge the vial to ensure all the solid is at the bottom.
-
Dissolve the desired amount of the compound in an appropriate anhydrous solvent such as DMSO or DMF to prepare a stock solution.[6][7]
-
Use the stock solution immediately or aliquot and store at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
3.3. General Bioconjugation Protocol
This protocol outlines a general workflow for labeling an azide-containing biomolecule with this compound. Optimization may be required for specific applications.
-
Prepare the Biomolecule: Dissolve the azide-containing biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer does not contain any primary amines (e.g., Tris) or azides.[8]
-
Reaction Setup: Add the this compound stock solution to the biomolecule solution. A molar excess of the linker is typically used. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[8][9] Gentle mixing during incubation can improve conjugation efficiency.
-
Purification: Remove the excess, unreacted this compound from the conjugated biomolecule using appropriate purification methods such as dialysis, size-exclusion chromatography, or spin filtration.
-
Characterization: Confirm the successful conjugation using techniques like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Experimental Workflow Diagram
Caption: A typical experimental workflow for bioconjugation using this compound.
Disposal Plan
All waste containing this compound, including unused solutions, reaction mixtures, and contaminated consumables, must be handled as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Consumables | All pipette tips, tubes, gloves, and other disposable items that have come into contact with the chemical should be collected in a designated hazardous waste container. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. If you are unsure about the proper disposal procedures, consult your institution's Environmental Health and Safety (EHS) department.
References
- 1. glycomindsynth.com [glycomindsynth.com]
- 2. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 3. Methyltetrazine-PEG4-hydrazone-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Methyltetrazine-PEG2-bis-PEG3-DBCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
- 6. medkoo.com [medkoo.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 9. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
